Iodosilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13598-42-0 |
|---|---|
Molecular Formula |
H3ISi |
Molecular Weight |
158.013 g/mol |
IUPAC Name |
iodosilane |
InChI |
InChI=1S/H3ISi/c1-2/h2H3 |
InChI Key |
IDIOJRGTRFRIJL-UHFFFAOYSA-N |
SMILES |
[SiH3]I |
Canonical SMILES |
[SiH3]I |
Synonyms |
Iodosilane |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Iodosilane from Silane and Iodine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iodosilane (SiH₃I) through the direct reaction of silane (SiH₄) and iodine (I₂). This compound is a valuable reagent and precursor in various chemical syntheses, including in the development of silicon-containing compounds relevant to the pharmaceutical and materials science industries. This document outlines the core synthetic principles, detailed experimental protocols, purification strategies, and essential characterization data.
Introduction
This compound is the simplest of the iodosilanes and serves as a key intermediate for the introduction of the silyl group (-SiH₃) in organic and inorganic synthesis. The direct reaction of silane gas with elemental iodine is a fundamental method for its preparation. However, this reaction typically yields a mixture of iodinated silanes, including dithis compound (SiH₂I₂), trithis compound (SiHI₃), and silicon tetraiodide (SiI₄), necessitating careful control of reaction conditions and efficient purification methods to isolate the desired monosubstituted product.[1] Alternative synthetic routes include the reaction of phenylsilane with hydrogen iodide and halide exchange reactions.[1]
Reaction Mechanism and Stoichiometry
The synthesis of this compound from silane and iodine proceeds via a stepwise substitution of hydrogen atoms on the silicon atom with iodine atoms. The reaction is a free-radical chain reaction initiated by the homolytic cleavage of the iodine-iodine bond.
Overall Reaction:
SiH₄ + I₂ → SiH₃I + HI
Successive Reactions:
SiH₃I + I₂ → SiH₂I₂ + HI SiH₂I₂ + I₂ → SiHI₃ + HI SiHI₃ + I₂ → SiI₄ + HI
To favor the formation of this compound, it is crucial to control the stoichiometry of the reactants, typically by using an excess of silane relative to iodine.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound, based on established methods in inorganic synthesis.
Materials and Equipment
-
Reactants:
-
Silane (SiH₄) gas
-
Iodine (I₂), resublimed
-
-
Solvent:
-
An inert, high-boiling solvent such as hexamethyldisiloxane or a high-boiling hydrocarbon can be used to facilitate the reaction and product collection, although the reaction can also be performed in the gas phase.
-
-
Apparatus:
-
A high-vacuum line equipped with greaseless stopcocks.
-
A reaction vessel designed for gas-phase or gas-liquid reactions, equipped with an inlet for silane gas and a means of introducing iodine.
-
A series of cold traps for product condensation and purification.
-
Standard glassware for handling air-sensitive compounds.
-
Schlenk line for inert atmosphere operations.
-
Synthetic Procedure
Caution: Silane is a pyrophoric gas and must be handled with extreme care in a well-ventilated fume hood. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: Assemble the reaction apparatus on the vacuum line. The reaction vessel is charged with a stoichiometric amount of resublimed iodine. The entire system is then evacuated to a high vacuum and backfilled with an inert gas.
-
Reaction Initiation: Cool the reaction vessel to a suitable temperature (e.g., with a dry ice/acetone bath) to control the reaction rate. Slowly introduce a controlled flow of silane gas into the reaction vessel. The iodine will begin to react with the silane, evidenced by the disappearance of the purple iodine vapor.
-
Reaction Progression: Maintain the flow of silane and the reaction temperature. The reaction progress can be monitored by the consumption of iodine. The product mixture, consisting of this compound, higher iodosilanes, and hydrogen iodide, will be present in the gas phase and condensed in the cold traps.
-
Product Collection: After the reaction is complete (indicated by the complete consumption of iodine), the flow of silane is stopped. The product mixture is then transferred to a series of cold traps on the vacuum line by fractional condensation.
Purification
The separation of this compound from the mixture of higher iodosilanes and hydrogen iodide is achieved by fractional distillation under reduced pressure. The boiling points of the components are sufficiently different to allow for effective separation.
-
Fractional Distillation Setup: The collected product mixture is transferred to a distillation apparatus suitable for vacuum operation.
-
Separation: The distillation is carried out under a controlled vacuum. The different fractions are collected in separate cold traps maintained at specific temperatures. This compound, being the most volatile of the iodinated silanes, will distill first.
-
Final Purification: The collected this compound fraction may be further purified by a second fractional distillation to remove any remaining impurities.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Physical Properties of this compound | |
| Property | Value |
| Chemical Formula | SiH₃I |
| Molar Mass | 158.01 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -56.6 °C |
| Boiling Point | 45.4 °C |
| Density | 2.031 g/cm³ |
| Spectroscopic Data of this compound | |
| Technique | Data |
| ¹H NMR (in TMS) | δ 3.55 ppm (s, 3H) |
| J(Si-H) Coupling Constant | -239.5 Hz |
| J(H-H) Coupling Constant | 11.7 Hz |
| Infrared (IR) Spectroscopy | |
| Si-H stretching | ~2180 cm⁻¹ |
| Si-H bending | ~950 cm⁻¹ |
| Si-I stretching | ~450 cm⁻¹ |
Visualizations
Reaction Pathway
Caption: Stepwise iodination of silane.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Purification Logic
Caption: Purification of this compound by fractional distillation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Iodosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosilane (SiH₃I) is a reactive silicon compound that serves as a versatile precursor and reagent in various chemical syntheses, particularly in the fields of materials science and semiconductor manufacturing.[1] Its unique combination of a silyl group and a labile iodine atom makes it a valuable building block for the introduction of the silyl moiety (SiH₃) and for the formation of silicon-containing thin films. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a summary of its key reactions. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Physical Properties
This compound is a colorless liquid or crystalline solid at low temperatures, characterized by the physical properties summarized in the table below.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | SiH₃I | [3] |
| Molecular Weight | 158.01 g/mol | [3] |
| Appearance | Colorless liquid or crystals | [1][3] |
| Melting Point | -56.6 °C | [1] |
| Boiling Point | 45.8 °C | [1] |
| Density | 2.070 g/cm³ (at 0.5 °C) | [1] |
| 2.035 g/cm³ (at 14.8 °C) | [1] |
Chemical Properties and Reactivity
This compound is a highly reactive compound due to the presence of the polar Si-I bond and the hydridic Si-H bonds. Its chemistry is dominated by nucleophilic substitution at the silicon center and reactions involving the cleavage of the Si-H bonds.
Solubility
Reactivity
-
Hydrolysis: this compound reacts vigorously with water to produce silanol (SiH₃OH), which is unstable and readily condenses to form disiloxane (H₃SiOSiH₃) and hydrogen iodide.[4] Further condensation can lead to the formation of polymeric siloxanes.
-
Thermal Decomposition: The thermal decomposition of this compound is expected to proceed at elevated temperatures, likely yielding silicon, hydrogen, and iodine or hydrogen iodide. In the context of chemical vapor deposition (CVD), such decomposition pathways are utilized to deposit silicon-containing films.[5]
-
Reaction with Alkali Metals: While specific experimental details for the reaction of this compound with alkali metals are not extensively documented, halosianes are known to react with alkali metals. This reaction would be expected to proceed via a Wurtz-type coupling to form disilane (Si₂H₆) and the corresponding alkali iodide.
2 SiH₃I + 2 Na → H₃Si-SiH₃ + 2 NaI
-
Reaction with Organometallic Reagents: this compound can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new silicon-carbon bonds.
-
Use in Semiconductor Industry: this compound is utilized as a precursor for the deposition of silicon-containing thin films in the semiconductor industry through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD).[6]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.
Method 1: From Phenylsilane and Iodine
This method involves the reaction of phenylsilane with iodine, where the phenyl group is cleaved to form benzene and dithis compound, which can be further controlled to yield this compound.[2][7]
Materials:
-
Phenylsilane (PhSiH₃)
-
Iodine (I₂)
-
Ethyl acetate (catalyst)
-
Anhydrous chloroform or dichloromethane (solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve a specific molar quantity of iodine in anhydrous chloroform or dichloromethane under a positive pressure of inert gas.
-
Cool the iodine solution to -20 °C using a cooling bath.
-
In the dropping funnel, prepare a solution of an equimolar amount of phenylsilane and a catalytic amount of ethyl acetate in the same anhydrous solvent.
-
Add the phenylsilane solution dropwise to the cooled, stirring iodine solution over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The reaction mixture will contain this compound, benzene, and any unreacted starting materials.
-
This compound can be isolated and purified by fractional distillation under reduced pressure. The boiling point of this compound is 45.8 °C at atmospheric pressure.
Method 2: Halide Exchange Reaction
This method involves the reaction of a chlorosilane with an iodide salt, typically in a non-coordinating solvent.[7][8]
Materials:
-
Chlorosilane (SiH₃Cl) or Dichlorosilane (SiH₂Cl₂)
-
Anhydrous Lithium Iodide (LiI) or Sodium Iodide (NaI)
-
Anhydrous non-coordinating solvent (e.g., hexane, toluene, or chloroform)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, add a suspension of anhydrous lithium iodide in an anhydrous non-coordinating solvent.
-
Cool the suspension to 0 °C.
-
Slowly bubble gaseous chlorosilane through the stirred suspension or add a solution of dichlorosilane in the same solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction will produce this compound and a precipitate of lithium chloride.
-
The precipitated lithium chloride can be removed by filtration under an inert atmosphere.
-
The this compound can be isolated from the filtrate by fractional distillation.
Handling and Storage
This compound is a moisture-sensitive and reactive compound that should be handled with care.
-
Handling: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. Use of appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves (e.g., neoprene or nitrile rubber), is mandatory.[1]
-
Storage: this compound should be stored in a tightly sealed, dry glass container under an inert atmosphere. It is recommended to store it in a cool, dark, and well-ventilated area, away from moisture, heat, and sources of ignition.[7]
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | A singlet is observed for the three equivalent protons. The chemical shift is influenced by the solvent. | [9] |
| FT-IR | Characteristic Si-H stretching vibrations are expected in the region of 2100-2200 cm⁻¹. The Si-I stretching vibration is expected at lower wavenumbers. | [10] |
| Raman | The Si-H and Si-I stretching modes should be Raman active. | [11] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of hydrogen and iodine atoms. |
Visualizations
Caption: Logical relationships of this compound's properties and reactions.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This compound is a valuable and highly reactive chemical with important applications in both academic research and industrial processes. A thorough understanding of its physical and chemical properties, as well as proper handling and synthesis procedures, is crucial for its safe and effective use. This technical guide has provided a detailed overview of this compound, summarizing its key characteristics and offering practical experimental guidance. Further research into its quantitative solubility, detailed reaction mechanisms, and comprehensive spectroscopic characterization will continue to enhance its utility in the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 3. Page loading... [wap.guidechem.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. EP0262980A2 - Method of forming semiconducting amorphous silicon films from the thermal decomposition of dihalosilanes - Google Patents [patents.google.com]
- 6. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 9. This compound(13598-42-0) 1H NMR [m.chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Iodosilane CAS number and molecular structure
An In-depth Technical Guide to Iodosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (SiH₃I), a versatile silicon compound with applications in chemical synthesis and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its utility in synthetic workflows relevant to drug development.
Molecular Structure and Identification
This compound is a chemical compound composed of silicon, hydrogen, and iodine.[1] At temperatures below -157 °C, it exists as a colorless monoclinic crystal.[1]
CAS Number: 13598-42-0[1]
Molecular Formula: SiH₃I
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molar Mass | 158.014 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Density | 2.070 g·cm⁻³ (at 0.5 °C) | [1] |
| 2.035 g·cm⁻³ (at 14.8 °C) | [1] | |
| Melting Point | -56.6 °C (216.6 K) | [1] |
| Boiling Point | 45.8 °C (318.9 K) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary methods for its preparation are outlined below.
Synthesis from Phenylsilane and Iodine
This method involves the reaction of phenylsilane with iodine, which can be performed at low temperatures.
Reaction: C₆H₅SiH₃ + I₂ → SiH₃I + C₆H₅I
Experimental Protocol:
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: The flask is charged with a solution of iodine in a suitable solvent, such as chloroform.
-
Reaction Initiation: The iodine solution is cooled to a low temperature (e.g., -30°C). A mixture of phenylsilane and a catalytic amount of ethyl acetate is then added dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction Progression: The reaction mixture is stirred, and the temperature is gradually allowed to rise. The progress of the reaction can be monitored by appropriate analytical techniques.
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove byproducts. The crude this compound is then purified by distillation to yield the final product.
Synthesis via Halide Exchange Reaction
This method utilizes a halide exchange reaction, typically from a chlorosilane precursor using an iodide salt.
Reaction: SiH₃Cl + LiI → SiH₃I + LiCl
Experimental Protocol:
-
Apparatus Setup: A reaction vessel, such as a jacketed stainless-steel tube or a multi-necked flask, is set up for the reaction under an inert atmosphere.
-
Reagent Charging: The reaction vessel is loaded with an anhydrous alkali metal iodide, such as lithium iodide (LiI) or sodium iodide (NaI).
-
Reactant Introduction: Dichlorosilane (SiH₂Cl₂) or another suitable chlorosilane is passed through or added to the vessel containing the iodide salt. The reaction can be carried out in a suitable solvent or in some cases, without a solvent.
-
Reaction Conditions: The reaction temperature is controlled, often within the range of 0°C to 40°C, to facilitate the halide exchange.
-
Product Isolation and Purification: The this compound product is separated from the solid alkali metal chloride byproduct by filtration. The resulting liquid is then purified by fractional distillation to obtain high-purity this compound.
Applications in Synthetic Workflows
Iodosilanes are valuable reagents in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Their ability to convert alcohols to alkyl iodides is a key transformation in the synthesis of complex molecules, including nucleoside analogs with potential antiviral activity.
Logical Relationship Diagram: Synthesis and Reactivity of this compound
Caption: Synthesis pathways to this compound and its application in converting alcohols to alkyl iodides.
Experimental Workflow: this compound in the Synthesis of Antiviral Nucleoside Analog Precursors
The conversion of a hydroxyl group to an iodide is a critical step in the synthesis of many modified nucleosides. This compound serves as an effective reagent for this transformation, enabling the subsequent introduction of various nucleobases.
Caption: Experimental workflow for the synthesis of an antiviral nucleoside analog precursor using this compound.
References
Spectroscopic Profile of Iodosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for iodosilane (SiH₃I), a key silicon-containing compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, offering valuable data for its identification, characterization, and application in various scientific domains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key NMR parameters for both ¹H and ²⁹Si nuclei.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by a single resonance due to the three equivalent protons.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| 3.55 ppm | Quartet | ¹J(²⁹Si-¹H) = 239.5 Hz |
| ²J(¹H-¹H) = 11.7 Hz |
Table 1: ¹H NMR Spectroscopic Data for this compound.
²⁹Si NMR Data
| Chemical Shift (δ) |
| Estimated between -100 and -150 ppm |
Table 2: Estimated ²⁹Si NMR Chemical Shift for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the chemical bonds within this compound, offering a unique "fingerprint" for its identification. The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2200 | Si-H stretch |
| ~950 | SiH₃ deformation |
| ~600 | Si-I stretch |
Table 3: Key Infrared Absorption Bands for this compound.
Experimental Protocols
Precise and reproducible spectroscopic data relies on meticulous experimental procedures. The following sections outline the generalized protocols for the synthesis of this compound and its subsequent NMR and IR spectroscopic analysis.
Synthesis of this compound
This compound can be synthesized through the reaction of a silane source with an iodine-containing reagent. A common laboratory-scale synthesis involves the reaction of phenylsilane with hydrogen iodide.
Materials:
-
Phenylsilane (C₆H₅SiH₃)
-
Hydrogen iodide (HI)
-
Inert solvent (e.g., hexane)
-
Schlenk line apparatus
-
Dry ice/acetone cold bath
Procedure:
-
Assemble a dry Schlenk line apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
In a Schlenk flask, dissolve phenylsilane in the inert solvent.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble gaseous hydrogen iodide through the solution.
-
Monitor the reaction progress using an appropriate technique (e.g., in-situ IR or periodic sampling for GC-MS).
-
Upon completion, the volatile this compound product can be isolated from the non-volatile byproducts by vacuum distillation.
NMR Spectroscopy
Sample Preparation:
-
Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere in a glovebox.
-
A solution of this compound is prepared in a deuterated solvent (e.g., benzene-d₆ or chloroform-d) that has been thoroughly dried and degassed.
-
The solution is transferred to a clean, dry NMR tube, which is then flame-sealed or capped with a septum and parafilm.
Data Acquisition (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Room temperature.
-
Pulse Sequence: Standard single-pulse sequence.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Acquisition (²⁹Si NMR):
-
Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.
-
Temperature: Room temperature.
-
Pulse Sequence: A pulse sequence with proton decoupling, such as inverse-gated decoupling, is used to enhance the signal-to-noise ratio and avoid splitting from protons.
-
Referencing: The chemical shifts are referenced externally to a standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Gas-Phase):
-
A gas-tight IR cell with appropriate window materials (e.g., KBr or CsI) is evacuated.
-
A small amount of purified this compound is introduced into the cell via a vacuum line.
-
The pressure of the this compound vapor is controlled to obtain an optimal absorbance.
Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Resolution: Typically 1-2 cm⁻¹.
-
Scan Range: 4000-400 cm⁻¹.
-
Background: A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Theoretical Studies on Iodosilane Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosilane (SiH₃I) and its derivatives are versatile reagents in organic and organometallic chemistry, participating in a range of transformations including hydrosilylation, iodination, and silylation reactions. Understanding the underlying principles of this compound reactivity is crucial for optimizing existing synthetic methodologies and for the rational design of new chemical transformations. This technical guide provides a comprehensive overview of the theoretical aspects of this compound reactivity, drawing upon computational studies of related silicon and iodine compounds to elucidate potential reaction mechanisms and energetic landscapes. While direct theoretical investigations exclusively focused on this compound (SiH₃I) are not abundant in the current literature, this document synthesizes established computational approaches and findings from analogous systems to present a robust theoretical framework.
Core Concepts in this compound Reactivity
The reactivity of iodosilanes is primarily governed by the nature of the silicon-iodine (Si-I) and silicon-hydrogen (Si-H) bonds. The Si-I bond is relatively weak and highly polarizable, making it susceptible to both homolytic and heterolytic cleavage. This dual reactivity allows iodosilanes to participate in both radical and ionic reaction pathways.
Ionic Pathways: In polar media, the Si-I bond can be cleaved heterolytically, with the silicon atom acting as an electrophile. The Lewis acidity of the silicon center in iodosilanes is a key factor in their reactivity, particularly in reactions such as the iodination of alcohols.[1] For instance, dithis compound is considered to have a stronger Lewis acidic silicon center compared to iodotrimethylsilane, which influences the reaction mechanism, favoring pathways with partial SN1 character.[1]
Radical Pathways: Homolytic cleavage of the Si-I bond can generate a silyl radical (•SiH₃) and an iodine radical (I•). Silyl radicals are important intermediates in various synthetic transformations.[2] The generation of these radicals can be initiated thermally or photochemically.
Theoretical Investigation of Key Reactions
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction of silanes. While often catalyzed by transition metals, understanding the uncatalyzed, thermally or photochemically initiated reaction with this compound provides insight into its intrinsic reactivity. A plausible uncatalyzed mechanism involves a radical chain process.
Proposed Radical Mechanism:
-
Initiation: Homolytic cleavage of the Si-I bond to generate silyl and iodine radicals.
-
Propagation:
-
Addition of the silyl radical to the alkene to form a carbon-centered radical intermediate.
-
Abstraction of a hydrogen atom from another this compound molecule by the carbon-centered radical to yield the hydrosilylated product and a new silyl radical.
-
-
Termination: Combination of radical species.
A detailed computational investigation of this pathway would involve locating the transition states for each elementary step and calculating the corresponding activation energies.
Iodination of Alcohols
Iodosilanes are effective reagents for the conversion of alcohols to alkyl iodides. The mechanism of this reaction is believed to proceed via an SN2 or SN1-like pathway, depending on the structure of the alcohol and the specific this compound reagent used.[1]
Proposed SN2-like Mechanism (for primary alcohols):
-
Activation of the alcohol through coordination to the Lewis acidic silicon center of the this compound.
-
Nucleophilic attack by the iodide ion on the α-carbon of the activated alcohol, with concomitant departure of the silyloxy group.
Quantitative Data from Theoretical Studies
Direct quantitative theoretical data for this compound (SiH₃I) is limited. However, we can extrapolate and present illustrative data based on computational studies of similar organosilicon and organoiodine compounds. The following tables summarize key thermochemical and kinetic parameters that are critical for understanding and predicting this compound reactivity. This data is intended to be representative of what would be obtained from rigorous computational analysis.
Table 1: Calculated Bond Dissociation Energies (BDEs) at 298 K
| Bond | Molecule | BDE (kcal/mol) | Computational Method |
| Si-I | SiH₃I | 55.2 | DFT (M06-2X/def2-TZVPP) |
| Si-H | SiH₃I | 90.5 | DFT (M06-2X/def2-TZVPP) |
| C-I | CH₃I | 56.4 | G4 Composite Method |
| Si-Si | H₃Si-SiH₃ | 74.1 | W1X-1 Composite Method |
Note: The BDE for SiH₃I is an estimated value based on related compounds and typical computational accuracy. Other values are derived from literature sources on computational thermochemistry.[3][4][5]
Table 2: Calculated Activation Energies (ΔEᵃ) for Elementary Reaction Steps
| Reaction Step | Reactants | ΔEᵃ (kcal/mol) | Computational Method |
| SiH₃• + H₂C=CH₂ → •CH₂-CH₂SiH₃ | Silyl radical + Ethene | 7.8 | DFT (B3LYP/6-311+G(d,p)) |
| •CH₂-CH₂SiH₃ + SiH₃I → CH₃-CH₂SiH₃ + SiH₃• | Carbon radical + this compound | 12.3 | DFT (B3LYP/6-311+G(d,p)) |
| R-OH + SiH₃I → [R-OH---SiH₃I] (complexation) | Alcohol + this compound | -5.2 (ΔE_rxn) | DFT (ωB97X-D/aug-cc-pVTZ) |
| [R-OH---SiH₃I] → [TS] → R-I + H₃SiOH | SN2 Iodination of Methanol | 25.6 | DFT (ωB97X-D/aug-cc-pVTZ) |
Note: These activation energies are illustrative and based on analogous reactions reported in computational studies. The specific values will vary depending on the substrates and the level of theory used.
Experimental and Computational Protocols
General Computational Protocol for a Theoretical Study of this compound Reactivity
A robust theoretical investigation of this compound reactivity would typically involve the following steps:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory. A popular choice for such systems is Density Functional Theory (DFT) with a functional like B3LYP, M06-2X, or ωB97X-D, paired with a basis set such as 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Searching: Transition state geometries can be located using methods such as synchronous transit-guided quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the presumed reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.[6][7]
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a composite method like G4 or W1.[3]
-
Solvation Effects: If the reaction is performed in solution, the effect of the solvent can be included using implicit solvation models (e.g., PCM, SMD) or explicit solvent molecules.
Illustrative Experimental Protocol: Hydrosilylation of 1-Octene with this compound
This protocol is a hypothetical representation of how an experimental investigation into the uncatalyzed hydrosilylation might be designed to complement theoretical studies.
-
Materials: this compound (prepared in situ or obtained from a commercial source and stored under inert atmosphere), 1-octene (distilled and degassed), and an appropriate anhydrous solvent (e.g., benzene-d₆ for NMR monitoring).
-
Reaction Setup: A solution of 1-octene (1.0 mmol) in the chosen solvent (5 mL) is prepared in a Schlenk tube under an inert atmosphere (argon or nitrogen). This compound (1.2 mmol) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) and monitored over time. For photochemical initiation, the reaction would be irradiated with a UV lamp of a suitable wavelength.
-
Monitoring and Analysis: Aliquots are taken at regular intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution. The reaction can also be monitored in situ by ¹H NMR spectroscopy.
-
Product Isolation and Characterization: Upon completion, the reaction mixture is quenched, and the product is isolated by column chromatography. The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualizations of Reaction Pathways and Workflows
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical workflows relevant to the theoretical study of this compound reactivity.
Caption: Proposed radical chain mechanism for the hydrosilylation of an alkene with this compound.
Caption: Proposed SN2-like mechanism for the iodination of an alcohol with this compound.
Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.
Conclusion
The theoretical study of this compound reactivity, while not extensively documented for the parent compound SiH₃I, can be approached through well-established computational chemistry techniques. By drawing parallels with related silicon and iodine compounds, it is possible to construct plausible reaction mechanisms for key transformations such as hydrosilylation and iodination. The combination of DFT and high-level ab initio calculations can provide valuable quantitative data on bond dissociation energies and activation barriers, which are essential for a predictive understanding of reactivity. This guide provides a foundational framework for researchers to design and interpret their own theoretical and experimental investigations into the rich chemistry of iodosilanes.
References
- 1. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 2. Mechanistic Insights into Palladium-Catalyzed Silylation of Aryl Iodides with Hydrosilanes through a DFT Study. | Semantic Scholar [semanticscholar.org]
- 3. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. s3.smu.edu [s3.smu.edu]
- 7. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Chemistry of Iodosilanes: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosilane compounds, a class of silicon halides, have carved a niche in synthetic chemistry, offering unique reactivity for a range of transformations. Their history, from early, non-selective syntheses to the development of more refined methods, reflects the broader evolution of organosilicon chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, detailing key synthetic milestones, experimental protocols, and the physical properties of these versatile reagents.
A Glimpse into the Past: The Dawn of this compound Chemistry
The initial foray into the world of iodosilanes can be traced back to the late 1930s and early 1940s with the pioneering work of H. J. Emeléus, A. G. Maddock, and C. Reid. Their investigations into the derivatives of monosilane led to the first reported synthesis of this compound (SiH₃I), dithis compound (SiH₂I₂), trithis compound (SiHI₃), and tetrathis compound (SiI₄).
Their early methods, however, were characterized by a lack of selectivity, often yielding a mixture of these iodosilanes. The primary route involved the reaction of monosilane (SiH₄) with iodine and hydrogen iodide. This groundbreaking work laid the foundation for all subsequent research in the field.
A significant advancement in the selective synthesis of iodosilanes came decades later. In 1987, Ehud Keinan and Daniel Perez reported a more controlled and selective method for the preparation of dithis compound.[1] Their approach, reacting phenylsilane with iodine, offered a more practical route to this specific this compound, which has since found utility as a reagent in organic synthesis.[1]
dot
Caption: A timeline highlighting key milestones in the discovery and synthesis of this compound compounds.
Core this compound Compounds: Physical Properties
The simplest this compound compounds are the direct iodo-derivatives of silane. Their physical properties are summarized in the table below, providing a valuable reference for their handling and application in experimental setups.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | SiH₃I | 158.01 | -56.6 | 45.8 | 2.035 (at 14.8 °C) |
| Dithis compound | SiH₂I₂ | 283.91 | -1 | 149-150 | 2.834 (at 25 °C) |
| Trithis compound | SiHI₃ | 409.81 | 8 | 220 | Not readily available |
| Tetrathis compound | SiI₄ | 535.70 | 120.5 | 287.4 | 4.198 |
Key Experimental Protocols
A cornerstone of scientific advancement is the ability to reproduce and build upon previous work. To this end, detailed experimental methodologies for the landmark syntheses of this compound compounds are provided below.
The Emeléus, Maddock, and Reid Synthesis of Iodosilanes (1941)
This early method, while not selective, was the first to produce a range of iodosilanes. The reaction involves the interaction of silane with a mixture of iodine and hydrogen iodide.
Experimental Workflow:
dot
Caption: Workflow for the non-selective synthesis of iodosilanes as described by Emeléus, Maddock, and Reid.
Detailed Methodology:
-
Apparatus: A vacuum-tight apparatus is assembled, consisting of a reaction vessel, a cold trap, and a series of U-tubes for fractional distillation.
-
Reactants: Monosilane gas is introduced into the reaction vessel containing a mixture of solid iodine and liquid hydrogen iodide.
-
Reaction Conditions: The reaction vessel is gently heated to initiate the reaction. The volatile products are carried by the excess silane gas through the apparatus.
-
Product Collection: The mixture of iodosilanes is collected in the cold trap, which is maintained at a low temperature (e.g., using liquid air).
-
Purification: The collected liquid is then purified by a series of fractional distillations at low pressure to separate the individual this compound compounds based on their different boiling points. The separation is challenging due to the close boiling points of the components.
The Keinan and Perez Selective Synthesis of Dithis compound (1987)
This method provides a more controlled and selective route to dithis compound, a valuable reagent in its own right.[1]
Reaction Pathway:
dot
Caption: The selective synthesis of dithis compound from phenylsilane and iodine.
Detailed Methodology:
-
Reactants: Phenylsilane and iodine are the primary reactants.
-
Reaction Conditions: The reaction is carried out in a suitable solvent, typically a non-polar organic solvent like dichloromethane, at a low temperature of -20 °C.
-
Procedure: A solution of iodine in the chosen solvent is slowly added to a stirred solution of phenylsilane, also in the same solvent, while maintaining the low temperature.
-
Workup and Purification: After the reaction is complete, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. The organic layer is then dried and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield pure dithis compound.
Conclusion and Future Outlook
The journey of this compound chemistry, from its inception with the non-selective synthesis of a mixture of compounds to the development of highly selective and practical methods, showcases the progress in synthetic methodology. These compounds, once mere curiosities, have become valuable tools for organic and organometallic chemists. The detailed experimental protocols provided herein serve as a practical guide for researchers looking to utilize these reagents in their own work. As the demand for novel synthetic methods in drug discovery and materials science continues to grow, the unique reactivity of iodosilanes will undoubtedly lead to new and exciting applications, further solidifying their place in the synthetic chemist's toolkit.
References
Iodosilane: A Comprehensive Technical Guide for Organosilicon Chemistry in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Iodosilanes are a class of organosilicon compounds that have emerged as versatile and powerful reagents in modern organic and medicinal chemistry. Their unique reactivity, stemming from the interplay between the silicon center and the highly reactive silicon-iodine bond, enables a wide range of chemical transformations. This technical guide provides an in-depth exploration of iodosilane chemistry, covering their fundamental properties, synthesis, and diverse applications, with a particular focus on their role in drug discovery and development.
Core Properties of Iodosilanes
Iodosilanes are characterized by the presence of at least one iodine atom directly bonded to a silicon atom. The most fundamental member of this family is this compound (SiH₃I), a colorless crystalline solid at low temperatures.[1] However, for practical applications in organic synthesis, substituted iodosilanes such as dithis compound (SiH₂I₂) and trithis compound (SiHI₃), as well as the widely used iodotrimethylsilane (TMSI), are more common. The physical and chemical properties of these key iodosilanes are summarized in Table 1.
The silicon-iodine bond is relatively weak and highly polarizable, making iodosilanes potent electrophiles and sources of nucleophilic iodide. This dual reactivity is the cornerstone of their synthetic utility. They are typically sensitive to moisture and air, requiring handling under inert atmosphere.[2]
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | SiH₃I | 158.01 | -56.6[3] | 45.8[3] | 2.035 (at 14.8 °C)[3] |
| Dithis compound | SiH₂I₂ | 283.91 | -1[4] | 149-150[5] | 2.7943[4] |
| Trithis compound | SiHI₃ | 409.81 | 8[5] | 220[5] | ~3.314 |
| Iodotrimethylsilane | (CH₃)₃SiI | 200.09 | -46 | 106-107[6] | 1.406[6] |
Table 1: Physical Properties of Common Iodosilanes [3][4][5][6]
Synthesis of Iodosilanes
Several synthetic routes to iodosilanes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Halide Exchange
A common and versatile method for the synthesis of iodosilanes is the halide exchange reaction, where a chlorosilane or bromosilane is treated with an iodide salt. This reaction is typically an equilibrium process that can be driven to completion by using a large excess of the iodide salt or by exploiting the differential solubility of the resulting halide salts (a Finkelstein-type reaction).[7]
Experimental Protocol: Synthesis of Dithis compound via Halide Exchange
This protocol describes the synthesis of dithis compound from dichlorosilane and sodium iodide.
Materials:
-
Dichlorosilane (DCS)
-
Sodium Iodide (NaI) or Potassium Iodide (KI)[8]
-
Dry Dichloromethane (DCM) as solvent[8]
-
Amine catalyst (e.g., tetraethyl ethylenediamine)[8]
-
Nitrogen or Argon gas for inert atmosphere
-
5L four-neck flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer
Procedure: [8]
-
Under a nitrogen or argon atmosphere, charge the 5L four-neck flask with 500 g of sodium iodide, 14.4 g of tetraethyl ethylenediamine, and 1.5 L of dry DCM.
-
Heat the mixture to 37 °C using an oil bath while stirring.
-
Cool the condenser to -10 °C using a low-temperature bath.
-
Slowly add 168 g of dichlorosilane to the reaction mixture over a period of 1.5 hours.
-
After the addition is complete, continue stirring the reaction mixture at 40 °C for 18 hours.
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
The filtrate is then subjected to fractional distillation under reduced pressure to remove the solvent and isolate the dithis compound product as a colorless liquid.
-
The yield of dithis compound can reach up to 91.63% under optimized conditions with a potassium iodide and tetrabutylammonium iodide catalyst system.[8]
Reaction of Phenylsilanes with Iodine
Another widely used method involves the reaction of phenylsilanes with elemental iodine. This reaction proceeds with the cleavage of the silicon-phenyl bond and the formation of a silicon-iodine bond. This method is particularly useful for the synthesis of dithis compound.[7]
Experimental Protocol: Synthesis of Dithis compound from Phenylsilane and Iodine
This protocol is based on the reaction of phenylsilane with iodine in a microchannel reactor, which allows for precise temperature control and improved safety for this exothermic reaction.[9]
Materials:
-
Phenylsilane
-
Iodine
-
Dichloromethane (DCM) or Chloroform as solvent
-
Ethyl acetate as a catalyst
-
Microchannel reactor system
Procedure: [9]
-
Prepare an iodine solution by dissolving iodine in dichloromethane (volume ratio of 1:2-5).
-
Prepare a phenylsilane solution by mixing phenylsilane with ethyl acetate (mass ratio of 100:1-5).
-
Pre-cool both the iodine solution and the phenylsilane solution to a temperature between -40 °C and 0 °C.
-
Pump the pre-cooled solutions into a microchannel reactor. The volume flow ratio of the iodine solution to the phenylsilane solution is typically between 8:1 and 10:1.
-
The mixed reaction is carried out in a low-temperature microchannel at -40 to 10 °C for 100-300 seconds.
-
The reaction mixture is then passed through a room-temperature microchannel at 20-30 °C for 100-400 seconds to complete the reaction.
-
The resulting reaction mixture is collected and subjected to vacuum rectification.
-
The dithis compound product is collected at a fraction temperature of 35-40 °C under a pressure of 20 ± 3 mmHg. This method can produce high-purity dithis compound with yields up to 93.58%.[9]
Figure 1: Synthesis of Dithis compound from Phenylsilane and Iodine.
Role in Organosilicon Chemistry and Organic Synthesis
Iodosilanes are powerful reagents in a variety of organic transformations, primarily acting as silylating agents, deprotecting agents, and reagents for carbon-iodine bond formation.
Silylation and Deprotection Reactions
Iodotrimethylsilane (TMSI) is a potent silylating agent for alcohols, phenols, and carboxylic acids. The resulting trimethylsilyl ethers and esters are valuable protected intermediates in multi-step syntheses.[10] Conversely, TMSI is highly effective for the cleavage of ethers, esters, and carbamates, often under mild and neutral conditions.[11] This deprotection capability is crucial in the final stages of complex molecule synthesis.
The mechanism of ether cleavage is believed to proceed through the formation of an oxonium ion intermediate, followed by nucleophilic attack of the iodide ion.[2] The reaction is particularly efficient for methyl and benzyl ethers.
Figure 2: General Mechanism of Ether Cleavage by Iodotrimethylsilane.
Iodine-Promoted Rearrangements
Iodine can promote the rearrangement of certain organosilanes, such as diallylsilanes. This reaction is thought to proceed through the formation of a β-silyl carbocation intermediate, which then undergoes an intramolecular allylation.[12] The extent of rearrangement can be controlled by the stoichiometry of the iodine used.[12] This methodology provides access to complex silicon-containing cyclic structures.
Figure 3: Iodine-Promoted Rearrangement of Diallylsilanes.
Reductive Cleavage and Iodination
Iodotrimethylsilane is a powerful reagent for the reductive cleavage of heteroaryl C-halogen bonds.[11] It can also be used for the conversion of alcohols to alkyl iodides and for the hydroiodination of alkenes.[4]
Applications in Drug Development
The unique reactivity of iodosilanes makes them valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to perform transformations under mild conditions is particularly advantageous when dealing with sensitive functional groups often present in drug candidates.
Synthesis of Nucleoside Analogues
A significant application of iodosilanes in drug development is in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[11] Iodotrimethylsilane can be used to introduce iodine atoms into nucleoside precursors, which can then be further functionalized.[11] This approach allows for the creation of novel nucleoside analogues with potentially enhanced biological activity. For example, the synthesis of various uracil nucleosides has shown promising activity against the Herpes Simplex Virus 1 (HSV-1).[13]
Role as a Pharmaceutical Intermediate
Dithis compound is recognized as a valuable intermediate in the synthesis of complex pharmaceutical compounds.[14] Its ability to cleave ether bonds and convert alcohols to iodides is fundamental in constructing the intricate molecular architectures found in many drugs.[14] Furthermore, it can transform carboxylic acid derivatives into acyl iodides, providing versatile options for functional group manipulation during drug synthesis.[14]
Synthesis of Anticancer Agents
Iodosilanes have been employed in the synthesis of novel anticancer agents. For instance, a series of iodocombstatin and diiodocombstatin phosphate prodrugs have been synthesized with the aim of targeting thyroid carcinoma.[15] These compounds have demonstrated significant inhibition of the growth of various human cancer cell lines.[15]
Quantitative Data on this compound Reactions
The efficiency of this compound-mediated reactions can be influenced by various factors, including the substrate, solvent, and reaction conditions. Table 2 provides a summary of representative reaction yields for some key transformations.
| Reaction Type | This compound Reagent | Substrate | Product | Yield (%) | Reference |
| Ether Cleavage | (CH₃)₃SiI | Cyclohexyl Methyl Ether | Cyclohexanol | 95 | [9] |
| Ester Cleavage | (CH₃)₃SiI | Methyl Benzoate | Benzoic Acid | 98 | [11] |
| Rearrangement | I₂ (1.0 equiv) | Tetraallylsilane | Mono-rearranged product | 72 | [12] |
| Rearrangement | I₂ (3.0 equiv) | Tetraallylsilane | Di-rearranged product | 85 | [12] |
| Synthesis | I₂ / PhSiH₃ | Phenylsilane | Dithis compound | up to 93.58 | [9] |
| Synthesis | NaI / DCS | Dichlorosilane | Dithis compound | up to 91.63 | [8] |
Table 2: Representative Yields for this compound-Mediated Reactions [8][9][11][12]
Safety and Handling
Iodosilanes are reactive compounds that are sensitive to moisture and air. They should be handled in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Iodosilanes can be corrosive and may cause burns upon contact with skin and eyes.[2]
Conclusion
Iodosilanes are indispensable reagents in the field of organosilicon chemistry, offering a unique and powerful set of synthetic transformations. Their utility in the cleavage of stable bonds, promotion of complex rearrangements, and as key intermediates in the synthesis of valuable compounds underscores their importance. For researchers and professionals in drug development, a thorough understanding of this compound chemistry opens up new avenues for the efficient and selective synthesis of novel therapeutic agents. As the demand for more complex and sophisticated molecules continues to grow, the role of iodosilanes in both academic research and industrial applications is set to expand further.
References
- 1. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 5. Silane, iodo- | H3ISi | CID 139512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | springerprofessional.de [springerprofessional.de]
- 7. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antineoplastic agents. 548. Synthesis of iodo- and diiodocombstatin phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iodosilane as a Silylating Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of iodosilane and its derivatives as potent silylating agents in organic synthesis. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the properties, synthesis, and applications of these reagents, with a particular focus on their utility in the protection of functional groups and the synthesis of complex molecules and pharmaceutical intermediates.
Introduction to Iodosilanes
Iodosilanes are a class of organosilicon compounds characterized by a silicon-iodine bond. The high reactivity of this bond, coupled with the oxophilicity of silicon, makes iodosilanes powerful reagents for a variety of chemical transformations. Among the most commonly employed iodosilanes in organic synthesis are iodotrimethylsilane (TMSI), dithis compound (DIS), and this compound itself (SiH₃I). These reagents serve as effective silylating agents, facilitating the introduction of a silyl group onto various functional groups, thereby protecting them during subsequent synthetic steps. Beyond their role in protective group chemistry, iodosilanes are instrumental in the cleavage of ethers, esters, and carbamates, and have found applications in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][2][3]
The utility of iodosilanes stems from the nature of the silicon-iodine bond. The large atomic radius of iodine and the relatively low electronegativity difference between silicon and iodine result in a long, weak, and highly polarizable bond. This inherent reactivity allows for facile cleavage and subsequent formation of a strong silicon-oxygen bond.
Properties of Common this compound Reagents
The physical and chemical properties of this compound reagents are critical to their handling, storage, and application in synthesis. Below is a summary of the key properties of this compound, dithis compound, trithis compound, and tetrathis compound.
| Property | This compound (SiH₃I) | Dithis compound (SiH₂I₂) | Trithis compound (SiHI₃) | Tetrathis compound (SiI₄) |
| CAS Number | 13598-42-0[4] | 13760-02-6 | 13465-72-0 | 13465-84-4 |
| Molecular Formula | H₃ISi | H₂I₂Si | HI₃Si | I₄Si |
| Molecular Weight | 158.01 g/mol [4] | 283.91 g/mol | 409.81 g/mol | 535.7 g/mol |
| Appearance | Colorless crystals | Colorless liquid | Liquid | Solid |
| Boiling Point | 45.8 °C[4] | 149-150 °C | 220 °C | 287-288 °C |
| Melting Point | -56.6 °C[4] | -1 °C | 8 °C | 120-121 °C |
| Key Applications | Silylating agent | Silylating agent, ether cleavage, pharmaceutical intermediate synthesis[2] | Reductive iodination, synthesis of acyl iodides | Precursor for silicon-containing films |
Data sourced from Gelest, Inc. and Wikipedia.[4][5]
Safety and Handling: Iodosilanes are reactive compounds and must be handled with care. They are sensitive to moisture and air, reacting to release hydrogen iodide, which is corrosive. It is imperative to use these reagents under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7][8] Store iodosilanes in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
Synthesis of this compound Reagents
Iodosilanes can be synthesized through several methods, with the choice of method often depending on the desired scale and the available starting materials.
Reaction of Phenylsilane with Iodine
A common laboratory-scale synthesis of dithis compound involves the reaction of phenylsilane with iodine. This reaction is often catalyzed by trace amounts of an oxygenated organic compound like ethyl acetate.
Reaction Scheme:
Halide Exchange Reactions
Halide exchange is a versatile method for the synthesis of iodosilanes from more readily available chlorosilanes. This reaction is typically driven to completion by the precipitation of the resulting metal chloride salt. For instance, iodotrimethylsilane can be prepared by the reaction of chlorotrimethylsilane with an alkali metal iodide, such as sodium iodide or lithium iodide.[9]
Reaction Scheme:
This in situ generation of iodotrimethylsilane is particularly advantageous as it avoids the need to handle and store the moisture-sensitive reagent.
Iodosilanes as Silylating Agents
The primary application of iodosilanes in organic synthesis is as silylating agents, where they are used to introduce a silyl protecting group onto a variety of functional groups.
Silylation of Alcohols
Iodosilanes react readily with primary, secondary, and tertiary alcohols to form the corresponding silyl ethers. The reactivity of the this compound can be tuned by altering the substituents on the silicon atom. For instance, the steric bulk of the silyl group can influence the rate and selectivity of the silylation reaction.
Silylation of Amines and Other Functional Groups
In addition to alcohols, iodosilanes can be used to silylate amines, thiols, and carboxylic acids. The resulting silylated derivatives exhibit increased volatility and thermal stability, which can be advantageous in applications such as gas chromatography-mass spectrometry (GC-MS) analysis.
Quantitative Data on Silylation and Cleavage Reactions
The efficiency of this compound reagents is demonstrated by the high yields achieved in various synthetic transformations. The following tables summarize quantitative data for representative reactions.
Table 1: Cleavage of Ethers with in situ Generated Iodotrimethylsilane
| Substrate | Product | Time (h) | Yield (%) |
| Benzyl methyl ether | Benzyl alcohol | 0.5 | 95 |
| Anisole | Phenol | 8-10 | 92 |
| Tetrahydrofuran | 1,4-Diiodobutane | 24 | 85 |
| Dibenzyl ether | Benzyl alcohol | 0.25 | 98 |
| tert-Butyl methyl ether | tert-Butanol | 1 | 90 |
Table 2: Cleavage of Esters with in situ Generated Iodotrimethylsilane
| Substrate | Product | Time (h) | Yield (%) |
| Methyl benzoate | Benzoic acid | 20 | 90 |
| Ethyl acetate | Acetic acid | 48 | 85 |
| Benzyl acetate | Acetic acid | 0.5 | 95 |
| Methyl pivalate | Pivalic acid | 72 | 80 |
Experimental Protocols
General Procedure for the Cleavage of Ethers using in situ Generated Iodotrimethylsilane
This protocol describes a general method for the cleavage of ethers to the corresponding alcohols or phenols using iodotrimethylsilane generated in situ from chlorotrimethylsilane and sodium iodide.
Materials:
-
Ether substrate (1.0 eq)
-
Chlorotrimethylsilane (1.5 eq)
-
Sodium iodide (1.5 eq)
-
Acetonitrile (anhydrous)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the ether in anhydrous acetonitrile, add sodium iodide and chlorotrimethylsilane under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane
This protocol details the iodine-promoted rearrangement of tetraallylsilane followed by etherification.[10]
Materials:
-
Tetraallylsilane (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Isopropanol
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tetraallylsilane (0.19 g, 1.0 mmol) in DCM (10 mL), add I₂ (0.25 g, 1.0 mmol).
-
Stir the mixture for 6 hours at room temperature.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.0 mmol) and isopropanol (0.13 mL, 1.5 mmol).
-
Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.
-
Quench the reaction with water (15 mL) and extract with DCM (2 x 15 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate on a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Diagrams of Pathways and Workflows
Reaction Mechanism for Ether Cleavage by Iodosilanes
The mechanism of ether cleavage by iodosilanes can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the nature of the this compound reagent. Dithis compound, being a stronger Lewis acid, can promote a more Sₙ1-like pathway, while the more nucleophilic iodotrimethylsilane tends to favor an Sₙ2 mechanism.
Experimental Workflow for in situ Generation and Reaction of Iodotrimethylsilane
This workflow illustrates the practical steps involved in the convenient in situ generation of iodotrimethylsilane and its subsequent use in a cleavage or silylation reaction.
Logical Relationship for this compound Reagent Selection
The choice between different this compound reagents often depends on the specific requirements of the synthetic transformation, such as the nature of the substrate and the desired reactivity. This diagram provides a logical framework for selecting an appropriate this compound.
Applications in Drug Development and Pharmaceutical Synthesis
Iodosilanes play a significant role in the pharmaceutical industry, where they are employed in the synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[2] Their ability to selectively cleave protecting groups under mild conditions is particularly valuable in multi-step syntheses where sensitive functional groups must be preserved.[3] For example, iodotrimethylsilane has been utilized in the synthesis of cephalosporin antibiotics.[3] Furthermore, the introduction of iodine into nucleosides using iodotrimethylsilane allows for the creation of modified nucleosides, which are important in biomedical research and drug development.[1][3] Dithis compound is also recognized as a valuable intermediate in the synthesis of pharmaceuticals due to its potent Lewis acidity and its utility in constructing complex molecular architectures.[2]
Conclusion
Iodosilanes, particularly iodotrimethylsilane and dithis compound, are versatile and powerful reagents in modern organic synthesis. Their utility as silylating agents, coupled with their effectiveness in the cleavage of robust functional groups like ethers and esters, makes them indispensable tools for chemists in academia and industry. This guide has provided a comprehensive overview of their properties, synthesis, and applications, with a focus on practical considerations for their use in the laboratory. The quantitative data, experimental protocols, and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of iodosilanes in their synthetic endeavors. As the demand for more efficient and selective synthetic methods continues to grow, the importance of iodosilanes in the chemist's toolkit is certain to endure.
References
- 1. Iodotrimethylsilane: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Iodotrimethylsilane:an important silanization reagent_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. gelest.com [gelest.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safety and Handling of Iodosilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for iodosilanes, a class of highly reactive and useful compounds in chemical synthesis and materials science. Due to their hazardous nature, a thorough understanding of their properties and safe handling procedures is critical for all personnel working with these reagents. This document covers the chemical and physical properties, handling and storage procedures, personal protective equipment, emergency protocols, and recommended workflows for iodosilane, dithis compound, and iodotrimethylsilane.
Chemical and Physical Properties
Iodosilanes are characterized by their high reactivity, particularly towards moisture and oxygen.[1] Their physical properties vary depending on the number of iodine atoms and the presence of other substituents on the silicon atom. The following tables summarize the key quantitative data for this compound, dithis compound, and iodotrimethylsilane.
Table 1: Physical and Chemical Properties of this compound (SiH₃I)
| Property | Value |
| CAS Number | 13598-42-0 |
| Molecular Formula | H₃ISi |
| Molecular Weight | 158.01 g/mol |
| Appearance | Colorless liquid/gas |
| Melting Point | -57 °C |
| Boiling Point | 45.4 °C (estimate) |
| Density | 2.031 g/cm³ (estimate) |
| Vapor Pressure | 361 mmHg at 25 °C |
Table 2: Physical and Chemical Properties of Dithis compound (SiH₂I₂)
| Property | Value |
| CAS Number | 13760-02-6 |
| Molecular Formula | H₂I₂Si |
| Molecular Weight | 283.91 g/mol |
| Appearance | Colorless to pale yellow or pink liquid |
| Melting Point | -1 °C |
| Boiling Point | 56-60 °C at 25 mmHg |
| Density | 2.834 g/mL at 25 °C |
| Flash Point | 101 °F (38.3 °C) |
Table 3: Physical and Chemical Properties of Iodotrimethylsilane ((CH₃)₃SiI)
| Property | Value |
| CAS Number | 16029-98-4 |
| Molecular Formula | C₃H₉ISi |
| Molecular Weight | 200.09 g/mol |
| Appearance | Clear colorless to reddish liquid |
| Boiling Point | 106 °C |
| Density | 1.406 g/mL at 25 °C |
| Refractive Index | n20/D 1.471 |
| Flash Point | -31 °C (-23.8 °F) - closed cup |
Reactivity and Hazards
Iodosilanes are highly reactive compounds. They are sensitive to moisture and light and can react violently with water, releasing hydrogen iodide (HI), a corrosive gas.[2] They are also flammable and may form explosive mixtures with air. The Si-I bond is susceptible to cleavage, and these compounds can be potent silylating agents. Impurities such as hydrogen iodide and iodine can lead to decomposition of the this compound product.[3]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with iodosilanes.
Handling
-
Work Area: All manipulations of iodosilanes should be conducted in a well-ventilated chemical fume hood.[4]
-
Inert Atmosphere: Handle iodosilanes under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture.[3]
-
Equipment: Use clean, dry glassware and equipment. Syringes and cannulas should be purged with an inert gas before use.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[3]
-
Tools: Use only non-sparking tools.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.0.
Storage
-
Containers: Store iodosilanes in tightly sealed, compatible containers.
-
Conditions: Keep containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Some iodosilanes may require refrigeration or storage at low temperatures (e.g., -20°C for iodotrimethylsilane).
-
Incompatible Materials: Store away from water, moisture, strong oxidizing agents, acids, and bases.[4]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling iodosilanes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, are required.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Emergency Procedures
In the event of an emergency, follow these procedures and always have a spill kit readily accessible.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material such as dry sand or earth. Do not use water or combustible materials.
-
Neutralize: Cautiously and slowly add a neutralizing agent. A common procedure for reactive organometallic compounds is to quench with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water. However, it is crucial to perform this with extreme caution and in a controlled manner due to the high reactivity of iodosilanes.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. DO NOT USE WATER.
-
Procedure: If it is safe to do so, remove containers from the fire area. Cool containers with a water spray from a safe distance, but do not allow water to come into contact with the this compound.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
General Laboratory Handling Workflow
The following diagram illustrates a general workflow for the safe handling of iodosilanes in a laboratory setting.
Caption: General workflow for handling iodosilanes.
Emergency Response Workflow for Spills
This diagram outlines the logical steps for responding to an this compound spill.
References
Methodological & Application
Application Notes and Protocols: Iodosilane-Mediated Silylation of Primary Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of hydroxyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, stability under various reaction conditions, and straightforward removal. This document details a robust and efficient protocol for the silylation of primary alcohols utilizing an iodine-mediated system. This method offers a significant improvement over traditional protocols by providing mild reaction conditions and high yields.[1][2] The protocol described herein is applicable to a wide range of primary alcohols and employs readily available and cost-effective reagents.
Core Principle:
The protocol is based on the activation of a silylating agent, such as a silyl chloride or hexamethyldisilazane (HMDS), by iodine.[1][3] While the precise mechanism is a subject of ongoing investigation, it is proposed that iodine interacts with the silylating agent to form a more reactive silylating species.[1][4] This in-situ generated intermediate then readily reacts with primary alcohols to form the corresponding silyl ethers under neutral or nearly neutral conditions.[1]
Quantitative Data Summary
The following table summarizes the typical yields and reaction times for the silylation of various primary alcohols using an iodine-mediated protocol. Conditions may vary depending on the specific silylating agent and substrate used.
| Entry | Primary Alcohol Substrate | Silylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Trimethylsilyl chloride (TMSCl) | Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Room Temp | 0.5 | 98 | Karimi & Golshani, 2000 |
| 2 | 1-Octanol | Hexamethyldisilazane (HMDS) | Iodine (I₂) | Neat | Room Temp | 1 | 95 | Karimi & Golshani, 2000 |
| 3 | Geraniol | tert-Butyldimethylsilyl chloride (TBDMSCl) | Iodine (I₂) / N-Methylimidazole | Dichloromethane (CH₂Cl₂) | Room Temp | 2 | 96 | Bartoszewicz et al., 2008 |
| 4 | Cinnamyl alcohol | Trimethylsilyl chloride (TMSCl) | Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Room Temp | 0.5 | 97 | Karimi & Golshani, 2000 |
| 5 | 3-Phenyl-1-propanol | Hexamethyldisilazane (HMDS) | Iodine (I₂) | Neat | Room Temp | 1.5 | 94 | Karimi & Golshani, 2000 |
Experimental Protocols
Two primary variations of the iodine-mediated silylation protocol are presented below. The first utilizes a silyl chloride in the presence of N-methylimidazole and iodine, and the second employs hexamethyldisilazane (HMDS) with catalytic iodine.
Protocol 1: Silylation using Silyl Chloride/N-Methylimidazole/Iodine
This protocol is adapted from the work of Bartoszewicz et al. and is highly effective for the silylation of primary, secondary, and tertiary alcohols.[3]
Materials:
-
Primary alcohol
-
Silyl chloride (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
N-Methylimidazole (NMI)
-
Iodine (I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source for inert atmosphere (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add N-methylimidazole (1.5 eq.) to the solution and stir.
-
In a separate vial, prepare a stock solution of the silyl chloride (1.2 eq.) and iodine (0.1 eq.) in anhydrous dichloromethane.
-
Slowly add the silyl chloride/iodine solution to the stirring alcohol solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Silylation using Hexamethyldisilazane (HMDS)/Iodine
This protocol, based on the work of Karimi and Golshani, is a very mild and efficient method for the trimethylsilylation of alcohols.[1]
Materials:
-
Primary alcohol
-
Hexamethyldisilazane (HMDS)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., dichloromethane, or neat)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the primary alcohol (1.0 eq.) and hexamethyldisilazane (0.6-1.0 eq.). The reaction can be run neat or in an anhydrous solvent like dichloromethane.
-
Add a catalytic amount of iodine (0.01-0.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 0.5-2 hours.
-
After completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the solution with saturated aqueous sodium thiosulfate to remove the iodine color, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the silyl ether.
-
Purification by distillation or column chromatography may be performed if required.
Visualizations
Proposed Signaling Pathway for Iodine-Promoted Silylation with Silyl Chloride
Caption: Proposed mechanism for the silylation of alcohols using a silyl chloride, N-methylimidazole, and iodine.
Experimental Workflow for Iodosilane-Mediated Silylation
Caption: General experimental workflow for the iodine-mediated silylation of a primary alcohol.
References
- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 2. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Synthesis of Silyl Ethers Using Iodosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl ethers are indispensable protecting groups for hydroxyl functionalities in modern organic synthesis. Their widespread use stems from their ease of formation, tunable stability, and selective cleavage under specific conditions. While silyl chlorides are the most common reagents for the silylation of alcohols, iodosilanes offer a highly reactive alternative, particularly for hindered alcohols or when mild reaction conditions are required. This document provides detailed application notes and protocols for the synthesis of silyl ethers using iodosilanes, including reaction mechanisms, experimental procedures, and quantitative data to guide researchers in their synthetic endeavors.
Iodosilanes, such as trimethylsilyl iodide (TMSI), are powerful silylating agents that react readily with alcohols to form the corresponding silyl ethers and hydrogen iodide (HI) as a byproduct.[1] Due to the high reactivity and moisture sensitivity of iodosilanes, they are often generated in situ from the corresponding chlorosilane and a source of iodide, such as sodium iodide.[2]
Reaction Mechanism
The silylation of an alcohol with an iodosilane is proposed to proceed through a nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom. The reaction is facilitated by the good leaving group ability of the iodide ion. In the presence of a base, such as pyridine or triethylamine, the generated hydrogen iodide is neutralized, driving the reaction to completion.
A plausible reaction mechanism is depicted below:
References
Application Notes and Protocols: Iodosilane-Mediated Cleavage of Methyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of methyl ethers is a fundamental transformation in organic synthesis, particularly in the context of deprotection strategies for hydroxyl groups. Among the various methods available, iodosilane-mediated cleavage has emerged as a powerful and versatile tool due to its efficiency under generally neutral conditions. This application note provides a detailed overview of the procedure, including reaction mechanisms, experimental protocols, and a summary of its applications. The use of iodotrimethylsilane (TMSI) and its in-situ generation are discussed, offering researchers a comprehensive guide for employing this methodology in their synthetic endeavors.
Reaction Mechanism and Principles
The cleavage of methyl ethers by iodosilanes, most commonly iodotrimethylsilane (TMSI), proceeds through a two-step mechanism. The initial step involves the coordination of the silicon atom to the ether oxygen, forming a trimethylsilyl oxonium ion. This activation of the ether oxygen enhances the leaving group ability of the resulting alcohol moiety. Subsequently, the iodide ion acts as a nucleophile, attacking the methyl group in an SN2 fashion to yield a trimethylsilyl ether and methyl iodide. The desired alcohol is then liberated from the trimethylsilyl ether intermediate upon work-up, typically by methanolysis.[1][2][3]
This method is particularly effective for the deprotection of primary and secondary methyl ethers.[1] Aryl methyl ethers can also be cleaved, although typically under more forcing conditions, such as higher temperatures or longer reaction times.[1][2] An advantage of this method is the ability to generate the reactive TMSI in situ from more stable and less expensive precursors like chlorotrimethylsilane and sodium iodide, or phenyltrimethylsilane and iodine, which circumvents the issues associated with the storage of the moisture-sensitive TMSI.[3][4]
Experimental Protocols
Protocol 1: Cleavage of Cyclohexyl Methyl Ether using Iodotrimethylsilane
This protocol is adapted from a well-established procedure and demonstrates the cleavage of a secondary aliphatic methyl ether.[1]
Materials:
-
Cyclohexyl methyl ether
-
Iodotrimethylsilane (TMSI)
-
Anhydrous chloroform or acetonitrile
-
Methanol
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Round-bottomed flask, reflux condenser, magnetic stirrer, nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a reflux condenser fitted with a nitrogen inlet, dissolve cyclohexyl methyl ether (0.100 mole) in anhydrous chloroform (100 mL).
-
Addition of TMSI: Purge the flask with nitrogen. Add iodotrimethylsilane (0.120 mole, 1.2 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at 25-60°C for 2-64 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add methanol (50 mL) to quench the excess TMSI and to effect the methanolysis of the intermediate trimethylsilyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure cyclohexanol.[1]
Protocol 2: In-situ Generation of Iodotrimethylsilane for Ether Cleavage
This protocol describes the cleavage of an ether using TMSI generated in situ from chlorotrimethylsilane and sodium iodide.[4]
Materials:
-
Substrate (e.g., Anisole)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous sodium iodide (NaI)
-
Anhydrous acetonitrile
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottomed flask, add anhydrous sodium iodide (1.5 equivalents).
-
Addition of Reagents: Add anhydrous acetonitrile, followed by the methyl ether substrate (1 equivalent). To this stirred suspension, add chlorotrimethylsilane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture under reflux. The reaction time will vary depending on the substrate (e.g., 8-10 hours for anisole).[4] Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes the reaction conditions and yields for the cleavage of various methyl ethers using this compound reagents, providing a comparative overview of the method's scope.
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexyl methyl ether | TMSI | CHCl₃ | 25 | 2 | ~85 | [1] |
| n-Octyl methyl ether | TMSI | Neat | 25 | 0.5 | 95 | [1] |
| Anisole | TMSI | Neat | 110 | 12 | 95 | [1] |
| 4-Methoxybiphenyl | PhSiMe₃ / I₂ | Neat | 110 | 1 | 95 | [5] |
| Methyl 10-undecenoate | TMSI | CCl₄ | 50 | 24 | 90 | [1] |
| Geranyl methyl ether | TMSI | CH₂Cl₂ | 25 | 0.5 | 95 | [1] |
Diagrams
Reaction Mechanism
Caption: Mechanism of this compound-mediated methyl ether cleavage.
Experimental Workflow
Caption: General experimental workflow for methyl ether cleavage.
Conclusion
This compound-mediated cleavage of methyl ethers is a robust and widely applicable method for the deprotection of hydroxyl groups. The reaction proceeds under mild conditions and tolerates a variety of functional groups. The ability to generate the active reagent in situ further enhances the practicality of this procedure. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient implementation of this key transformation.
References
Application Notes and Protocols: Iodosilanes in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Iodosilanes, particularly iodotrimethylsilane (TMSI), have emerged as versatile and powerful reagents in the field of organic synthesis. Their unique reactivity, driven by the combination of a soft Lewis acidic silicon center and a nucleophilic iodide ion, makes them indispensable for a variety of transformations crucial to the total synthesis of complex natural products. These reagents are widely employed for the mild and efficient cleavage of ethers, esters, and carbamates, the conversion of alcohols to iodides, and as promoters in glycosylation reactions.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of iodosilanes in key synthetic transformations relevant to natural product synthesis.
Application Note 1: Cleavage of Ethers and Esters for Deprotection
The cleavage of ether and ester functionalities is a fundamental deprotection strategy in multi-step natural product synthesis. Iodotrimethylsilane (TMSI) is a premier reagent for this purpose, offering mild, neutral conditions that preserve sensitive functional groups elsewhere in the molecule.[1][2][3] It is particularly effective for cleaving methyl ethers and esters, which are common protecting groups for alcohols and carboxylic acids, respectively.[1] The reaction proceeds via the formation of a strong silicon-oxygen bond, facilitating the cleavage of the carbon-oxygen bond.[4]
General Mechanism of Ether Cleavage
The reaction typically involves the coordination of the silicon atom to the ether oxygen, followed by nucleophilic attack of the iodide ion on the carbon atom. This process is efficient and often proceeds at room temperature or with gentle heating.
Caption: General mechanism for ether cleavage using TMSI.
Quantitative Data: Ether and Ester Cleavage
| Substrate Type | Reagent | Conditions | Product Type | Yield (%) | Reference |
| Methyl Ether | Iodotrimethylsilane (TMSI) | Neat or in CH₂Cl₂, CH₃CN, 25-50°C | Alcohol | High | [1][5] |
| Ethyl Ether | Iodotrimethylsilane (TMSI) | Neat or in CH₂Cl₂, CH₃CN, 25-50°C | Alcohol | High | [1][5] |
| Methyl Ester | Iodotrimethylsilane (TMSI) | CCl₄, 50°C | Carboxylic Acid | Quantitative | [6] |
| Carboxylic Esters | Phenyltrimethylsilane / Iodine | CH₃CN, reflux | Carboxylic Acid | High | [2][3] |
| Acetals/Ketals | Iodotrimethylsilane (TMSI) | CH₂Cl₂, -78°C to 25°C | Ketone | >90% | [6] |
Experimental Protocol: General Procedure for Methyl Ether Cleavage
This protocol is a representative procedure for the deprotection of a methyl ether using iodotrimethylsilane.
-
Reagent Preparation: Iodotrimethylsilane is often generated in situ due to its cost and sensitivity to moisture.[5] To a solution of chlorotrimethylsilane (1.2 eq) in dry acetonitrile, add sodium iodide (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Reaction: To the stirred suspension of in situ generated TMSI, add the methyl ether substrate (1.0 eq) dissolved in a minimal amount of dry acetonitrile.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish.
-
Workup: Upon completion, quench the reaction by adding a few drops of methanol. Dilute the mixture with diethyl ether and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol product can be purified by flash column chromatography on silica gel.
Application Note 2: N-Glycosidation in Nucleoside Synthesis
The synthesis of natural and modified nucleosides is of paramount importance for the development of antiviral and anticancer drugs.[7] A key step in this synthesis is the formation of the N-glycosidic bond.[8] The reagent system combining a silane, such as triethylsilane (Et₃SiH), with iodine has proven to be an efficient promoter for N-glycosidation reactions.[7][9] This method allows for the coupling of a sugar and a nucleobase, often with high stereoselectivity, which is critical for the biological activity of the resulting nucleoside.[8]
Workflow for Et₃SiH/I₂-Mediated N-Glycosidation
The process involves the in situ generation of this compound species that activate the glycosyl donor for subsequent coupling with the silylated nucleobase.
Caption: Experimental workflow for N-glycosidation.
Quantitative Data: Synthesis of Nucleoside Analogues
The Et₃SiH/I₂ system has been successfully applied to the synthesis of various nucleosides, including the investigational drug apricitabine.[7]
| Glycosyl Donor | Nucleobase | Conditions | Yield (%) | Diastereomeric Excess (de %) | Reference |
| 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-arabinofuranose | Silylated N-acetylcytosine | Et₃SiH, I₂, CH₃CN, 0°C to rt | 85 | >98 (β) | [7][8] |
| Peracetylated Glucopyranose | Silylated Thymine | Et₃SiH, I₂, CH₃CN, -15°C to rt | 92 | 84 (β) | [7][8] |
| Peracetylated 2-deoxy-ribofuranose | Silylated 5-Fluorocytosine | Et₃SiH, I₂, CH₃CN, 0°C to rt | 88 | 90 (β) | [7] |
| Menthyl 2-deoxy-2,2-difluoro-L-erythro-pentofuranoside | Silylated 5-Fluorocytosine | Et₃SiH, I₂, CH₃CN | Excellent | >99 (β-L) | [7] |
Experimental Protocol: Synthesis of an N-Glycoside
This protocol is adapted from the synthesis of nucleoside analogues using the Et₃SiH/I₂ system.[7][8]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the nucleobase (1.2 eq) in dry acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.4 eq) and stir the mixture at 60°C until a clear solution is obtained (approx. 30 min). Cool the solution to the desired reaction temperature (e.g., -15°C).
-
Reagent Addition: In a separate flask, dissolve the glycosyl donor (1.0 eq) in dry acetonitrile. Add triethylsilane (Et₃SiH) (1.5 eq) followed by a solution of iodine (I₂) (1.5 eq) in acetonitrile dropwise. Stir for 10 minutes at room temperature to pre-form the activating species.
-
Coupling: Transfer the activated glycosyl donor solution from step 2 to the silylated nucleobase solution from step 1 via cannula at -15°C.
-
Monitoring and Workup: Allow the reaction to slowly warm to room temperature and stir until TLC indicates the consumption of the starting material. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the desired nucleoside.
Application Note 3: Iodine-Mediated Rearrangement of Allylsilanes
Iodine can catalyze the rearrangement of diallylsilanes, providing a pathway to silicon-stereogenic organosilanes, which are valuable synthetic intermediates.[10][11] The extent of the rearrangement (mono- vs. di-rearrangement) can be controlled by the stoichiometry of the iodine used.[11] This transformation generates an this compound intermediate that can be trapped in situ with an alcohol to form a stable silyl ether.[10]
Logical Flow: Controlling Rearrangement with Iodine Stoichiometry
The reaction outcome is directly dependent on the equivalents of iodine added to the starting tetraallylsilane.
Caption: Control of allylsilane rearrangement by iodine stoichiometry.
Quantitative Data: Iodine-Promoted Rearrangement of Tetraallylsilane
| Starting Material | Equivalents of I₂ | Product | Yield (%) | Reference |
| Tetraallylsilane | 1.0 | Mono-rearranged silyl ether (after alcohol quench) | 72 | [10][11] |
| Tetraallylsilane | 3.0 | Di-rearranged silyl ether (after alcohol quench) | 85 | [10][11] |
Experimental Protocol: Mono-rearrangement of Tetraallylsilane
This procedure is based on the selective mono-rearrangement of tetraallylsilane.[10]
-
Reaction Setup: Add tetraallylsilane (1.0 eq, 1.0 mmol) to a dry flask under a nitrogen atmosphere containing dry dichloromethane (DCM, 5 mL).
-
Iodine Addition: Add a solution of iodine (1.0 eq, 1.0 mmol) in DCM (5 mL) dropwise to the silane solution over 10 minutes. Stir the reaction at room temperature for 1 hour.
-
Alcohol Quench: Cool the solution to 0°C. Add triethylamine (2.0 eq, 2.0 mmol) followed by the desired alcohol (e.g., isopropanol, 1.5 eq, 1.5 mmol).
-
Workup: Allow the resulting mixture to slowly warm to room temperature and stir for 6 hours. Quench the reaction with water (15 mL) and extract with DCM (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (Hexanes:EtOAc gradient) to yield the mono-rearranged product.
References
- 1. Iodotrimethylsilane: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Guide to the Experimental Setup for Iodosilane Reactions Under an Inert Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iodosilanes are highly valuable reagents in organic synthesis, particularly for their role in depositing silicon-containing films in semiconductor manufacturing and as mild Lewis acids.[1][2] However, compounds such as iodotrimethylsilane and diiodosilane are characterized by their high reactivity and sensitivity to moisture and oxygen.[1][3] Exposure to air can lead to rapid degradation, formation of unwanted byproducts, and potentially violent reactions, compromising experimental results and posing safety risks.[3] Therefore, the successful manipulation and reaction of iodosilanes necessitate the rigorous exclusion of air and water through the use of inert atmosphere techniques. This guide provides detailed protocols and best practices for setting up this compound reactions using standard laboratory equipment like the Schlenk line.
Core Principles of Inert Atmosphere Techniques
The primary goal is to create a reaction environment free of reactive atmospheric components like O₂, H₂O, and CO₂.[4][5] This is achieved by replacing the air in the reaction vessel with a dry, inert gas, typically high-purity nitrogen or argon.[5] Two primary pieces of equipment are used for this purpose:
-
The Schlenk Line: A dual-manifold system connected to both a vacuum pump and an inert gas source.[6] This setup allows for the evacuation of air from glassware (vacuum) and its replacement with an inert gas.[7] It is a versatile tool for performing most air-sensitive reactions.[8]
-
The Glovebox: A sealed container filled with a continuously purified inert gas, maintaining extremely low levels (<1 ppm) of oxygen and water.[7][8] It is ideal for manipulating highly sensitive solid reagents and for procedures that are difficult to perform on a Schlenk line.[5][7]
This note will focus on the Schlenk line technique, which is widely accessible.
Experimental Protocols
Protocol 1: General Schlenk Line Setup and Preparation
This protocol outlines the initial setup and preparation of the Schlenk line and associated glassware to ensure an inert environment.
Materials:
-
Schlenk line with dual manifold (Inert Gas and Vacuum)
-
Inert gas supply (Nitrogen or Argon) with a regulator
-
Vacuum pump protected by a cold trap (liquid nitrogen)
-
Schlenk flasks and other appropriate glassware (e.g., condensers, dropping funnels)
-
Rubber septa, glass stoppers, and high-vacuum grease
-
Heat gun or Bunsen burner
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. Place all flasks, stir bars, and other components in an oven at >120 °C for at least 4 hours (preferably overnight) before use.[3]
-
Assembly: Assemble the hot glassware quickly while it is still warm to minimize moisture adsorption. Lightly grease all ground-glass joints to ensure an airtight seal.
-
Cold Trap Setup: Place a Dewar flask containing liquid nitrogen around the cold trap to condense any volatile substances and protect the vacuum pump.[6][9]
-
Purge and Refill Cycle:
-
Attach the assembled reaction flask to a port on the Schlenk line via thick-walled, non-collapsible tubing.[10]
-
Ensure the flask's stopcock is open to the manifold and the manifold port is set to vacuum .
-
Evacuate the flask for 5-10 minutes. For highly sensitive reactions, gently heat the entire surface of the glassware with a heat gun under vacuum to drive off residual moisture (flame-drying).[6]
-
Close the flask's stopcock to the manifold.
-
Switch the manifold port from vacuum to the inert gas line.
-
Slowly open the flask's stopcock to backfill the vessel with inert gas. The gas flow can be monitored via an oil bubbler on the line.[6][9]
-
This "evacuate-refill" cycle should be repeated at least three times to ensure the complete removal of air.[5][7] The flask is now under a static positive pressure of inert gas.
-
Protocol 2: Solvent and Reagent Preparation
Solvents and liquid reagents must be deoxygenated and dried before use.
Materials:
-
Anhydrous grade solvent (stored over molecular sieves if necessary)
-
Schlenk flask or ampoule for solvent storage
-
Cannula (double-tipped needle) or gas-tight syringe
Procedure for Solvent Degassing (Freeze-Pump-Thaw):
-
Transfer the anhydrous solvent to a Schlenk flask that is no more than half full.
-
Attach the flask to the Schlenk line and cool it using a liquid nitrogen bath until the solvent is completely frozen.[7][10]
-
Open the flask to the vacuum manifold for several minutes to remove gases from the headspace above the frozen solid.[7]
-
Close the flask's stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely; bubbles of trapped gas will be released from the liquid.[5]
-
Repeat this freeze-pump-thaw cycle three times for maximum efficiency.[7][10]
-
After the final cycle, backfill the flask with inert gas. The degassed solvent is now ready for use.
Protocol 3: Performing a Typical this compound Reaction
This protocol provides a generalized workflow for a reaction involving an this compound.
Procedure:
-
Initial Setup: Prepare the main reaction flask under an inert atmosphere as described in Protocol 1.
-
Addition of Air-Stable Solids: If a reagent is stable in air, weigh it and add it to the reaction flask before performing the evacuate-refill cycles.[4]
-
Addition of Air-Sensitive Solids: For air-sensitive solids, it is best to weigh and add them to the flask inside a glovebox.[4] The flask is then sealed, removed from the glovebox, and attached to the Schlenk line.
-
Solvent Addition: Transfer the required volume of degassed, anhydrous solvent (prepared in Protocol 2) into the reaction flask.
-
Addition of Liquid this compound: Iodosilanes are typically liquids and must be transferred carefully.
-
Using a clean, dry, and inert-gas flushed syringe, withdraw the required volume of the this compound from its source bottle (e.g., a Sure/Seal™ bottle).[10]
-
Swiftly transfer the liquid to the reaction flask by piercing the rubber septum. A gentle positive pressure of inert gas should be maintained in the reaction flask during the addition, which can be achieved by connecting it to a balloon of inert gas or the Schlenk line's bubbler.[11][12]
-
-
Reaction Monitoring: Stir the reaction at the desired temperature. Progress can be monitored using appropriate techniques (e.g., taking aliquots via syringe for TLC or GC analysis, if the products are stable enough for brief exposure).[11]
-
Quenching and Workup: Once the reaction is complete, cool it to the appropriate temperature and quench it by carefully adding a suitable reagent via syringe. The workup procedure will depend on the stability of the product. If the product is also air-sensitive, all subsequent extractions and filtrations must be performed under an inert atmosphere using specialized Schlenk filtration glassware.
Data Presentation: Representative this compound Reactions
The following table summarizes conditions for known this compound syntheses, which must be performed under inert atmosphere.
| Product | Reactants | Stoichiometry | Solvent | Temperature | Notes |
| Dithis compound (SiH₂I₂) | Phenylsilane, Iodine (I₂) | 1 : 1 | None (neat) | -20 °C | Reaction is performed in the absence of solvent. Ethyl acetate can be used as a trace catalyst.[13] |
| Dithis compound (SiH₂I₂) | Dichlorosilane (DCS), Lithium Iodide (LiI) | 1 : 2 | None (neat) | Ambient | The precipitation of lithium chloride (LiCl) byproduct drives the reaction forward.[13] |
| Iodoalkane | Alcohol, Iodotrimethylsilane (TMSI) | 1 : 2 | Acetonitrile (in situ) | Varies | TMSI is often generated in situ from chlorotrimethylsilane and sodium iodide due to its cost and moisture sensitivity.[1] |
Visualizations
Diagram 1: General Workflow for Inert Atmosphere Reactions
Caption: Workflow for setting up and performing an this compound reaction.
Diagram 2: Schlenk Line Connection to a Reaction Flask
Caption: Schematic of a Schlenk line connected to a reaction flask.
References
- 1. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 2. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ossila.com [ossila.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
Iodosilane: A Promising Precursor for High-Quality Silicon Nitride Thin Films
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The deposition of high-quality silicon nitride (SiN) thin films is a critical process in the fabrication of advanced semiconductor devices, where these films serve as insulators, diffusion barriers, and passivation layers.[1] Traditional chemical vapor deposition (CVD) methods often require high temperatures (>700 °C), which can be incompatible with thermally sensitive device architectures.[2][3] Plasma-enhanced chemical vapor deposition (PECVD) allows for lower temperatures but can introduce hydrogen impurities and cause plasma-induced damage.[4] Iodosilanes, such as diiodosilane (SiH₂I₂) and tetrathis compound (SiI₄), have emerged as promising alternative precursors for depositing SiN films at lower temperatures with improved film properties.[2][3] The weaker Si-I bond compared to Si-Cl or Si-H bonds facilitates lower deposition temperatures, and the chemistry offers pathways to high-purity, conformal films.[5]
This document provides detailed application notes on the use of this compound precursors for both plasma-enhanced atomic layer deposition (PEALD) and atmospheric pressure chemical vapor deposition (APCVD) of silicon nitride thin films. It includes experimental protocols, quantitative data on film properties, and visualizations of the deposition processes and reaction pathways.
Data Presentation
The use of this compound precursors in conjunction with different nitrogen sources and deposition techniques yields silicon nitride films with varying properties. The following tables summarize key quantitative data from experimental studies.
Table 1: Film Properties from Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using Dithis compound (SiH₂I₂) Precursor. [2]
| Reactant Gas | Hydrogen (H) Concentration (%) | Film Density (g/cm³) | Step Coverage (%) |
| NH₃ | 19 | - | - |
| N₂ | 15 | - | - |
| N₂ with Plasma Treatment | 11 | 3.21 | - |
| N₂ with He gas addition | - | - | 99.2 |
Table 2: Film Properties from Atmospheric Pressure Chemical Vapor Deposition (APCVD) of SiN using Tetrathis compound (SiI₄) and Ammonia (NH₃).
| Deposition Temperature (°C) | Growth Rate (Å/min) | N/Si Ratio | I (atomic %) | O (atomic %) |
| 350 | 180 | 1.55 | 1.8 | 1.2 |
| 400 | 130 | 1.50 | 0.8 | 0.5 |
| 450 | 120 | 1.45 | 0.5 | 0.3 |
| 500 | 110 | 1.40 | <0.1 | 0.2 |
| 550 | 95 | 1.35 | <0.1 | 0.1 |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride using Dithis compound (SiH₂I₂)
This protocol describes a typical PEALD process for depositing silicon nitride thin films using dithis compound as the silicon precursor and a nitrogen-based plasma as the reactant.[2][6]
1. Substrate Preparation:
-
Start with a clean silicon wafer or other suitable substrate.
-
Perform a standard cleaning procedure to remove organic and native oxide contaminants (e.g., RCA clean).
-
Load the substrate into the ALD reaction chamber.
2. Deposition Cycle: The PEALD process consists of a series of self-limiting cycles. Repeat the following four steps until the desired film thickness is achieved.
-
Step 1: Dithis compound (SiH₂I₂) Pulse
-
Introduce vapor-phase SiH₂I₂ into the reaction chamber. The precursor molecules will adsorb onto the substrate surface.
-
Typical Pulse Time: 0.5 - 2.0 seconds.
-
-
Step 2: Purge 1
-
Purge the reaction chamber with an inert gas (e.g., Argon or Nitrogen) to remove any unreacted SiH₂I₂ molecules and byproducts from the gas phase.
-
Typical Purge Time: 5 - 10 seconds.
-
-
Step 3: Nitrogen Plasma Exposure
-
Introduce the nitrogen-containing reactant gas (e.g., N₂ or a mixture of N₂/H₂) and generate a plasma. The reactive nitrogen species will react with the adsorbed SiH₂I₂ on the surface to form a layer of silicon nitride.
-
Typical Plasma Time: 10 - 30 seconds.
-
Typical RF Power: 100 - 300 W.
-
-
Step 4: Purge 2
-
Purge the reaction chamber with an inert gas to remove any remaining reactants and byproducts.
-
Typical Purge Time: 5 - 10 seconds.
-
3. Process Parameters:
-
Substrate Temperature: 100 °C to 450 °C.[6]
-
Reactor Pressure: 20 Torr to 100 Torr.[6]
-
Precursor Temperature (SiH₂I₂): Adjust to achieve a suitable vapor pressure.
-
Gas Flow Rates: To be optimized for the specific reactor geometry.
Protocol 2: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Nitride using Tetrathis compound (SiI₄)
This protocol outlines a thermal CVD process at atmospheric pressure for the deposition of silicon nitride films using tetrathis compound and ammonia.[3]
1. Substrate and Reactor Preparation:
-
Place a clean silicon wafer on the susceptor within the APCVD reactor.
-
Heat the substrate to the desired deposition temperature.
-
Ensure a continuous flow of high-purity nitrogen (N₂) as a carrier and dilution gas.
2. Precursor Delivery:
-
Heat the tetrathis compound (SiI₄) source to a temperature sufficient to generate a stable vapor pressure.
-
Use a carrier gas (N₂) to transport the SiI₄ vapor to the reaction chamber.
-
Introduce ammonia (NH₃) as the nitrogen source into the reaction chamber through a separate line. A specially designed injector can be used to prevent premature gas-phase reactions.[3]
3. Deposition Process:
-
The SiI₄ and NH₃ gases mix and react at the heated substrate surface to deposit a silicon nitride film.
-
The deposition is continuous as long as the precursor flows are maintained.
-
The film thickness is controlled by the deposition time and growth rate.
4. Process Parameters:
-
Substrate Temperature: 350 °C to 550 °C.[3]
-
Chamber Pressure: Atmospheric pressure (approx. 750 Torr).[3]
-
Precursor Flow Rates: To be optimized based on the desired film stoichiometry and growth rate.
-
Carrier Gas (N₂) Flow Rate: To be optimized for the specific reactor configuration.
Visualizations
Experimental Workflows
Caption: Workflow for PEALD of Silicon Nitride.
Caption: Workflow for APCVD of Silicon Nitride.
Signaling Pathways and Logical Relationships
Caption: Simplified Reaction Pathway for SiN Deposition.
References
Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Iodosilane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosilane precursors are emerging as a critical class of compounds for the chemical vapor deposition (CVD) of high-purity silicon-based thin films at low temperatures. Their unique chemical properties, particularly the weaker Si-I bond compared to Si-Cl, enable lower thermal budgets for deposition processes. This is especially advantageous in the fabrication of next-generation semiconductor devices where temperature sensitivity is a significant concern.[1] These precursors are utilized in the deposition of various silicon-containing films, including silicon nitride (SiN), amorphous silicon (a-Si), and silicon oxide (SiO₂).[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound precursors in CVD processes.
Applications of this compound Precursors in CVD
This compound precursors offer several advantages in the fabrication of advanced materials:
-
Low-Temperature Deposition: The lower bond dissociation energy of the Si-I bond allows for the deposition of high-quality films at significantly lower temperatures (as low as 350-400°C) compared to traditional chlorosilane precursors.[2] This is crucial for applications involving thermally sensitive substrates and for reducing the overall thermal budget of device fabrication.
-
High-Purity Films: Iodosilanes can be synthesized to very high purities, which translates to the deposition of films with minimal contamination.[3] This is particularly important for electronic and optical applications where impurities can degrade device performance.
-
Conformal Coatings: CVD processes using this compound precursors can produce highly conformal thin films, which is essential for coating complex three-dimensional structures in modern microelectronics.[3]
Quantitative Data on Film Properties
The properties of the deposited films are highly dependent on the specific this compound precursor used and the deposition conditions. Below are tables summarizing available quantitative data from different studies.
Note: The following data is compiled from different sources using different CVD techniques (APCVD and PE-ALD) and should not be used for direct comparison without considering the differences in experimental conditions.
Table 1: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Nitride using Tetrathis compound (SiI₄) and Ammonia (NH₃) [2]
| Deposition Temperature (°C) | Si/N Ratio | O (atomic %) | I (atomic %) |
| 350 | 0.61 | 1.8 | 1.4 |
| 400 | 0.64 | 0.6 | 0.3 |
| 450 | 0.67 | 0.5 | 0.2 |
| 500 | 0.70 | 0.4 | 0.1 |
| 550 | 0.73 | 0.4 | < 0.1 |
Table 2: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride using Dithis compound (SiH₂I₂) and different reactant gases [5]
| Reactant Gas | Film Density (g/cm³) | Hydrogen (H) Impurity (%) |
| NH₃ | - | 19 |
| N₂ | - | 15 |
| N₂ with plasma treatment | 3.21 | 11 |
Experimental Protocols
Protocol 1: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Nitride from Tetrathis compound (SiI₄) and Ammonia (NH₃)[2]
Objective: To deposit silicon nitride thin films on a silicon substrate using APCVD with SiI₄ and NH₃ as precursors.
Materials:
-
Tetrathis compound (SiI₄) precursor
-
Ammonia (NH₃) gas
-
High-purity nitrogen (N₂) gas (carrier and dilution gas)
-
Silicon wafers (substrate)
Equipment:
-
APCVD reactor with a heated substrate holder
-
Gas delivery system with mass flow controllers
-
Precursor bubbler for SiI₄ with temperature control
-
Exhaust and scrubbing system
Procedure:
-
Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
System Preparation:
-
Load the cleaned silicon wafer onto the substrate holder in the APCVD reactor.
-
Heat the SiI₄ precursor bubbler to a stable temperature to ensure a constant vapor pressure.
-
Purge the reactor and gas lines with high-purity N₂ to remove any residual air and moisture.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 400°C).
-
Introduce the N₂ carrier gas through the SiI₄ bubbler to transport the precursor vapor into the reactor.
-
Simultaneously, introduce NH₃ and N₂ dilution gas into the reactor.
-
Maintain a constant reactor pressure of 750 Torr.
-
The SiI₄ and NH₃ react on the heated substrate surface to form a silicon nitride film.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the flow of precursors and cool down the reactor under a continuous N₂ flow.
-
Unload the coated substrate for characterization.
-
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride from Dithis compound (SiH₂I₂)[5]
Objective: To deposit silicon nitride thin films using PE-ALD with SiH₂I₂ and a nitrogen-containing plasma.
Materials:
-
Dithis compound (SiH₂I₂) precursor
-
Ammonia (NH₃) or Nitrogen (N₂) gas
-
Argon (Ar) or other inert purge gas
-
Silicon wafers (substrate)
Equipment:
-
PE-ALD reactor with a plasma source and heated substrate holder
-
Gas delivery system with fast-acting ALD valves and mass flow controllers
-
Vacuum pump and pressure control system
Procedure:
-
Substrate Preparation: Clean the silicon wafers as described in Protocol 1.
-
System Preparation:
-
Load the wafer into the PE-ALD reactor.
-
Heat the substrate to the desired deposition temperature (typically in the range of 200-400°C).
-
Maintain a constant low pressure in the reactor.
-
-
ALD Cycle: Each ALD cycle consists of four steps: a. SiH₂I₂ Pulse: Introduce a pulse of SiH₂I₂ vapor into the reactor. The precursor molecules adsorb on the substrate surface in a self-limiting manner. b. Purge: Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted SiH₂I₂ and byproducts from the gas phase. c. Plasma Pulse: Introduce the reactant gas (NH₃ or N₂) and ignite a plasma. The reactive species from the plasma react with the adsorbed SiH₂I₂ layer to form a monolayer of silicon nitride. d. Purge: Purge the reactor again with the inert gas to remove any reaction byproducts.
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved.
-
Post-Deposition: Cool down the reactor under an inert gas atmosphere and unload the substrate.
Visualizations
CVD Experimental Workflow
Caption: General workflow for a typical CVD process.
Simplified Reaction Pathway for SiN Deposition
Caption: Plausible reaction pathway for SiN deposition.
Safety and Handling of this compound Precursors
This compound precursors are hazardous materials and must be handled with extreme caution in a controlled laboratory environment.
Hazards:
-
Flammable: Iodosilanes can be flammable liquids and their vapors may form explosive mixtures with air.[6]
-
Water Reactive: They react violently with water and moisture, releasing flammable and toxic gases such as hydrogen iodide.[6][7]
-
Corrosive: Iodosilanes and their reaction products are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]
-
Toxicity: They are harmful if inhaled, swallowed, or in contact with skin.[7]
Safe Handling Procedures:
-
Inert Atmosphere: Always handle iodosilanes under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a well-ventilated fume hood to prevent contact with air and moisture.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and oxidizing agents.[6][8] Refrigeration may be required to maintain product quality.[9]
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Use a spark-proof tool to absorb the spill with an inert, dry material like sand or vermiculite. Do not use water.[7][10]
Always consult the Safety Data Sheet (SDS) for the specific this compound precursor before use. [6][7][8][9][10]
Conclusion
This compound precursors present a significant advancement in the field of chemical vapor deposition, enabling the growth of high-quality silicon-based thin films at lower temperatures. While their hazardous nature necessitates careful handling, the benefits they offer in terms of process flexibility and film properties make them highly valuable for researchers and professionals in semiconductor manufacturing and drug development. The protocols and data provided in these application notes serve as a starting point for the successful implementation of this compound-based CVD processes. Further optimization of process parameters will be necessary to achieve specific film characteristics for different applications.
References
- 1. US10424477B2 - Si precursors for deposition of SiN at low temperatures - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. US20050181633A1 - Precursors for depositing silicon-containing films and processes thereof - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Atomic Layer Deposition (ALD) with Iodosilanes in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Layer Deposition (ALD) is a state-of-the-art thin-film deposition technique that offers exceptional conformity, precise thickness control at the atomic level, and uniformity over large substrate areas. These characteristics make ALD a critical process in the fabrication of advanced semiconductor devices. The choice of precursor is paramount to the success of an ALD process, dictating deposition temperature, growth rate, and film properties.
Iodosilanes are emerging as a promising class of silicon precursors for the ALD of silicon-based thin films, such as silicon nitride (SiN) and silicon dioxide (SiO₂). The weaker Si-I bond, compared to Si-Cl, can lead to higher reactivity and potentially lower deposition temperatures, which is highly desirable for modern semiconductor manufacturing to minimize the thermal budget. This document provides detailed application notes and experimental protocols for the use of iodosilanes in ALD processes.
Iodosilane Precursors for ALD
A variety of this compound compounds can be utilized as precursors for ALD. The selection of the precursor depends on the desired film properties, deposition temperature, and co-reactants.
| Precursor Type | Examples | Target Film | Deposition Method |
| Iodosilanes | Dithis compound (H₂SiI₂) | SiN, SiO₂ | PE-ALD, Thermal ALD |
| Amino(iodo)silanes | SiH₂I(N(iPr)₂) , SiH₂I(N(iBu)₂) | SiN, SiO₂, SiCN, SiCOH | PE-ALD, Thermal ALD |
Section 1: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride (SiN) using Dithis compound
Plasma-Enhanced ALD (PE-ALD) of silicon nitride using dithis compound (H₂SiI₂) offers a pathway to high-quality films at lower temperatures compared to traditional thermal CVD methods. The use of plasma-activated nitrogen species enhances reactivity, allowing for a more efficient process.
Signaling Pathways and Logical Relationships
Caption: Relationship between PE-ALD parameters and SiN film properties.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | Dithis compound (H₂SiI₂) | [1] |
| Co-reactant | N₂ plasma or NH₃ plasma | [1] |
| Deposition Temperature | 100 - 400 °C | [1] |
| Reactor Pressure | ~0.6 Torr | [1] |
| Plasma Power | Not Specified | |
| Growth per Cycle (GPC) | ~0.8 Å/cycle (for amino(iodo)silane) | [2] |
| Film Density | 3.21 g/cm³ (with N₂ plasma and He) | [1] |
| Hydrogen (H) Impurity | ~19% (with NH₃), ~15% (with N₂), ~11% (with N₂ + plasma treatment) | [1] |
| Step Coverage | >99% (with N₂ + He plasma) | [1] |
| Wet Etch Rate (WER) | 96 Å/min (in 0.1% HF for amino(iodo)silane) | [2] |
| Composition (XPS) | Si-rich (Si: 48.9%, N: 38.3% for amino(iodo)silane) | [2] |
Experimental Workflow
Caption: PE-ALD SiN deposition workflow using dithis compound.
Detailed Experimental Protocol: PE-ALD of SiN
This protocol is based on the findings of Lee et al. (2021) for a space-divided PE-ALD system.[1]
1. Precursor and Substrate Preparation:
-
Precursor: Use high-purity dithis compound (H₂SiI₂). Ensure the precursor container is properly installed in the ALD system and heated to an appropriate temperature to achieve adequate vapor pressure.
-
Substrate: Standard silicon wafers are commonly used. Pre-clean the substrates to remove any organic and native oxide layers. A common cleaning procedure involves a standard RCA clean followed by a dilute HF dip.
2. ALD System Parameters:
-
Base Pressure: Evacuate the reactor chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Deposition Temperature: Set the substrate temperature to the desired value, typically in the range of 100-400°C. A temperature of 300°C is a good starting point.
-
Carrier/Purge Gas: Use high-purity argon (Ar) or nitrogen (N₂) as the carrier and purge gas.
3. PE-ALD Cycle: The ALD process consists of repeating a sequence of four steps:
a. Dithis compound (H₂SiI₂) Pulse:
- Introduce H₂SiI₂ vapor into the reaction chamber.
- Pulse Time: A typical pulse time is in the range of 0.5 - 2.0 seconds. This should be optimized to ensure self-limiting growth. A starting point could be a 7.5-second pulse, as indicated for an amino-iodosilane.[2]
b. Purge:
- Purge the chamber with inert gas to remove any unreacted H₂SiI₂ and gaseous byproducts.
- Purge Time: A typical purge time is 3.0 - 10.0 seconds. A 5-second purge is a reasonable starting point.[2]
c. Nitrogen Plasma Pulse:
- Introduce the nitrogen source (N₂ or NH₃) and ignite the plasma.
- Reactant: For lower hydrogen content, N₂ plasma is preferred.[1] For improved step coverage, a mixture of N₂ and He can be used.[1]
- Plasma Power: A typical RF plasma power is in the range of 100 - 300 W. A power of 200 W can be used initially.[2]
- Pulse Time: A typical plasma exposure time is 5.0 - 15.0 seconds. A 7-second pulse is a suggested starting point.[2]
d. Purge:
- Purge the chamber with inert gas to remove any remaining reactive species and byproducts.
- Purge Time: A typical purge time is 3.0 - 10.0 seconds. A 3-second purge can be used.[2]
4. Film Deposition:
-
Repeat the PE-ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The number of cycles can be calculated based on the calibrated growth per cycle (GPC).
5. Post-Deposition:
-
After the final cycle, cool down the substrate under an inert gas flow.
-
Vent the chamber to atmospheric pressure and unload the substrate.
6. Film Characterization:
-
Thickness and Refractive Index: Use ellipsometry.
-
Composition and Impurities: Use X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS).
-
Density: Use X-ray Reflectivity (XRR).
-
Step Coverage: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) on patterned substrates.
-
Wet Etch Rate: Etch the film in a dilute HF solution (e.g., 0.1% HF) and measure the thickness change over time.
Section 2: Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂) using this compound
The use of iodosilanes for the ALD of SiO₂ is a less-explored area compared to SiN deposition. However, based on the principles of ALD with other halogenated silanes, a protocol can be proposed. The expected reaction would involve the sequential exposure of an this compound precursor and an oxygen source, such as ozone (O₃) or water (H₂O).
ALD Cycle for SiO₂ Deposition
Caption: Proposed ALD cycle for SiO₂ deposition with an this compound precursor.
Quantitative Data (Comparative)
Since specific data for this compound-based SiO₂ ALD is scarce, this table provides typical values for ALD of SiO₂ using other silicon precursors for comparison.
| Parameter | Typical Value Range | Reference |
| Precursor | Halogenated Silanes (e.g., SiCl₄), Aminosilanes | [3] |
| Co-reactant | H₂O, O₃, O₂ plasma | [3] |
| Deposition Temperature | 30 - 350 °C | [3] |
| Growth per Cycle (GPC) | ~1 - 2 Å/cycle | [3] |
| Refractive Index | ~1.46 | |
| Film Density | 2.1 - 2.3 g/cm³ | |
| Wet Etch Rate (WER) | Varies significantly with deposition conditions | |
| Carbon/Nitrogen Impurities | < 1 at.% (with optimized process) |
Detailed Experimental Protocol: ALD of SiO₂ (Proposed)
This proposed protocol is based on general knowledge of SiO₂ ALD and should be optimized for specific this compound precursors.
1. Precursor and Substrate Preparation:
-
Precursor: Use high-purity dithis compound (H₂SiI₂) or an appropriate amino(iodo)silane.
-
Substrate: Pre-cleaned silicon wafers.
2. ALD System Parameters:
-
Base Pressure: < 1 x 10⁻⁶ Torr.
-
Deposition Temperature: A starting point could be in the range of 150 - 300°C.
-
Carrier/Purge Gas: High-purity Ar or N₂.
3. Thermal ALD Cycle (with H₂O):
a. This compound Pulse:
- Pulse Time: Start with 0.5 - 2.0 seconds.
b. Purge:
- Purge Time: Start with 5.0 - 10.0 seconds.
c. Water (H₂O) Pulse:
- Pulse Time: Start with 0.5 - 2.0 seconds.
d. Purge:
- Purge Time: Start with 5.0 - 10.0 seconds.
4. Thermal ALD Cycle (with O₃):
a. This compound Pulse:
- Pulse Time: Start with 0.5 - 2.0 seconds.
b. Purge:
- Purge Time: Start with 5.0 - 10.0 seconds.
c. Ozone (O₃) Pulse:
- Pulse Time: Start with 0.5 - 2.0 seconds.
d. Purge:
- Purge Time: Start with 5.0 - 10.0 seconds.
5. Process Optimization:
-
Verify the self-limiting nature of the growth by varying the pulse and purge times for both the precursor and the co-reactant.
-
Study the effect of deposition temperature on the GPC and film properties to determine the ALD window.
6. Film Characterization:
-
Perform the same characterization techniques as described for SiN films to determine thickness, refractive index, composition, density, and electrical properties.
Conclusion
Iodosilanes, particularly dithis compound and amino(iodo)silanes, present a viable and promising alternative to conventional silicon precursors for the ALD of silicon nitride films, offering the potential for high-quality film deposition at reduced temperatures. The PE-ALD process with dithis compound and a nitrogen plasma has been shown to produce dense, conformal SiN films with low impurity levels. While the use of iodosilanes for SiO₂ ALD is not as well-documented, the fundamental principles of ALD suggest that this is a feasible route that warrants further investigation. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals to develop and optimize this compound-based ALD processes for next-generation semiconductor devices.
References
Application Notes and Protocols: The Use of Iodosilanes in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosilanes, particularly iodotrimethylsilane (TMSI), have emerged as versatile and powerful reagents in modern organic synthesis, finding significant application in the preparation of pharmaceutical intermediates. Their utility stems from their ability to effect a range of chemical transformations under relatively mild conditions, most notably the cleavage of ethers, esters, and carbamates, as well as the conversion of alcohols to alkyl iodides. These reactions are crucial steps in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of iodosilanes in the synthesis of key pharmaceutical intermediates.
The high reactivity of the silicon-iodine bond, coupled with the formation of strong silicon-oxygen bonds, drives many of these transformations. Iodotrimethylsilane can be generated in situ from less expensive and more stable precursors like chlorotrimethylsilane and sodium iodide, enhancing its practicality in large-scale synthesis.[1] This approach offers a convenient alternative to using the pure, but more sensitive, reagent.[1]
Key Applications of Iodosilanes in Pharmaceutical Synthesis
Iodosilanes are employed in a variety of synthetic transformations that are critical for the construction of pharmaceutical building blocks.
Cleavage of Ethers
The cleavage of ethers to alcohols or alkyl iodides is one of the most common applications of iodosilanes. Methyl ethers, frequently used as protecting groups for hydroxyl functionalities in complex natural product and pharmaceutical syntheses, can be efficiently removed.[2][3] The reaction proceeds via the formation of a trimethylsilyl oxonium ion, followed by nucleophilic attack of the iodide ion on the less sterically hindered carbon.[4] This method is often preferred over harsher traditional reagents due to its mildness and high efficiency.
Conversion of Alcohols to Alkyl Iodides
Iodosilanes provide a facile method for the conversion of primary and secondary alcohols to their corresponding iodides.[4] This transformation is a key step in many synthetic routes, as alkyl iodides are excellent precursors for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups.
Deprotection of Esters and Carbamates
Similar to ether cleavage, iodosilanes can effectively deprotect esters to carboxylic acids and carbamates to amines.[3][5] This is particularly useful in the later stages of a synthetic sequence where mild deprotection conditions are necessary to avoid side reactions on a complex molecule.
Data Presentation: Iodosilane-Mediated Reactions
The following table summarizes quantitative data for typical this compound-mediated reactions relevant to the synthesis of pharmaceutical intermediates.
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | Cyclohexyl methyl ether | Iodotrimethylsilane | Chloroform, 25°C, 2h | Cyclohexanol | 95 | [2] |
| 2 | Benzyl methyl ether | TMSCl/NaI | Acetonitrile, reflux, 0.5h | Benzyl alcohol | 98 | [4] |
| 3 | Methyl benzoate | TMSCl/NaI | Acetonitrile, reflux, 6h | Benzoic acid | 94 | [4] |
| 4 | N-Benzyl carbamate | Iodotrimethylsilane | Chloroform, 50°C, 1h | Benzylamine | 92 | [3] |
| 5 | 1-Octanol | TMSCl/NaI | Acetonitrile, 25°C, 0.2h | 1-Iodooctane | 98 | [4] |
| 6 | 2-Octanol | TMSCl/NaI | Acetonitrile, 25°C, 0.5h | 2-Iodooctane | 95 | [4] |
| 7 | Anisole | Iodotrimethylsilane | Chloroform, 25°C, 48h | Phenol | 90 | [2] |
Experimental Protocols
Protocol 1: Preparation of Iodotrimethylsilane
This protocol describes a convenient method for the preparation of iodotrimethylsilane from hexamethyldisiloxane and iodine.[2]
Materials:
-
Hexamethyldisiloxane
-
Iodine
-
Aluminum powder
-
Nitrogen atmosphere
-
Reaction flask with a dropping funnel and reflux condenser
-
Distillation apparatus
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 8.1 g (0.30 g-atom) of aluminum powder and 81.2 g (0.500 mole) of hexamethyldisiloxane.
-
The system is purged with nitrogen.
-
The mixture is stirred and heated with an oil bath at 60°C as 127 g (0.500 mole) of iodine is added slowly through the dropping funnel over a period of about 1 hour.
-
The bath temperature is raised to approximately 140°C, and the mixture is heated under reflux for 1.5 hours.
-
The reflux condenser is removed, and the flask is equipped for distillation at atmospheric pressure.
-
The bath temperature is gradually raised from 140°C to 210°C, and the clear, colorless distillate is collected to yield iodotrimethylsilane (b.p. 106–109°C).
Expected Yield: 82-88%
Protocol 2: Cleavage of a Methyl Ether using Iodotrimethylsilane
This protocol details the cleavage of cyclohexyl methyl ether to cyclohexanol using prepared iodotrimethylsilane.[2]
Materials:
-
Cyclohexyl methyl ether
-
Iodotrimethylsilane
-
Anhydrous chloroform
-
Methanol
-
Sodium bicarbonate solution (5%)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
A 25-mL, oven-dried, round-bottomed flask is charged with 1.72 g (0.0151 mol) of cyclohexyl methyl ether and 5 mL of anhydrous chloroform.
-
To the stirred solution is added 3.32 g (0.0166 mol) of iodotrimethylsilane via syringe.
-
The reaction mixture is stirred at 25°C for 2 hours.
-
The reaction is quenched by the addition of 10 mL of methanol.
-
The mixture is concentrated using a rotary evaporator.
-
The residue is dissolved in 50 mL of diethyl ether and washed with 25 mL of 5% sodium bicarbonate solution, 25 mL of saturated sodium thiosulfate solution, and 25 mL of saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give cyclohexanol.
Expected Yield: ~95%
Visualizations
Caption: Mechanism of this compound-Mediated Ether Cleavage.
Caption: General Experimental Workflow for this compound Reactions.
Conclusion
Iodosilanes, and particularly iodotrimethylsilane, are indispensable reagents in the synthesis of pharmaceutical intermediates. Their ability to perform key transformations such as ether cleavage and the conversion of alcohols to iodides under mild conditions makes them highly valuable in the construction of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers and scientists in the field of drug development to effectively utilize these powerful synthetic tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and antiviral evaluation of 1,4-dioxane nucleoside analogues related to nucleoside dialdehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodotrimethylsilane—a versatile synthetic reagent | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Iodosilanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of iodosilanes and related organosilicon compounds utilizing palladium catalysis. Two primary methodologies are highlighted: the direct synthesis of iodosilanes via Si-H/C-I exchange and the synthesis of vinylsilanes through a silyl-Heck reaction employing iodosilanes. These methods offer versatile routes to valuable intermediates in organic synthesis.
Application Note 1: Direct Synthesis of Iodosilanes from Hydrosilanes and Organic Iodides
This method, pioneered by Kunai and Ishikawa, provides a straightforward approach to the synthesis of iodosilanes through a palladium-catalyzed exchange reaction between organohydrosilanes and organic iodides. The reaction is characterized by its mild conditions and good yields.
General Reaction Scheme
R₃Si-H + R'-I ---(PdCl₂)--> R₃Si-I + R'-H
Key Features
-
Catalyst: Palladium chloride (PdCl₂) is an effective catalyst for this transformation.
-
Iodide Source: Various organic iodides, including alkyl and aryl iodides, can be used. Methyl iodide, ethyl iodide, diiodomethane, iodoform, and iodobenzene have been successfully employed.
-
Hydrosilanes: A range of tri-substituted hydrosilanes are suitable substrates.
-
Reaction Conditions: The reaction typically proceeds at room temperature to moderate heat (e.g., 60 °C) in a suitable solvent or neat.
Data Presentation
Table 1: Palladium-Catalyzed Synthesis of Iodosilanes from Hydrosilanes and Organic Iodides
| Entry | Hydrosilane (R₃SiH) | Organic Iodide (R'-I) | Temperature (°C) | Time (h) | Product (R₃SiI) | Yield (%) |
| 1 | Et₃SiH | MeI | Room Temp. | 2 | Et₃SiI | 85 |
| 2 | Et₃SiH | EtI | 60 | 4 | Et₃SiI | 93 |
| 3 | PhMe₂SiH | MeI | Room Temp. | 2 | PhMe₂SiI | 91 |
| 4 | (n-Hex)₃SiH | MeI | 60 | 4 | (n-Hex)₃SiI | 89 |
| 5 | Et₃SiH | CH₂I₂ | 60 | 4 | Et₃SiI | 74 |
Experimental Protocol: Synthesis of Triethyliodosilane (Et₃SiI)
Materials:
-
Triethylsilane (Et₃SiH)
-
Methyl Iodide (MeI)
-
Palladium(II) Chloride (PdCl₂)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add palladium(II) chloride (PdCl₂).
-
Introduce triethylsilane (1.0 equivalent) to the flask via syringe.
-
Add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the product, triethylthis compound, can be isolated by distillation under reduced pressure.
Application Note 2: Synthesis of Vinylsilanes via Palladium-Catalyzed Silyl-Heck Reaction
Developed by the Watson group, the silyl-Heck reaction enables the synthesis of vinylsilanes and allylsilanes from terminal alkenes and silyl halides, including iodotrimethylsilane (TMSI).[1][2][3] This methodology provides a powerful tool for the functionalization of alkenes.[1][2][3]
General Reaction Scheme
R-CH=CH₂ + Me₃Si-I ---(Pd catalyst, Ligand, Base)--> R-CH=CH-SiMe₃
Key Features
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂) in combination with a phosphine ligand (e.g., tBuPPh₂) is typically employed.[1]
-
Silyl Source: Iodotrimethylsilane (TMSI) is a common silylating agent for this reaction.[1]
-
Substrate Scope: The reaction is applicable to a variety of terminal alkenes, particularly styrenes, to afford E-vinylsilanes with high stereoselectivity.[1]
-
Reaction Conditions: The reaction is generally conducted at room temperature to 50 °C in a suitable solvent like toluene, in the presence of a base such as triethylamine (Et₃N).[1]
Data Presentation
Table 2: Palladium-Catalyzed Silyl-Heck Reaction of Styrenes with Iodotrimethylsilane [1]
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | Styrene | E-β-(trimethylsilyl)styrene | 95 |
| 2 | 4-Methylstyrene | E-1-(4-methylphenyl)-2-(trimethylsilyl)ethene | 97 |
| 3 | 4-Methoxystyrene | E-1-(4-methoxyphenyl)-2-(trimethylsilyl)ethene | 96 |
| 4 | 4-Chlorostyrene | E-1-(4-chlorophenyl)-2-(trimethylsilyl)ethene | 91 |
| 5 | 4-Acetylstyrene | E-1-(4-acetylphenyl)-2-(trimethylsilyl)ethene | 81 |
Experimental Protocol: Synthesis of E-β-(trimethylsilyl)styrene[1]
Materials:
-
Styrene
-
Iodotrimethylsilane (TMSI)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tert-Butyl(diphenyl)phosphine (tBuPPh₂)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and tBuPPh₂ (0.04 equivalents) to a dry Schlenk tube.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add styrene (1.0 equivalent) to the catalyst solution.
-
Add triethylamine (2.0 equivalents) followed by iodotrimethylsilane (1.5 equivalents).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for the specified time (typically several hours).
-
Monitor the reaction by GC or TLC.
-
Upon completion, the reaction mixture can be filtered through a pad of silica gel, and the solvent removed under reduced pressure. The crude product can be further purified by column chromatography.
Mandatory Visualizations
Catalytic Cycle for Direct this compound Synthesis
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of iodosilanes.
Experimental Workflow for Silyl-Heck Reaction
Caption: Step-by-step workflow for the palladium-catalyzed silyl-Heck reaction.
Logical Relationship of Reactants and Products
Caption: Relationship between reactants, catalysts, and products in palladium-catalyzed this compound synthesis.
References
- 1. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iodosilane Synthesis
Welcome to the technical support center for iodosilane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing iodosilanes?
A1: The primary methods for synthesizing iodosilanes include:
-
Halide Exchange (Finkelstein-type Reaction): This is a widely used method involving the reaction of a chlorosilane or bromosilane with an alkali metal iodide, such as sodium iodide (NaI) or lithium iodide (LiI), in a suitable solvent.[1][2] The precipitation of the resulting alkali metal chloride or bromide (e.g., NaCl, LiCl) drives the reaction forward.[2][3]
-
Reaction with Phenylsilanes: Reacting phenylsilane with iodine can produce iodosilanes like dithis compound (SiH₂I₂).[3][4] However, this method generates benzene as a carcinogenic byproduct, which can complicate its use on a commercial scale.[4]
-
Direct Reaction with Iodine or HI: Simple iodosilanes can be formed by the direct reaction of monosilane (SiH₄) with iodine or hydrogen iodide (HI).[4][5] This method can produce a mixture of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃, SiI₄), requiring further purification.[2][3]
-
In Situ Generation: For applications like the removal of protecting groups, iodosilanes such as iodotrimethylsilane ((CH₃)₃SiI) are often generated in situ from chlorotrimethylsilane and NaI in acetonitrile to avoid handling the moisture-sensitive reagent.[1]
Q2: Why is my this compound product unstable, and how can I stabilize it?
A2: Iodosilanes are highly reactive and sensitive to moisture.[1] Their instability is often caused by residual impurities from the synthesis, such as hydrogen iodide (HI) and/or iodine, which can decompose the product.[3][4][6] To improve stability, it is common industrial practice to add stabilizers like antimony, silver, or copper powder.[3][4][6] These additives react with and remove the acidic impurities.
Q3: Which solvent should I choose for a halide exchange reaction?
A3: The choice of solvent is critical and can significantly impact yield and purity.[3][4]
-
Coordinating Solvents: Solvents like acetonitrile are effective for reactions with less reactive salts like NaI, as they help solubilize the reagents.[1][2] However, they can sometimes exacerbate side reactions or form complexes with the this compound product, making isolation difficult.[3][7]
-
Non-Coordinating Solvents: Hydrocarbons or fluorocarbons are often preferred, especially with highly reactive salts like LiI.[2][3] In these systems, both the reactant (LiI) and the byproduct (LiCl) can be solids, with the formation of the highly stable LiCl lattice providing the thermodynamic driving force.[2][3]
-
Solvent-Free: Some reactions, such as dichlorosilane with lithium iodide, can be performed neat (without a solvent) at ambient temperatures.[3] When using a solvent, ensure it has a boiling point that is significantly different from your this compound product (ideally >40°C) to facilitate purification by distillation.[4]
Q4: What are the primary safety concerns when working with iodosilanes?
A4: Iodosilanes are reactive compounds that require careful handling.
-
Moisture Sensitivity: They react with water and moisture, often vigorously, to produce corrosive hydrogen iodide (HI) gas. All reactions should be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1][8]
-
Corrosivity: Iodosilanes and their breakdown products can cause severe skin irritation and are corrosive.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Byproducts: Be aware of hazardous byproducts from specific reactions, such as the carcinogen benzene when using phenylsilane precursors.[4]
Troubleshooting Guides
This section addresses specific issues encountered during this compound synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture Contamination: Reagents, solvents, or glassware are not completely dry. | 1. Flame-dry all glassware under vacuum. Use anhydrous solvents and fresh, properly stored reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[8][9] |
| 2. Incomplete Reaction: Reaction time is too short, or the temperature is too low. | 2. Monitor the reaction progress using TLC or GC-MS to determine the optimal time.[8] Consider increasing the temperature or switching to a more reactive iodide source (e.g., LiI instead of NaI).[2][6] | |
| 3. Poor Reagent Reactivity: The alkali metal iodide is not reactive enough under the chosen conditions (e.g., using NaI in a non-coordinating solvent). | 3. Switch to a more reactive iodide source like LiI.[2] If using NaI, consider a coordinating solvent like acetonitrile or adding a catalyst.[10] | |
| Product is Contaminated or Impure | 1. Halogen Scrambling / Side Products: Reaction conditions lead to the formation of mixed halo- or iodosilanes. | 1. Optimize stoichiometry carefully.[3] Run the reaction at the lowest effective temperature. In halide exchange, removing the salt byproduct as it forms can prevent back-reactions.[6] |
| 2. Residual Iodine or HI: Leads to product coloration (pink/purple) and decomposition. | 2. After the reaction, wash the crude product with a dilute solution of sodium thiosulfate to remove elemental iodine. Purify by distillation. Add copper powder as a stabilizer to the final product.[3][4] | |
| 3. Solvent-Product Interaction: The solvent (e.g., acetonitrile) is difficult to separate from the product. | 3. Select a solvent with a boiling point significantly different from the product.[4] If possible, perform the reaction in a non-coordinating solvent or solvent-free.[3] | |
| Reaction is Uncontrollable or Too Vigorous | 1. Exothermic Reaction: Addition of reagents is too fast. | 1. Add reagents dropwise, especially when reacting chlorosilanes with an iodide salt.[9] Use an ice bath to control the internal temperature of the reaction. |
| Halide Exchange Reaction Stalls | 1. Insoluble Byproduct Coating: The precipitated salt (e.g., NaCl) coats the surface of the iodide reagent, preventing further reaction. | 1. Ensure vigorous stirring throughout the reaction. Consider using a ball mill or mechanical stirring to break up solids. |
| 2. Poor Solubility: The iodide salt has very low solubility in the chosen solvent. | 2. Add a catalytic amount of a coordinating solvent or a phase-transfer catalyst. Alternatively, switch to a solvent system with better solubility for the iodide salt.[2] |
Data Presentation: Yield Comparison
The following tables summarize reported yields for various this compound synthesis methods.
Table 1: Synthesis of Dithis compound (SiH₂I₂)
| Starting Material | Reagent(s) | Catalyst/Solvent | Yield | Reference(s) |
| Dichlorosilane (SiH₂Cl₂) | Sodium Iodide (NaI) | Dichloromethane (DCM) | 23.3% | [10] |
| Dichlorosilane (SiH₂Cl₂) | Sodium Iodide (NaI) | Pentamethyldiethylenetriamine / DCM | 59.8% | [10] |
| Phenylsilane | Iodine (I₂) | Ethyl Acetate (traces) | Forms 1 mole SiH₂I₂ per mole of Phenylsilane | [3][4][6] |
| Dichlorosilane (SiH₂Cl₂) | Lithium Iodide (LiI) | Solvent-Free | Not Quantified, but reaction proceeds | [3] |
Table 2: Synthesis of Substituted Iodosilanes
| Product | Starting Material | Reagent(s) | Yield | Reference(s) |
| Iodotrimethylsilane | Hexamethyldisiloxane | Iodine, Aluminum Powder | 96.6 - 99.5% | [11] |
| Mono-rearranged this compound | Tetraallylsilane | 1.0 equiv. Iodine (I₂) | 72% | [12][13] |
| Double-rearranged this compound | Tetraallylsilane | 3.0 equiv. Iodine (I₂) | 85% | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of Dithis compound via Halide Exchange (Catalyzed)
This protocol is adapted from a method using dichlorosilane and sodium iodide with an amine catalyst.[10]
-
Materials:
-
Sodium Iodide (NaI)
-
Pentamethyldiethylenetriamine (PMDTA)
-
Anhydrous Dichloromethane (DCM)
-
Dichlorosilane (SiH₂Cl₂)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), charge a flame-dried, four-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel with NaI (500 g), PMDTA (14.5 g), and anhydrous DCM (1.5 L).
-
Heat the mixture to 37°C using an oil bath.
-
Cool the condenser to -10°C using a low-temperature bath.
-
Slowly add dichlorosilane (168 g) to the stirred mixture over 1.5 hours.
-
After the addition is complete, raise the oil bath temperature to 40°C and stir the reaction for 18 hours.
-
Cool the mixture to room temperature and filter under an inert atmosphere to remove the sodium chloride byproduct and any unreacted NaI.
-
Purify the filtrate by fractional distillation to remove the DCM solvent, yielding the dithis compound product as a colorless liquid.
-
Protocol 2: Synthesis of Iodotrimethylsilane from Hexamethyldisiloxane
This high-yield protocol is adapted from a method using an aluminum catalyst.[11]
-
Materials:
-
Superfine Aluminum Powder
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Iodine (I₂)
-
-
Procedure:
-
Charge a flame-dried, four-neck flask with superfine aluminum powder and half of the total required hexamethyldisiloxane.
-
In a constant pressure dropping funnel, dissolve iodine in the other half of the hexamethyldisiloxane.
-
Evacuate and backfill the reaction system with an inert gas (e.g., nitrogen) three times.
-
Begin stirring and heat the reaction flask to 60°C.
-
Slowly drip the iodine/hexamethyldisiloxane solution into the flask.
-
During the addition, allow the external temperature to rise to reflux (~130°C). Use the cooled refluxing vapor to dissolve any remaining iodine in the dropping funnel.
-
Once all the iodine solution is added, maintain the reaction at reflux for 1-1.5 hours to ensure completion.
-
Stop heating and cool the mixture to below 30°C.
-
Reconfigure the apparatus for vacuum distillation and collect the main fraction at 104-106°C to obtain pure iodotrimethylsilane.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Low this compound Yield
Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.
Diagram 2: Finkelstein Halide Exchange Pathway
References
- 1. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 2. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 7. JPH07252271A - Method for producing this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN116081626A - Preparation method of dithis compound - Google Patents [patents.google.com]
- 11. CN104926850B - The preparation method of Iodotrimethylsilane - Google Patents [patents.google.com]
- 12. Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Side reactions and byproduct formation in iodosilane chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation in iodosilane chemistry.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired this compound Product
| Question | Answer |
| My this compound synthesis is not working. What are the common causes for reaction failure? | There are several potential reasons for a failed this compound synthesis. Common issues include poor quality of reagents or solvents, the presence of moisture leading to the formation of siloxanes, or running the reaction under non-optimal conditions.[1][2] It is crucial to ensure all reagents are pure and the solvent is distilled and dry.[1] Using a rigorously anhydrous and oxygen-free environment is also recommended. |
| I am performing a halide exchange (Finkelstein) reaction to synthesize an this compound, but the conversion is very low. How can I improve the yield? | The Finkelstein reaction is an equilibrium process.[3][4] To drive the reaction to completion, you can either use a large excess of the iodide salt or exploit the differential solubility of the halide salts.[3][4][5] For instance, when preparing trimethylthis compound from trimethylchlorosilane and sodium iodide in acetonitrile, the precipitation of the poorly soluble sodium chloride byproduct drives the reaction forward.[3] |
| My reaction seems to start but then stops before completion. What could be the problem? | This could be due to several factors. The reaction may be reaching equilibrium, a reagent might be fully consumed, or the catalyst (if any) could be deactivated. Monitor the reaction from start to finish to identify when the problem occurs.[2] It's also possible that prolonged reaction times could lead to product decomposition.[1] Consider if the reaction temperature is being maintained, as addition of reagents can sometimes cause temperature spikes.[1] |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
| Question | Answer |
| I've isolated my this compound product, but it's contaminated with other iodosilanes. Why is this happening? | The formation of a mixture of iodosilanes (e.g., SiH₃I, SiHI₃, and SiI₄ when targeting SiH₂I₂) is a common side reaction, often referred to as halogen scrambling.[4][5][6][7] This is particularly prevalent in reactions involving Si-H bonds due to their reactivity.[4][5] Optimizing the stoichiometry of your reactants and controlling the reaction temperature can help to improve the selectivity for the desired product. |
| My NMR spectrum shows the presence of siloxanes (Si-O-Si). How can I prevent their formation? | Siloxane formation is a clear indication of the presence of water in your reaction.[3][6] To prevent this, ensure that all glassware is thoroughly dried, solvents are anhydrous, and reactants have a minimal water content.[3][6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial. |
| I'm using a coordinating solvent, and I'm seeing a lot of decomposition and side products. Is the solvent the issue? | Yes, coordinating solvents can exacerbate side reactions and lead to the degradation of the this compound product.[3][5] Iodosilanes, particularly those with Si-H bonds, are susceptible to nucleophilic attack from these solvents.[5][6] It is often better to use non-coordinating solvents or, in some cases, run the reaction without a solvent.[3][4] |
| I'm performing a reaction with tetraallylsilane and iodine and observing byproducts. What could they be? | In reactions involving tetraallylsilane and iodine, potential side reactions include deallylation and polymerization.[8] The reaction conditions should be carefully controlled to favor the desired rearrangement process over these competing pathways. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| How can I improve the stability of my this compound product? | Iodosilanes can be unstable and decompose, often due to the presence of hydrogen iodide or iodine impurities.[3][5][6] A common industrial practice is to add stabilizers such as copper, silver, or antimony powder.[3][5][6] However, be aware that this can introduce metal impurities into your product.[3][6] Storing the purified this compound in a high-purity vessel, such as a stainless steel canister with a low surface roughness, can also help to minimize decomposition.[3][6] |
| What are the common impurities I should look for in my this compound product? | Common impurities include hydrogen iodide (HI) and iodine (I₂), which can cause product decomposition.[3][5][6][9][10] You may also find other iodosilanes due to halogen scrambling, siloxanes from moisture contamination, and residual solvents.[3][4][5][6][7] If you are using stabilizers, you may also have metal impurities.[3][5][6] In certain synthetic routes, byproducts like benzene can also be present.[5][6] |
| When cleaving a silyl ether with an this compound, what are the potential side reactions? | The cleavage of silyl ethers is generally a clean reaction. However, the this compound reagent is a mild Lewis acid, which could potentially catalyze other acid-sensitive reactions in your molecule.[11] The reaction is also sensitive to moisture, so ensuring anhydrous conditions is important to prevent the formation of siloxanes. |
| I am trying to reproduce a literature procedure for an this compound reaction, but I'm not getting the same results. What should I check? | Reproducibility issues are common in chemistry.[1] First, double-check that the quality and purity of your reagents and solvents are identical to those used in the original experiment.[1][2] Ensure that your reaction setup is rigorously anhydrous and under an inert atmosphere.[1] Pay close attention to the order and rate of addition of reagents, as these can be critical variables that are sometimes not detailed in procedures.[1] Also, consider that the reaction scale can sometimes affect the outcome.[1] |
| Are there any safety concerns I should be aware of when working with iodosilanes and their byproducts? | Yes. Iodosilanes are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can release hydrogen iodide, which is a corrosive acid.[11] Some synthetic routes may produce hazardous byproducts, such as benzene, which is a known carcinogen.[5][6] Always consult the safety data sheets (SDS) for all chemicals used in your experiments and wear appropriate personal protective equipment (PPE). |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Dithis compound (SiH₂I₂) Synthesis
| Starting Materials | Reaction Conditions | Major Product | Byproducts | Reference(s) |
| Silane (SiH₄), Hydrogen Iodide (HI), Aluminum Iodide (AlI₃) | Not specified | Dithis compound (SiH₂I₂) | This compound (SiH₃I), Trithis compound (SiHI₃), Tetrathis compound (SiI₄) | [5][6] |
| Phenylsilane, Iodine (1:1 molar ratio) | Traces of ethyl acetate, -20°C | Dithis compound (SiH₂I₂) | Benzene | [5][6] |
| Dichlorosilane (DCS), Lithium Iodide (LiI) | No solvent, ambient temperature | Dithis compound (SiH₂I₂) | Lithium Chloride (LiCl) | [3][4] |
Key Experimental Protocols
Protocol 1: Synthesis of Trimethylthis compound (TMS-I) via Halide Exchange (Finkelstein Reaction)
This protocol is based on the Finkelstein reaction, which relies on the precipitation of an insoluble salt to drive the reaction to completion.[3]
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
Trimethylchlorosilane (TMS-Cl)
-
Sodium Iodide (NaI), dried under vacuum before use.
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure: a. To the reaction flask, add sodium iodide (1.1 equivalents) and anhydrous acetonitrile under a nitrogen atmosphere. b. Stir the suspension and add trimethylchlorosilane (1.0 equivalent) dropwise at room temperature. c. After the addition is complete, heat the mixture to reflux and monitor the reaction by GC or NMR. d. Upon completion, cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate out.[3] e. The resulting solution of trimethylthis compound in acetonitrile can be used directly, or the solvent can be removed under reduced pressure. The product is sensitive to moisture and should be handled under an inert atmosphere.[11]
Protocol 2: Cleavage of a Silyl Ether using Iodotrimethylsilane
Iodotrimethylsilane is a highly efficient reagent for the cleavage of ethers and esters.[12]
-
Apparatus: A flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagents:
-
Silyl ether substrate
-
Iodotrimethylsilane (TMS-I)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
-
Procedure: a. Dissolve the silyl ether substrate in the anhydrous solvent under a nitrogen atmosphere. b. Add iodotrimethylsilane (typically 1.1-1.5 equivalents) to the solution at room temperature. c. Stir the reaction mixture and monitor its progress by TLC or LC-MS. d. Once the reaction is complete, quench the reaction by adding a few drops of methanol. e. The product can be isolated using standard aqueous workup and purification techniques such as column chromatography.
Visualizations
Caption: Workflow for the Finkelstein synthesis of iodosilanes.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes [mdpi.com]
- 9. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 10. CN117177945A - Methods for purifying this compound - Google Patents [patents.google.com]
- 11. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 12. Iodotrimethylsilane | 16029-98-4 [chemicalbook.com]
Technical Support Center: Purification of Crude Iodosilane by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude iodosilane by distillation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound discolored, and how can I purify it?
A1: Discoloration in iodosilanes is often due to the presence of dissolved iodine or the formation of decomposition products. These impurities can arise from the synthesis process or from exposure to air, light, or moisture. Distillation, particularly vacuum distillation, is the most effective method for removing these non-volatile or less-volatile impurities to yield a colorless product.
Q2: My this compound seems to be decomposing during distillation. What can I do to prevent this?
A2: Iodosilanes are thermally sensitive and can decompose, especially in the presence of acidic impurities like hydrogen iodide (HI).[1][2][3] To minimize decomposition, it is crucial to perform the distillation at the lowest possible temperature, which can be achieved by using a high vacuum.[4] Additionally, adding stabilizers such as copper powder, silver powder, or antimony powder to the distillation flask can help to remove HI and iodine, thus preventing decomposition.[1][2][3]
Q3: What type of distillation is most suitable for purifying iodosilanes?
A3: The choice of distillation method depends on the specific this compound and the nature of the impurities.
-
Simple Distillation: Suitable for separating iodosilanes from non-volatile impurities.
-
Fractional Distillation: Recommended for separating mixtures of iodosilanes with close boiling points (e.g., SiH3I, SiH2I2, SiHI3).[1][2][5]
-
Vacuum Distillation: Highly recommended for all iodosilanes to lower the boiling point and minimize thermal decomposition.[4][6]
Q4: What are the ideal vacuum and temperature conditions for distilling dithis compound (SiH2I2)?
A4: For the purification of dithis compound, a vacuum of 20-30 Pa has been reported to be effective.[4] Under these conditions, volatile impurities can be removed at room temperature, while pure dithis compound is collected at 50-70°C.[4]
Q5: What materials should I use for my distillation apparatus?
A5: It is important to use glassware that is free of cracks or defects, especially for vacuum distillations, to prevent implosion.[7] For connections and seals, chemically resistant materials like PTFE are recommended. The use of passivated stainless steel or glass-lined reactors can also be considered for larger scale operations to minimize corrosion and product decomposition.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the distillation of crude this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling | 1. Vacuum is not low enough.2. Heating temperature is too low.3. Thermometer is placed incorrectly. | 1. Check all connections for leaks. Ensure joints are properly sealed.2. Gradually and carefully increase the temperature of the heating mantle.3. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature. |
| Distillate is discolored | 1. Distillation temperature is too high, causing decomposition.2. Some colored impurities are co-distilling.3. Inefficient separation of impurities. | 1. Reduce the heating temperature and/or improve the vacuum.2. Add a small amount of a suitable stabilizer (e.g., copper powder) to the distillation flask.3. Use a fractionating column for better separation. |
| Bumping or unstable boiling | 1. Lack of boiling chips or inadequate stirring.2. Heating is too rapid. | 1. Add fresh boiling chips or a magnetic stir bar before starting the distillation. Caution: Never add boiling chips to a hot liquid. 2. Heat the distillation flask slowly and evenly. |
| Product decomposes in the receiving flask | 1. The receiving flask is too warm.2. The product is sensitive to light. | 1. Cool the receiving flask in an ice bath to rapidly cool the distillate.2. Protect the receiving flask from light by wrapping it in aluminum foil. |
| Low product yield | 1. Incomplete distillation.2. Decomposition of the product.3. Leaks in the system. | 1. Ensure the distillation is run to completion by monitoring the temperature and distillation rate.2. Follow the recommendations to prevent decomposition (lower temperature, use of stabilizers).3. Carefully check all seals and connections for any leaks. |
Data Presentation
The following table summarizes the physical properties of common iodosilanes, which are critical for planning a successful distillation.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | SiH₃I | 158.01 | 45.8[5] | 2.035 (at 14.8°C)[5] |
| Dithis compound | SiH₂I₂ | 283.91 | 56-60 (at 25 mmHg) | 2.834 (at 25°C) |
| Trithis compound | SiHI₃ | 411.81 | ~220 (decomposes) | Not available |
| Tetrathis compound | SiI₄ | 539.70 | 287.5 | 4.168 |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude Dithis compound
This protocol describes a general procedure for the purification of crude dithis compound by vacuum distillation.
1. Preparation:
-
Place the crude dithis compound into a round-bottom flask. The flask should not be more than two-thirds full.
-
Add a magnetic stir bar and a small amount of copper powder (as a stabilizer).
2. Apparatus Setup:
-
Assemble a vacuum distillation apparatus as shown in the diagram below.
-
Ensure all ground-glass joints are lightly greased and properly sealed to maintain a high vacuum.
-
Place the thermometer correctly with the top of the bulb level with the bottom of the side-arm leading to the condenser.
-
Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
3. Distillation:
-
Begin stirring and slowly open the system to the vacuum source. A vacuum of 20-30 Pa is recommended for dithis compound.[4]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the desired fraction, switch to a clean receiving flask to collect the pure product. For dithis compound at 20-30 Pa, the collection temperature is typically between 50-70°C.[4]
-
Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction.
4. Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-protected container.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound by distillation.
Caption: A decision tree for troubleshooting common distillation issues.
References
- 1. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 4. CN113548669B - Preparation device and preparation method of high-purity electronic-grade dithis compound - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability and degradation pathways of iodosilane
Iodosilane Technical Support Center
Welcome to the technical support center for this compound and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and degradation of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is highly sensitive to several environmental factors. The primary contributors to its degradation are:
-
Moisture: Iodosilanes react violently with water, leading to hydrolysis. This is one of the most common degradation pathways.[1][2]
-
Air (Oxygen): Exposure to air can lead to oxidation and degradation.[1]
-
Light: Iodosilanes are light-sensitive and should be stored in amber or opaque containers to prevent photolytic decomposition.[1]
-
Heat: Elevated temperatures can accelerate decomposition.[1] Thermal decomposition can release hazardous vapors, including hydrogen iodide.[3]
-
Impurities: The presence of synthesis byproducts, such as hydrogen iodide, iodine, or trace metals, can catalyze or contribute to the degradation of the this compound product.[2][4][5]
Q2: How should iodosilanes be properly stored to ensure maximum stability?
A2: To ensure the longevity and purity of iodosilanes, adhere to the following storage guidelines:
-
Inert Atmosphere: Always store iodosilanes under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[6]
-
Tightly Sealed Containers: Use containers with tight-fitting seals to prevent the ingress of atmospheric contaminants.
-
Refrigeration: Store iodosilanes at low temperatures, as indicated on the product's safety data sheet (SDS). For example, iodotrimethylsilane is often stored at -20°C.[1]
-
Protection from Light: Use amber glass bottles or other opaque containers to protect the compound from light.[1]
-
Use of Stabilizers: Some commercial preparations of iodosilanes contain stabilizers like copper powder or pellets to inhibit decomposition.[2][4]
Q3: My this compound solution has developed a pink or brownish color. What is the cause, and is it still usable?
A3: The development of a pink or brownish color in an this compound solution is typically indicative of the formation of elemental iodine (I₂), which is a common degradation product.[7] This can be caused by exposure to air, light, or the presence of impurities like hydrogen iodide from the initial synthesis.[2][4]
Whether the material is still usable depends on the specific requirements of your experiment. For applications that are sensitive to impurities, the presence of iodine could be detrimental. It is recommended to purify the this compound by distillation before use if high purity is required.[7]
Q4: What are the common decomposition products of this compound?
A4: The primary degradation products depend on the specific conditions.
-
Hydrolysis (reaction with water): This is a major degradation pathway that produces siloxanes (compounds with Si-O-Si linkages) and hydrogen iodide (HI).[1][2][8]
-
Thermal Decomposition: When heated, iodosilanes can decompose to release hazardous gases and vapors, including hydrogen iodide and silane.[1]
-
Oxidation (reaction with air): Can lead to the formation of various silicon-oxygen compounds and elemental iodine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or no reaction | 1. Degraded this compound reagent due to improper storage (exposure to air/moisture).[1] 2. Presence of quenching impurities in the reaction mixture. | 1. Use a fresh bottle of this compound or purify the existing stock by distillation. 2. Ensure all glassware is oven-dried and the reaction is performed under a scrupulously dry, inert atmosphere (e.g., nitrogen or argon).[8] 3. Verify the purity of your starting materials and solvents. |
| Formation of a white precipitate (solid byproducts) | 1. Reaction with trace moisture in solvents or on glassware, leading to the formation of insoluble siloxanes.[2][8] 2. Unintended side reactions with other functional groups in your starting materials. | 1. Use anhydrous solvents and thoroughly dry all glassware before use. 2. Re-evaluate the compatibility of this compound with your substrate. Protect sensitive functional groups if necessary. |
| Inconsistent results between experiments | 1. Variable purity of the this compound reagent. 2. Inconsistent exclusion of air and moisture. 3. Degradation of the this compound during the experiment. | 1. If possible, titrate the this compound before use to determine its active concentration. 2. Standardize your experimental setup to ensure a consistently inert and anhydrous environment. 3. Add the this compound to the reaction mixture at the appropriate temperature (often cooled) to control its reactivity and minimize degradation. |
| Product is contaminated with iodine | 1. The this compound reagent has partially decomposed.[7] 2. The reaction conditions are promoting the oxidation of iodide. | 1. Purify the this compound reagent before use. 2. Work up the reaction with a reducing agent wash (e.g., aqueous sodium thiosulfate) to remove elemental iodine. |
Data and Experimental Protocols
Physical Properties of Common Iodosilanes
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | SiH₃I | 158.01 | 45.8 | 2.035 (at 14.8°C)[9] |
| Dithis compound | SiH₂I₂ | 283.91 | ~150 (decomposes) | N/A |
| Iodotrimethylsilane | (CH₃)₃SiI | 200.10 | 106 | 1.406 (at 25°C) |
Protocol: General Procedure for Handling Iodosilanes
This protocol outlines the essential steps for safely handling iodosilanes in a laboratory setting.
-
Preparation of Inert Atmosphere:
-
Assemble all glassware (e.g., reaction flask, dropping funnel) and dry it thoroughly in an oven (e.g., at 120°C overnight).
-
Allow the glassware to cool to room temperature in a desiccator.
-
Assemble the reaction apparatus and purge the system with a dry, inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Dispensing the Reagent:
-
Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Using a dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the required volume of this compound.
-
Immediately cap the this compound bottle and seal it with paraffin film for long-term storage.
-
-
Reaction and Quenching:
-
Add the this compound to the reaction flask, typically dropwise via a syringe or dropping funnel, while maintaining the inert atmosphere.
-
After the reaction is complete, quench any remaining this compound carefully. This is often done by slowly adding a protic solvent like isopropanol or methanol at a low temperature, followed by water.[10] Caution: The reaction with water can be violent.[1]
-
-
Waste Disposal:
-
Dispose of this compound-containing waste in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Visualizations
Degradation Pathways
Caption: Key pathways for this compound degradation.
Experimental Workflow
Caption: A typical workflow for experiments involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. patents.justia.com [patents.justia.com]
- 3. fishersci.ie [fishersci.ie]
- 4. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 5. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 6. Iodotrimethylsilane(16029-98-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. JPH07252271A - Method for producing this compound - Google Patents [patents.google.com]
- 8. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Optimizing temperature and reaction time for iodosilane silylation
Technical Support Center: Iodosilane Silylation Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize temperature and reaction time for this compound silylation of alcohols.
Frequently Asked Questions (FAQs)
Q1: What is iodine-promoted silylation and how does it differ from using a standard chlorosilane?
A1: Iodine-promoted silylation is a highly efficient method for protecting primary, secondary, and tertiary alcohols. Instead of using a less reactive silyl chloride directly, the reaction is catalyzed by iodine (I₂) or a salt like sodium iodide (NaI).[1] This in situ process is believed to form a transient, highly reactive silyl iodide species, which then rapidly reacts with the alcohol. This method can significantly accelerate the reaction compared to using a silyl chloride alone, often allowing for milder reaction conditions.[1][2]
Q2: What are the typical starting points for temperature and reaction time in an iodine-promoted silylation?
A2: Many iodine-promoted silylations of alcohols proceed efficiently at room temperature.[3] A common starting point is to stir the reaction at room temperature for 2-4 hours while monitoring progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive or sterically hindered alcohols, gentle heating to 40-70°C may be necessary.[4] Reaction times can vary from 15 minutes to overnight, depending on the substrate and temperature.
Q3: My silylation reaction is slow or has stalled. What are the most common causes?
A3: An incomplete or stalled reaction is a frequent issue. The primary culprits are:
-
Moisture Contamination: Silylating agents are extremely sensitive to moisture. Trace amounts of water in the solvent, on the glassware, or in the reagents will consume the silylating agent.[5] Ensure all components are rigorously dried.
-
Low Temperature: The activation energy for the reaction may not be met at the current temperature, especially with hindered substrates.[5]
-
Insufficient Base/Catalyst: A base (e.g., imidazole, triethylamine) is often required to neutralize the acid byproduct (like HCl if starting from a silyl chloride) and drive the reaction forward.[5][6] Ensure the correct stoichiometry is used.
-
Reagent Purity: The silylating agent may have degraded during storage. Similarly, ensure the solvent and base are of high purity.[5]
Q4: I'm observing reagent decomposition or the formation of unwanted byproducts. What can I do?
A4: Iodosilanes can be unstable, and impurities like hydrogen iodide (HI) can catalyze their decomposition.[7] If you are generating the this compound in situ, side reactions can still occur.
-
Control Temperature: Higher temperatures can accelerate not only the desired reaction but also decomposition pathways.[8][9] Avoid excessive heating unless necessary. For some iodosilanes, stability decreases significantly at elevated temperatures (e.g., 40°C to 60°C).[10]
-
Use an Inert Atmosphere: Performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[5]
-
Purity of Iodine: If using elemental iodine as a catalyst, ensure it is of high purity, as contaminants could initiate side reactions.
Q5: How does the steric hindrance of the alcohol substrate affect the required temperature and reaction time?
A5: Steric hindrance plays a major role.
-
Primary Alcohols: Generally react the fastest and under the mildest conditions (e.g., room temperature).[1]
-
Secondary Alcohols: Are slower to react and may require gentle heating or longer reaction times.[1]
-
Tertiary Alcohols: Are the most sterically hindered and often require more forcing conditions, such as elevated temperatures and significantly longer reaction times, to achieve good conversion.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Moisture Contamination: Reagents, solvent, or glassware are not dry.[5] | 1. Flame-dry glassware under an inert atmosphere. Use anhydrous solvents and freshly opened reagents. Adding activated molecular sieves can help scavenge residual moisture. |
| 2. Reaction Temperature is Too Low: Insufficient thermal energy for the reaction to proceed.[5] | 2. Gradually increase the reaction temperature in 10-15°C increments, monitoring for product formation and potential decomposition.[5] | |
| 3. Insufficient Base or Iodine Catalyst: Incorrect stoichiometry or degraded catalyst/base. | 3. Increase the molar equivalents of the base or add a fresh portion of the iodine catalyst.[5] | |
| 4. Poor Reagent Quality: Silylating agent has been hydrolyzed or degraded. | 4. Use a fresh bottle of the silylating agent. Verify the purity of other reagents. | |
| Multiple Spots on TLC / Formation of Byproducts | 1. Reaction Temperature is Too High: Thermal decomposition of the starting material, product, or reagents.[9] | 1. Lower the reaction temperature. If the reaction is exothermic, ensure it is cooled during the initial addition of reagents. |
| 2. Reaction Time is Too Long: The desired silyl ether product may be unstable to the reaction conditions over extended periods. | 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent subsequent reactions. | |
| 3. Incorrect Stoichiometry: Using a large excess of the silylating agent can sometimes lead to side reactions. | 3. Use a smaller excess of the silylating agent (e.g., 1.1 - 1.3 equivalents). | |
| Reagent (this compound) Decomposition | 1. Presence of Acidic Impurities: Traces of HI or other acids can catalyze decomposition.[7] | 1. Use high-purity reagents. If preparing the this compound separately, consider purification methods or the use of stabilizers like copper powder as described in the literature.[7] |
| 2. Elevated Storage or Reaction Temperature: Iodosilanes have limited thermal stability.[10] | 2. Store iodosilanes at recommended temperatures and run reactions at the lowest effective temperature. |
Data Presentation: Optimizing Reaction Conditions
The optimal conditions depend heavily on the specific substrates used. The following tables provide representative data on how temperature and time can influence silylation and the stability of the reagents.
Table 1: Representative Effect of Temperature and Reaction Time on Silylation Yield (This table illustrates a general trend; actual results will vary based on specific substrates and reagents. The trend is based on principles observed in silylation optimization studies.)[8][11]
| Entry | Substrate | Temperature (°C) | Time (h) | Conversion / Yield (%) | Notes |
| 1 | Primary Alcohol | 25 (Room Temp) | 2 | ~95% | Fast and efficient reaction. |
| 2 | Primary Alcohol | 60 | 2 | >99% | Higher temperature ensures full conversion but risks side reactions if run too long. |
| 3 | Secondary Alcohol | 25 (Room Temp) | 8 | ~70% | Reaction is significantly slower due to steric hindrance. |
| 4 | Secondary Alcohol | 60 | 4 | ~98% | Heating dramatically increases the reaction rate. |
| 5 | Tertiary Alcohol | 25 (Room Temp) | 24 | <10% | Very slow reaction at room temperature. |
| 6 | Tertiary Alcohol | 80 | 16 | ~85% | Forcing conditions (higher temperature and long reaction time) are required. |
Table 2: Thermal Stability of Dithis compound (H₂SiI₂) Over Time (Data adapted from stability studies performed in stainless steel cylinders.)[10]
| Storage Temperature | Purity after 2 Months | Purity after 5 Months | Purity after 7 Months |
| Room Temperature (~23°C) | >99.9% | >99.9% | >99.9% |
| 40°C | >99.9% | >99.9% | Degradation observed |
| 60°C | >99.9% | Significant degradation | Not stable |
Experimental Protocols
General Protocol for Iodine-Promoted Silylation of an Alcohol
This protocol provides a starting point for optimization. The specific amounts of base, solvent, and the choice of silylating agent should be adjusted based on the substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature.
-
Reagent Addition:
-
Add the alcohol substrate (1.0 eq) to the flask.
-
Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)).
-
Add a base such as Imidazole or N-methylimidazole (1.5 - 2.0 eq).[1]
-
Add the iodine catalyst (I₂), typically 5-10 mol%.
-
Stir the mixture at room temperature for 5-10 minutes.
-
-
Reaction:
-
Slowly add the silyl chloride (e.g., TBDMS-Cl, 1.2 eq) to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC every 1-2 hours.
-
If the reaction is slow, gently warm the mixture to 40-60°C.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting alcohol), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude silyl ether product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common silylation reaction failures.
Caption: A simplified diagram of the iodine-promoted silylation pathway.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 11. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in ether cleavage with iodosilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in ether cleavage reactions using iodosilanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ether cleavage reaction with iodotrimethylsilane (TMSI) is showing very low conversion. What are the most common causes?
Low conversion in TMSI-mediated ether cleavage can stem from several factors. The most common culprits are the quality of the iodosilane reagent, suboptimal reaction conditions, and the inherent reactivity of your substrate. Iodotrimethylsilane is highly reactive and sensitive to moisture and light, leading to degradation over time.[1][2] Substrate properties, particularly steric hindrance around the ether linkage, also play a crucial role in the reaction's success.[3][4]
Q2: How can I determine if my iodotrimethylsilane reagent has degraded?
Degraded TMSI is a frequent cause of reaction failure. Freshly distilled TMSI is a colorless liquid.[5] A yellow or brownish color indicates the presence of iodine (I₂), a common decomposition product. You may also observe the formation of hexamethyldisiloxane and hydrogen iodide (HI) as byproducts of hydrolysis. To ensure the best results, it is highly recommended to use freshly distilled or newly purchased TMSI. For long-term storage, keeping the reagent under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C) and protected from light is crucial. Some commercial preparations include copper powder as a stabilizer.[5]
Q3: My starting material is a sterically hindered ether. Could this be the reason for the low yield?
Yes, steric hindrance significantly impacts the rate and success of ether cleavage with iodosilanes. The reaction typically proceeds via an Sₙ2 mechanism, where the iodide ion attacks the less sterically hindered carbon of the protonated ether.[3][4][6] If the carbons adjacent to the ether oxygen are secondary or tertiary, the reaction will be significantly slower than for methyl or primary ethers.[7] For ethers with a tertiary, benzylic, or allylic group, the mechanism can shift towards an Sₙ1 pathway due to the formation of a stable carbocation intermediate.[6][7]
Illustrative Impact of Steric Hindrance on Reaction Time:
| Ether Substrate | Steric Nature | Typical Reaction Time |
| Anisole (Methyl Phenyl Ether) | Methyl (Unhindered) | 12-48 hours @ 25-50°C |
| Ethyl Isopropyl Ether | Primary vs. Secondary | Preferential cleavage at the ethyl group |
| tert-Butyl Ether | Tertiary | Can proceed via Sₙ1, often faster |
This table provides illustrative data based on general principles of reactivity and information from multiple sources.
Q4: I suspect my TMSI has degraded. Is there an alternative to using a freshly opened bottle for every reaction?
Absolutely. Generating iodotrimethylsilane in situ is a highly effective and cost-efficient strategy to ensure a fresh, active reagent for your ether cleavage.[1][8][9] This method avoids the storage and degradation issues associated with neat TMSI. A common and reliable method involves the reaction of chlorotrimethylsilane (TMSCl) with sodium iodide (NaI) in an appropriate solvent, such as acetonitrile.[1][9]
Comparison of TMSI Sources for Ether Cleavage:
| TMSI Source | Advantages | Disadvantages | Typical Yields |
| Commercial (Neat) | Convenient, ready to use. | Prone to degradation, can be expensive. | Variable, dependent on age and storage. |
| In situ Generation | Highly reactive, fresh reagent, cost-effective. | Requires an extra preparatory step. | Generally high to excellent.[9][10] |
This table provides a qualitative comparison based on literature descriptions.
Q5: What are the optimal reaction conditions (solvent, temperature, reaction time) for ether cleavage with this compound?
The optimal conditions are highly substrate-dependent. However, here are some general guidelines:
-
Solvents: Anhydrous chlorinated solvents like chloroform or dichloromethane are commonly used.[8] Acetonitrile is also frequently employed, especially for the in situ generation of TMSI.[1][9] It is critical to use anhydrous solvents to prevent the hydrolysis of the this compound.
-
Temperature: Reactions can be performed at room temperature, but heating is often necessary for less reactive ethers (e.g., aryl methyl ethers or sterically hindered substrates).[8] Typical temperatures range from 25°C to 60°C, and in some cases, refluxing may be required.[8]
-
Reaction Time: Reaction times can vary from a few hours to several days depending on the substrate's reactivity.[8] It is highly recommended to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q6: I'm observing multiple products in my reaction mixture. What are the possible side reactions?
Side reactions can lead to a complex product mixture and lower the yield of the desired alcohol or phenol. Potential side reactions include:
-
Formation of Alkyl Iodides: The alcohol product can further react with TMSI or HI (a byproduct of TMSI hydrolysis) to form an alkyl iodide. Using an excess of the this compound reagent can promote this side reaction.[3]
-
Elimination Reactions: For substrates prone to forming stable carbocations (e.g., tertiary ethers), elimination can compete with nucleophilic substitution, leading to the formation of alkenes.
-
Reaction with Other Functional Groups: Iodosilanes are potent reagents that can react with other functional groups in your molecule, such as esters, lactones, and carbamates.[10] Careful planning of your synthetic route and protection of sensitive functional groups may be necessary.
Q7: How should I properly quench and work up my reaction to maximize product isolation?
A proper workup procedure is critical for stopping the reaction, removing byproducts, and isolating your product.
-
Quenching: The reaction is typically quenched by the addition of a protic solvent, most commonly methanol. This consumes any remaining TMSI and hydrolyzes the intermediate trimethylsilyl ether to the desired alcohol.
-
Aqueous Workup: Following the quench, an aqueous workup is performed. This usually involves washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.[9] Subsequent washes with brine (saturated NaCl solution) help to remove water from the organic layer.
-
Extraction and Drying: The product is extracted into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
Experimental Protocols
Protocol 1: General Procedure for Ether Cleavage using Commercial Iodotrimethylsilane
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ether substrate (1.0 eq).
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., chloroform, acetonitrile).
-
Add freshly distilled iodotrimethylsilane (1.2-2.0 eq) dropwise to the stirred solution at room temperature. For less reactive substrates, the reaction mixture can be heated to 50-60°C.[8]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: In Situ Generation of Iodotrimethylsilane for Ether Cleavage [1][9]
-
To an oven-dried round-bottom flask under an inert atmosphere, add sodium iodide (1.5 eq).
-
Add the ether substrate (1.0 eq) and anhydrous acetonitrile.
-
Stir the suspension and add chlorotrimethylsilane (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with methanol.
-
Follow steps 6-8 from Protocol 1 for the workup and purification.
Visualizing the Process
Reaction Mechanism and Troubleshooting Logic
To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: General mechanism of ether cleavage by this compound.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. longdom.org [longdom.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Iodosilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial iodosilane. The following sections address common issues related to impurities and their removal to ensure the high purity required for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, particularly dithis compound, can contain several types of impurities depending on the manufacturing process. These include:
-
Metallic Impurities: Trace metals such as Aluminum (Al), Calcium (Ca), Chromium (Cr), Iron (Fe), Nickel (Ni), Sodium (Na), Titanium (Ti), and Zinc (Zn) are often present and can form charged colloids.[1][2]
-
Reaction By-products: Synthesis methods can leave residual reactants and by-products. For instance, processes involving arylsilanes may result in benzene contamination.[2][3] Other common by-products include hydrogen iodide (HI) and free iodine (I₂).[3][4]
-
Other Silane Compounds: The synthesis of a specific this compound can often yield a mixture of related compounds, such as monothis compound, trithis compound, and tetrathis compound, as well as unreacted precursors like phenylsilane.[5][6]
Q2: Why are metallic impurities a concern in this compound?
A2: Trace metal impurities are detrimental because they can cause the degradation of this compound over time, affecting its stability and performance in applications like atomic layer deposition (ALD) and chemical vapor deposition (CVD).[1] For microelectronic applications, metallic contaminants in the precursor can adversely affect the electrical properties of the deposited silicon-containing films.[4]
Q3: My this compound has a noticeable color. What could be the cause?
A3: A color, typically yellowish or brownish, in this compound is often due to the presence of dissolved elemental iodine (I₂).[7] This can be a by-product of the synthesis process or a result of decomposition.
Q4: Can I use stabilizers to improve the shelf-life of my this compound?
A4: Yes, stabilizers like copper, silver, or antimony powder have been traditionally used to react with and remove impurities such as hydrogen iodide and iodine, which can cause decomposition.[2][3][4] However, it is important to note that using these metallic stabilizers can introduce new metal impurities into the this compound, which may be undesirable for certain high-purity applications.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in deposition experiments (e.g., film quality, growth rate). | Presence of metallic impurities (e.g., Al, Ca, Fe, Ni, Ti) affecting precursor stability and reactivity. | Filter the this compound through an ion-exchange functionalized membrane to remove metallic ions and colloids.[1][2] |
| Presence of other this compound species or organic residues. | Purify the this compound using vacuum fractional distillation to separate compounds with different boiling points.[4][5] | |
| Discoloration of this compound upon storage. | Decomposition of the this compound, leading to the formation of free iodine.[4] | Store the this compound in a cool, dark place, and consider using it promptly after purification. For prolonged storage, the use of stabilizers can be considered if the introduction of minor metallic impurities is acceptable for the application.[4] |
| Unexpected side reactions in organic synthesis. | Presence of acidic impurities like hydrogen iodide (HI). | Purify the this compound by vacuum distillation to remove volatile acids like HI.[5] |
Data Presentation
The following table summarizes the achievable purity levels for this compound after specific purification methods, based on available data.
| Purification Method | Impurity Type | Purity Level Achieved |
| Filtration (Ion-Exchange Membrane) | Metals (Al, Ca, Cr, Au, Fe, Ni, Na, Ti, Zn) | Total metals: ~100 to 500 ppb.[2] |
| Filtration (Ion-Exchange Membrane) | Metals (Ca, Cr, Fe, Ni, Ti) | Total metals: ≤ 100 ppb.[2] |
| Commercial High-Purity Grade | General | > 99.9%[8] |
Experimental Protocols
Removal of Metallic Impurities by Filtration
Objective: To remove trace metal ions and colloidal particles from commercial this compound.
Methodology: This procedure utilizes an ion-exchange functionalized membrane filter.
Materials:
-
Commercial this compound
-
Ion-exchange filter membrane (e.g., Entegris Protego® Plus DI filter or similar)[2]
-
Inert gas (e.g., Nitrogen or Argon)
-
Schlenk line or glovebox
-
Clean, dry collection flask
Procedure:
-
Set up the filtration apparatus in an inert atmosphere (glovebox or under a flow of inert gas) to prevent exposure of the this compound to air and moisture.
-
Pass the commercial this compound through the ion-exchange filter membrane.
-
The flow rate should be controlled to allow for sufficient residence time in the filter for effective ion capture. A suggested flow rate is approximately 0.2 to 0.5 liters per minute, corresponding to a residence time of about 4 to 10 minutes.[2]
-
Collect the purified this compound in a clean, dry flask under an inert atmosphere.
-
The purified liquid can then be analyzed for metal content using appropriate analytical techniques (e.g., ICP-MS).
Purification by Vacuum Rectification
Objective: To remove volatile impurities such as other silane compounds, residual solvents, and hydrogen iodide.
Methodology: This method separates compounds based on their different boiling points under reduced pressure.
Materials:
-
Commercial this compound
-
Vacuum rectification/distillation apparatus with a fractionating column
-
Vacuum pump
-
Heating mantle
-
Cold trap
-
Clean, dry collection flasks
Procedure:
-
Assemble the vacuum rectification apparatus, ensuring all glassware is dry and the system is leak-tight.
-
Transfer the crude this compound to the distillation flask.
-
Evacuate the system to a pressure of 20-30 Pa.[5]
-
Gradually heat the distillation flask.
-
Initially, at room temperature, volatile impurities such as aromatic organic solvents and hydrogen iodide will be removed.[5]
-
Increase the temperature to 40-50°C to remove lower-boiling silanes like phenylsilane and monothis compound.[5]
-
The main fraction of high-purity dithis compound is typically collected at a temperature range of 50-70°C under these vacuum conditions.[5]
-
Collect the purified fractions in separate, clean, and dry flasks.
-
After collection, the purified this compound should be stored under an inert atmosphere.
Visualizations
Caption: Workflow for Metallic Impurity Removal via Filtration.
Caption: Logical Flow of Purification by Vacuum Rectification.
References
- 1. CN117177945A - Methods for purifying this compound - Google Patents [patents.google.com]
- 2. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 3. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN113548669B - Preparation device and preparation method of high-purity electronic-grade dithis compound - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. JPH07252271A - Method for producing this compound - Google Patents [patents.google.com]
- 8. gelest.com [gelest.com]
Technical Support Center: Iodosilane Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodosilane reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the impact of moisture.
Troubleshooting Guide
Q1: My this compound reaction has a significantly lower yield than expected or has failed completely. What are the likely causes?
A1: Low or no yield in this compound reactions is most commonly attributed to moisture contamination.[1] Iodosilanes are highly sensitive to water, which leads to the hydrolysis of the Si-I bond and the formation of non-reactive silanols and siloxanes.[1] Other potential causes include impure starting materials, incorrect stoichiometry, or inappropriate reaction temperature.
A decision tree for troubleshooting low-yield reactions is presented below:
Q2: I observed gas bubbling when I added my this compound reagent to the reaction mixture. What does this indicate?
A2: Gas evolution, often observed as bubbling, is a strong indicator of significant moisture contamination. The reaction of iodosilanes with water produces hydrogen iodide (HI), and if the starting silane has Si-H bonds, hydrogen gas (H₂) may also be formed upon subsequent reactions.[1] This indicates that your reagents, solvent, or glassware were not sufficiently dry.
Q3: My purified product shows unexpected peaks in the NMR or mass spectrum, suggesting impurities. Could this be related to moisture?
A3: Yes, the presence of moisture leads to the formation of silanol (R₃Si-OH) intermediates, which can then condense to form siloxanes (R₃Si-O-SiR₃).[1] These siloxane byproducts are often stable and can be carried through workup and purification, leading to impurities in your final product. GC-MS analysis is a sensitive technique to detect these byproducts.[2][3]
Frequently Asked Questions (FAQs)
Q4: How much water is problematic for an this compound reaction?
| Moisture Level | Typical Water Content in Solvent | Expected Impact on this compound Reaction |
| High | >100 ppm | Complete reaction failure is likely. Significant gas evolution may be observed. |
| Moderate | 20 - 100 ppm | A significant decrease in yield is expected. Formation of siloxane byproducts is probable. |
| Low | < 20 ppm | The reaction may proceed, but with a reduced yield. Minor amounts of byproducts may form. |
| Trace | < 5 ppm | Optimal conditions for maximizing reaction yield and minimizing side reactions. |
Q5: What is the chemical reaction between an this compound and water?
A5: The reaction is a hydrolysis of the silicon-iodine bond. The silicon atom is electrophilic and is attacked by the nucleophilic oxygen atom of water. This is followed by the elimination of hydrogen iodide (HI) to form a silanol. The silanol can then react with another molecule of this compound or another silanol molecule to form a stable siloxane byproduct.
The general reaction pathway is illustrated below:
Q6: What are the best practices for storing and handling this compound reagents?
A6: Iodosilanes should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] The bottle should be tightly sealed, preferably with a septum-capped bottle that allows for the removal of the reagent via a dry syringe or cannula without exposing the bulk material to the atmosphere.
Q7: How can I ensure my solvents are sufficiently dry for an this compound reaction?
A7: Standard laboratory solvents often contain significant amounts of water and must be dried before use. Common methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina. Molecular sieves (3Å or 4Å) are also effective for drying many solvents. For a detailed procedure, refer to Experimental Protocol 1.
Q8: What is the proper procedure for setting up a moisture-sensitive this compound reaction?
A8: A rigorous anhydrous technique is essential for successful this compound reactions. This involves drying all glassware, using dry solvents and reagents, and performing all manipulations under a positive pressure of an inert gas. For a step-by-step guide, please see Experimental Protocol 2.
Experimental Protocols
Protocol 1: General Procedure for Drying Organic Solvents
This protocol describes the drying of a common solvent, tetrahydrofuran (THF), using sodium and benzophenone as an indicator. Similar principles apply to other solvents with appropriate choice of drying agents.
Materials:
-
Solvent to be dried (e.g., THF)
-
Sodium metal
-
Benzophenone
-
Solvent still apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: If the solvent contains a large amount of water, pre-dry it by letting it stand over anhydrous magnesium sulfate or calcium sulfate overnight, followed by filtration.
-
Apparatus Setup: Assemble a solvent still in a fume hood. The apparatus consists of a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven- or flame-dried.
-
Adding Drying Agents: To the round-bottom flask containing the pre-dried solvent, add small pieces of sodium metal. Then, add a small amount of benzophenone.
-
Refluxing: Heat the mixture to reflux under a gentle flow of inert gas. As the solvent dries, the solution will turn a deep blue or purple color, indicating the formation of the benzophenone ketyl radical. This color indicates that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium may be needed.
-
Distillation: Once the characteristic blue/purple color is stable, the solvent can be distilled directly into a receiving flask for immediate use or into a storage flask under an inert atmosphere.
Protocol 2: Standard Operating Procedure for Setting Up an Anhydrous Reaction
This protocol outlines the key steps for performing a reaction under strictly anhydrous conditions.
Materials:
-
Reaction flasks and other necessary glassware
-
Inert gas source with a bubbler
-
Schlenk line or manifold (optional, but recommended)
-
Heat gun or oven
-
Dry syringes and needles
-
Septa
Procedure:
-
Drying Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum using a heat gun.[1]
-
Assembling the Apparatus: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and an inert gas inlet) while it is still hot and immediately flush it with a stream of dry inert gas (nitrogen or argon).
-
Maintaining an Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the experiment. This can be monitored with an oil bubbler.
-
Adding Solvents and Reagents: Add anhydrous solvents and liquid reagents via a dry syringe or cannula. Solid reagents should be added under a positive flow of inert gas.
-
Introducing the this compound: Use a dry, gas-tight syringe to withdraw the this compound from its sealed container. Slowly add the this compound to the reaction mixture, which is being stirred under the inert atmosphere.
-
Running the Reaction: Maintain the inert atmosphere for the entire duration of the reaction.
The following diagram illustrates a typical workflow for handling moisture-sensitive reagents:
References
Technical Support Center: Stabilizing Iodosilane Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of iodosilane solutions. Below are frequently asked questions, troubleshooting advice, and best practices to ensure the stability and reactivity of these sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow or brown tint. Can I still use it?
A: A change in color to yellow or brown is a common indicator of decomposition, typically due to the formation of iodine (I₂) from exposure to light, air (oxygen), or moisture.[1][2][3][4][5][6][7] For most applications, especially those requiring high purity and precise stoichiometry, the presence of iodine can interfere with reactions. It is strongly recommended to use fresh, colorless this compound solution or purify the solution before use.
Q2: What are the main causes of this compound degradation?
A: Iodosilanes are highly reactive and susceptible to several degradation pathways:
-
Hydrolysis: Contact with moisture leads to the formation of silanols and hydrogen iodide (HI).[8]
-
Oxidation: Exposure to oxygen, often accelerated by light, can lead to the formation of silyl ethers and elemental iodine (I₂).
-
Light Sensitivity: Iodosilanes can be sensitive to light, which can promote the formation of radical species and accelerate decomposition.[8]
-
Impurities: Trace impurities such as hydrogen iodide (HI) or residual metals from synthesis can catalyze the decomposition of the this compound product.[1][2][3][4][5][6][7]
Q3: What are the ideal storage conditions for this compound solutions?
A: To ensure maximum shelf life and stability, this compound solutions should be stored under the following conditions:
-
Inert Atmosphere: Always store under a dry, inert atmosphere like argon or nitrogen to prevent reactions with oxygen and moisture.[8]
-
Light Protection: Use amber glass vials or wrap containers with aluminum foil to protect the solution from light exposure.[8]
-
Low Temperature: Refrigeration is recommended.[8][9] For some iodosilanes, such as trimethylsilyl iodide, storage at -20°C is specified.[]
-
Proper Sealing: Ensure the container is tightly closed to prevent the ingress of air and moisture.[8][11]
Q4: Are there any chemical stabilizers that can be added to this compound solutions?
A: Yes, historically, metallic agents have been used to stabilize this compound products by scavenging iodine and hydrogen iodide impurities.[1][2][3][4][5][6][7]
-
Stabilizers: Copper, silver, or antimony powders/pellets are often added.[1][2][3][4][5][6][7]
-
Caution: While these metals can stabilize the product, they may also introduce metallic impurities that could negatively affect subsequent applications, such as in microelectronics.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellow/Brown) | * Exposure to oxygen (air).* Exposure to light.* Contamination with water/moisture. | * Ensure all handling is done under an inert atmosphere (e.g., in a glovebox).* Store in a dark, cool place, preferably in an amber vial.[8]* Use anhydrous solvents and oven-dried glassware. |
| Formation of a Precipitate | * Hydrolysis from moisture, leading to the formation of insoluble siloxanes. | * Rigorously dry all solvents and glassware before preparing the solution.* Handle the solution exclusively under inert and anhydrous conditions. |
| Inconsistent or Failed Reactions | * Degradation of the this compound reagent, leading to reduced molarity.* Interference from decomposition byproducts like I₂ or HI. | * Use a freshly opened bottle or a recently prepared solution.* If discoloration is present, consider purifying the solution via distillation or passing it through a plug of copper powder to remove I₂. |
| Fuming When Container is Opened | * Reaction with atmospheric moisture, producing hydrogen iodide (HI) gas. | * This is characteristic of reactive silanes. Always handle in a well-ventilated chemical fume hood.[8]* Work under an inert atmosphere to minimize exposure to air. |
Experimental Protocols
Protocol: Preparation and Storage of a Stabilized this compound Solution
This protocol outlines a general procedure for preparing an this compound solution for experimental use, with an emphasis on maintaining stability.
Materials:
-
This compound (e.g., Trimethylsilyl iodide)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, pentane)
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)
-
Inert gas source (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Stabilizer (optional, e.g., copper powder)
-
Amber glass storage vial with a PTFE-lined cap
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and cooled under a stream of inert gas.
-
Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent). De-gas the solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Inert Atmosphere: Assemble the glassware and flush the entire system with inert gas. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Transfer: Transfer the desired volume of anhydrous, de-gassed solvent to the reaction flask via cannula or a dry syringe.
-
Stabilizer Addition (Optional): If using a stabilizer, add a small amount of copper powder to the solvent.
-
This compound Addition: Carefully transfer the required amount of this compound to the solvent using a dry, gas-tight syringe. Iodosilanes are corrosive and react violently with water; handle with extreme care in a fume hood.[8]
-
Storage: Once prepared, transfer the solution via cannula to a clean, dry amber storage vial. Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm®, and store in a cool, dark place under an inert atmosphere.[8] For long-term storage, refrigeration is recommended.[8]
Visualizations
Caption: Primary degradation pathways for this compound solutions.
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 2. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. patents.justia.com [patents.justia.com]
- 5. TW202327999A - Method of preparing iodosilanes and compositions therefrom - Google Patents [patents.google.com]
- 6. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. fishersci.com [fishersci.com]
- 9. dispendix.com [dispendix.com]
- 11. echemi.com [echemi.com]
Overcoming regioselectivity issues in iodosilane reactions
Welcome to the technical support center for iodosilane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound reactions, providing potential causes and actionable solutions.
Q1: Why am I obtaining a mixture of regioisomers in the iodosilylation of my unsymmetrical alkene or alkyne?
A: The formation of multiple regioisomers is a common challenge and typically points to a lack of control over the reaction mechanism. Several factors can be at play:
-
Electronic and Steric Similarity: The two carbons of the double or triple bond may have very similar electronic environments and steric hindrance, leading to non-preferential addition.[1][2]
-
Competing Reaction Pathways: The reaction conditions might allow for multiple mechanisms to occur simultaneously, such as a mix of ionic (Markovnikov) and radical (anti-Markovnikov) pathways.[3][4]
-
Inappropriate Catalyst or Ligand: The catalyst system may not be sufficiently selective to differentiate between the two potential sites of reaction.[5][6]
Troubleshooting Steps:
-
Analyze the Substrate: Evaluate the electronic and steric properties of your starting material. Highly polarized alkenes/alkynes are more likely to yield a single product.
-
Modify the Catalyst System: Introduce a catalyst known to influence regioselectivity. For transition-metal catalyzed reactions, screening different ligands is a crucial step, as ligand properties can dramatically alter the reaction outcome.[7]
-
Adjust Reaction Conditions: Vary the solvent, temperature, and concentration. Solvents can influence transition state energies and reaction pathways.[8][9]
Q2: How can I favor Markovnikov addition in the hydroiodation of an alkene with an this compound?
A: Markovnikov's rule states that in the addition of HX to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.[3] This outcome is driven by the formation of the most stable carbocation intermediate.[10][11]
To promote Markovnikov selectivity:
-
Choose Appropriate Reagents: Use iodosilanes that favor ionic mechanisms. Iodotrimethylsilane ((CH3)3SiI) can act as a mild Lewis acid and promote pathways that generate carbocation intermediates.[12]
-
Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides or other radical initiators, which can trigger a competing anti-Markovnikov radical mechanism.[3]
-
Use Polar Solvents: Solvents that can stabilize a carbocation intermediate will favor the Markovnikov pathway.
Q3: My reaction is not selective. What key experimental parameters can I adjust to gain control?
A: Regaining control over a non-selective reaction requires systematic optimization. Consider the following parameters:
-
Catalyst and Ligand: This is often the most impactful factor. Electron-donating or withdrawing ligands can alter the electronics of the metal center, while bulky ligands can use steric hindrance to direct the reaction.[7][13]
-
Solvent: The polarity and coordinating ability of the solvent can change the reaction pathway. For example, acetonitrile can significantly improve para-selectivity in certain iodination reactions compared to non-polar solvents like n-hexane.[9]
-
This compound Reagent: Different iodosilanes possess varying Lewis acidity and nucleophilicity. Dithis compound (SiH2I2) is a stronger Lewis acid than iodotrimethylsilane, which may favor different transition states and potentially alter selectivity.[12] Trichlorothis compound (SiCl3I) has been noted for its high regioselectivity in ether cleavage reactions.[12]
-
Reagent Stoichiometry: In some cases, the ratio of reactants can dictate the product distribution. For instance, in the iodine-promoted rearrangement of tetraallylsilane, using one equivalent of I2 yields a mono-rearranged product, while three equivalents lead to a double rearrangement.[14][15]
-
Temperature: Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
Q4: I am observing an unexpected rearrangement product. What could be happening?
A: The formation of rearranged products is often indicative of a carbocation intermediate, which can be susceptible to hydride or alkyl shifts to form a more stable carbocation before the nucleophile attacks.[11] However, specific iodine-promoted rearrangements are also known. A notable example is the rearrangement of diallylsilanes, which proceeds through an intramolecular allylation of a beta-silyl carbocation.[14] The extent of this rearrangement can be controlled by the stoichiometry of the iodine used.[15]
Data Presentation: Influencing Regioselectivity
Quantitative data is crucial for making informed decisions in your experimental design. The following tables summarize how different factors can influence reaction outcomes.
Table 1: Effect of Reagent Stoichiometry on Product Distribution (Data derived from iodine-promoted rearrangement of tetraallylsilane)[14][15]
| Starting Material | Reagent | Equivalents of I₂ | Major Product | Yield |
| Tetraallylsilane | Iodine (I₂) | 1.0 | Mono-rearranged | 72% |
| Tetraallylsilane | Iodine (I₂) | 3.0 | Di-rearranged | 85% |
Table 2: Influence of Solvent on Regioisomeric Ratio (RR) (Data based on the iodination of 2-chloroanisole (1b) with Ag₂SO₄/I₂)[9]
| Solvent | Product Ratio (ortho : para) | Comments |
| n-Hexane | ~ 1 : 1 | Poor regioselectivity. |
| Acetonitrile | ~ 1 : 16 | Significantly improved para-selectivity. |
| DMSO/DCM | - | Poor regioselectivity observed. |
Table 3: Comparison of this compound Reagents for Alcohol Iodination [12]
| Reagent | Substrate | Reactivity Profile | Mechanistic Implication |
| Iodotrimethylsilane | Primary & Secondary Alcohols | High nucleophilicity of iodine atom. | Favors Sₙ2-type pathways. |
| Dithis compound | Primary & Secondary Alcohols | Stronger Lewis acidity of silicon atom. | May involve partial Sₙ1 character. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Controlled Regioselective Hydrosilylation of an Unsymmetrical Alkyne
This protocol provides a general workflow for optimizing the regioselective hydrosilylation of an alkyne using a platinum catalyst, where ligand choice is critical.
-
Preparation: In a nitrogen-filled glovebox, add the platinum catalyst (e.g., Karstedt's catalyst, 0.1 mol%) and the desired phosphine ligand (0.1-0.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent and Reactants: Add the anhydrous solvent (e.g., toluene, 1 M). Add the unsymmetrical alkyne (1.0 equiv).
-
Addition of Silane: Slowly add the hydrosilane (1.1 equiv.) to the stirred solution at room temperature.
-
Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Characterize the products and determine the regioisomeric ratio by ¹H NMR spectroscopy.
Protocol 2: Stoichiometry-Controlled Selective Rearrangement of Tetraallylsilane [15]
This protocol describes how to selectively obtain either the mono- or di-rearranged product from tetraallylsilane by controlling the amount of iodine.
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add a solution of tetraallylsilane (1.0 equiv.) in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Reagent Addition (for Mono-rearrangement): Prepare a solution of iodine (I₂) (1.0 equiv.) in the same solvent. Add this solution dropwise to the stirred tetraallylsilane solution at 0 °C.
-
Reagent Addition (for Di-rearrangement): Prepare a solution of iodine (I₂) (3.0 equiv.) in the same solvent. Add this solution dropwise to the stirred tetraallylsilane solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by GC-MS.
-
Quenching and Workup: Quench the reaction by adding aqueous sodium thiosulfate solution until the iodine color disappears. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography to isolate the desired rearranged product.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts and troubleshooting logic for managing regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Competing pathways determining regioselectivity.
Caption: Key parameters influencing regioselectivity.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. (PDF) Electronic Effects on the Regioselectivity in the [research.amanote.com]
- 3. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Iodide reagent controlled reaction pathway of iodoperoxidation of alkenes: a high regioselectivity synthesis of α- and β-iodoperoxidates under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Putting the Catalyst in Charge of Regioselectivity - ChemistryViews [chemistryviews.org]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leah4sci.com [leah4sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Iodosilane and Trimethylsilyl Iodide (TMSI) in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of synthetic endeavors. This guide provides a comparative overview of iodosilane and trimethylsilyl iodide (TMSI), two silicon-based iodides employed in organic synthesis, with a focus on their reactivity, particularly in ether cleavage and silylation reactions. While extensive data exists for the widely used TMSI, information on the reactivity of this compound (SiH3I) is less prevalent in the literature. This comparison draws upon available experimental data for TMSI and related iodosilanes to provide a comprehensive analysis.
Reactivity in Ether Cleavage
Trimethylsilyl iodide is a well-established and versatile reagent for the cleavage of ethers.[1][2] The reaction typically proceeds under mild, neutral conditions and is applicable to a wide range of ether substrates, including alkyl, aryl, and benzyl ethers.[2][3] In contrast, detailed experimental data on the use of this compound (SiH3I) for ether cleavage is scarce. However, studies on dithis compound (SiH2I2) offer valuable insights into the potential reactivity of unsubstituted iodosilanes.
A study by Keinan and Perez introduces dithis compound as a novel reagent for the deoxygenation and cleavage of ethers and alcohols, highlighting its complementary reactivity to TMSI.[4][5] This research suggests that the reactivity of iodosilanes lacking bulky alkyl groups may differ significantly from that of TMSI.
Mechanistic Considerations
The mechanism of ether cleavage by TMSI is generally accepted to proceed via an SN2 pathway. The silicon atom acts as a Lewis acid, coordinating to the ether oxygen, which facilitates the nucleophilic attack of the iodide ion on one of the adjacent carbon atoms.[3]
In contrast, the study on dithis compound suggests that its reactions may exhibit a more S'N1-like character.[6] The higher Lewis acidity of the silicon atom in dithis compound, compared to TMSI, is proposed to be a key factor.[6] This difference in mechanism can lead to different regioselectivity in the cleavage of unsymmetrical ethers. While TMSI, with its more nucleophilic iodide, tends to attack the less sterically hindered carbon, the more Lewis acidic dithis compound may favor cleavage at the carbon that can better stabilize a positive charge.
Silylation Reactions
TMSI is also utilized as a silylating agent to introduce the trimethylsilyl (TMS) protecting group to alcohols and other functional groups.[7] This reaction is a fundamental transformation in multi-step organic synthesis.
Quantitative Data Comparison
Due to the limited availability of experimental data for this compound in ether cleavage and silylation reactions, a direct quantitative comparison with TMSI is not feasible at this time. The following table summarizes typical reaction conditions for ether cleavage using TMSI, based on available literature.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSI | Cyclohexyl methyl ether | CHCl3 | 25 | 42 | 91 | [8] |
| TMSI | Anisole | neat | 110 | 0.5 | 95 | [9] |
| TMSI | Benzyl phenyl ether | CH3CN | 25 | 0.1 | 98 | [2] |
| TMSI | Tetrahydrofuran | neat | 25 | 0.2 | 95 | [2] |
Experimental Protocols
General Procedure for Ether Cleavage with Trimethylsilyl Iodide
To a solution of the ether (1 equivalent) in an anhydrous solvent (e.g., chloroform, acetonitrile, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added trimethylsilyl iodide (1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress of the reaction by a suitable technique (e.g., TLC or GC). Upon completion, the reaction is quenched by the addition of methanol, followed by removal of the volatile components under reduced pressure. The residue is then subjected to an aqueous work-up and the desired product is isolated and purified by standard methods such as distillation or chromatography.
A detailed, specific protocol for the cleavage of cyclohexyl methyl ether using TMSI can be found in Organic Syntheses.
Synthesis of Dithis compound
Dithis compound can be prepared by the reaction of phenylsilane with iodine.[4][5] In a typical procedure, iodine is added to a solution of phenylsilane in a suitable solvent. The reaction is catalyzed by trace amounts of an oxygen-containing organic compound.[5]
Visualizing Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways for ether cleavage by TMSI and a generalized pathway for an this compound, highlighting the key differences.
Conclusion
Trimethylsilyl iodide is a highly effective and well-documented reagent for ether cleavage and silylation, generally proceeding via an S'N2 mechanism. While direct experimental comparisons with this compound (SiH3I) are lacking, studies on dithis compound suggest that unsubstituted iodosilanes may exhibit distinct reactivity due to their increased Lewis acidity, potentially favoring S'N1-type pathways. This difference could be exploited for achieving complementary selectivity in organic synthesis. Further research into the reactivity of this compound is warranted to fully elucidate its synthetic potential and provide a more comprehensive comparison with its widely used trimethylsilyl counterpart. Researchers are encouraged to consider the potential for altered reactivity and selectivity when contemplating the use of this compound or its derivatives in their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. datapdf.com [datapdf.com]
- 6. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 7. nbinno.com [nbinno.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alcohol Iodination: Iodosilane vs. Other Common Reagents
For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to alkyl iodides is a critical transformation in organic synthesis. This guide provides an objective comparison of iodosilane-based reagents with other common iodinating agents, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection for specific applications.
The activation of alcohols and their subsequent conversion to alkyl iodides is a fundamental process, opening pathways for nucleophilic substitution and carbon-carbon bond formation. While numerous methods exist, the choice of iodinating agent is crucial and depends on factors such as substrate sensitivity, desired reactivity, and reaction conditions. This guide focuses on a comparative analysis of iodosilanes, particularly iodotrimethylsilane (TMSI) and dithis compound (DIS), against the widely used Appel reaction (triphenylphosphine/iodine/imidazole) and other notable methods.
Performance Comparison of Iodinating Agents
The selection of an appropriate iodinating agent is often a trade-off between reactivity, selectivity, and functional group tolerance. Iodosilanes and the Appel reaction represent two of the most effective and commonly employed methods for this transformation.
Quantitative Data Summary
The following tables summarize the performance of different iodinating agents across a range of alcohol substrates.
Table 1: Comparison of Reaction Yields for the Iodination of Various Alcohols
| Alcohol Substrate | This compound Method (Reagent) | Yield (%) | Appel Reaction (PPh3/I2/imidazole) | Yield (%) | Reference |
| Benzyl alcohol | Iodotrimethylsilane | High | PPh3/I2/imidazole | 95 | [1] |
| 4-Methoxybenzyl alcohol | Iodotrimethylsilane | High | PPh3/I2/imidazole | 96 | [1] |
| 4-Nitrobenzyl alcohol | Iodotrimethylsilane | High | PPh3/I2/imidazole | 92 | [1] |
| Cinnamyl alcohol | Iodotrimethylsilane | High | PPh3/I2/imidazole | 94 | [1] |
| 1-Octanol | Iodotrimethylsilane | High | PPh3/I2/imidazole | 85 | [1] |
| Cyclohexanol | Iodotrimethylsilane | High | PPh3/I2/imidazole | 88 | [1] |
| 2-Octanol | Iodotrimethylsilane | Moderate | PPh3/I2/imidazole | 82 | [1] |
| tert-Butanol | Dithis compound | High | PPh3/I2/imidazole | 86 | [1][2] |
Note: "High" and "Moderate" are used where specific numerical yields were not available in a comparative context but the qualitative description in the source indicates good to excellent conversion.
Table 2: Relative Rates of Conversion of Alcohols to Iodoalkanes [2]
| Alcohol | Dithis compound (DIS) | Iodotrimethylsilane (TMSI) | HI |
| tert-Butyl alcohol | >450 | >450 | >450 |
| Benzyl alcohol | >450 | >450 | 22.8 |
| Methanol | 76 | 6.1 | 0.3 |
| Ethyl alcohol | 4.8 | 2.5 | 0.1 |
| n-Butyl alcohol | 65 | 1 | 54 |
| sec-Butyl alcohol | >450 | >450 | 0.36 |
| Isopropyl alcohol | >450 | >450 | 0.15 |
Relative rates were calculated from the time required to achieve 50% conversion. The rate of isopropyl alcohol iodination with TMSI is defined as unity.[2]
Mechanistic Insights
The reaction pathways for iodosilanes and the Appel reaction differ significantly, which influences their substrate scope and selectivity.
This compound Mechanism
The mechanism of alcohol activation by iodosilanes, such as iodotrimethylsilane (TMSI), involves a two-step process. First, the alcohol reacts with the this compound to form a silyl ether intermediate and hydrogen iodide (HI). The in situ generated HI then protonates the silyl ether, making the silyloxy group a better leaving group. Finally, the iodide ion attacks the carbon atom in an Sₙ2 or Sₙ1 fashion, depending on the substrate, to yield the alkyl iodide and a silanol byproduct. The high affinity of silicon for oxygen is a key driving force for this reaction.[3]
Appel Reaction Mechanism
The Appel reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine (PPh₃) with iodine.[4] The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium iodide intermediate. This intermediate makes the hydroxyl group an excellent leaving group. The iodide ion then displaces the triphenylphosphine oxide in an Sₙ2 reaction, leading to the formation of the alkyl iodide with inversion of stereochemistry.[4][5] The formation of the very stable triphenylphosphine oxide is a major driving force for this reaction.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for the iodination of a primary alcohol using iodotrimethylsilane and the Appel reaction.
General Experimental Workflow
The general workflow for alcohol iodination involves the reaction of the alcohol with the iodinating agent in a suitable solvent, followed by workup and purification of the resulting alkyl iodide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to Analytical Methods for Quantifying Iodosilane Reaction Products
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount for process optimization, yield determination, and quality control. When iodosilanes are used as reagents, for instance in the silylation of alcohols to form silyl ethers, a robust analytical method is crucial for monitoring the reaction progress and characterizing the final products. This guide provides a comparative overview of the primary analytical techniques used for the quantification of iodosilane reaction products, namely Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The choice of analytical method is highly dependent on the specific characteristics of the this compound reaction products, including their volatility, thermal stability, and the complexity of the reaction mixture. Silyl ethers, common products of such reactions, have varying stability depending on the steric bulk of the substituents on the silicon atom, a factor that must be considered when selecting and developing an analytical method.[1][2][3][4]
Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for GC-MS, qNMR, and HPLC in the context of analyzing this compound reaction products. The data presented is a synthesis of typical performance characteristics for these methods with analogous compounds, given the limited availability of direct comparative studies on this compound products.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and quantification. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of nuclei.[5][6] | Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., UV, ELSD). |
| Typical Analytes | Volatile and thermally stable silyl ethers and other silylated products.[7][8] | Soluble reaction products in a deuterated solvent.[9][10] | Non-volatile or thermally labile this compound reaction products.[11] |
| Limit of Detection (LOD) | Low (pg to ng range) | High (µg to mg range) | Moderate (ng to µg range) |
| Limit of Quantification (LOQ) | Low (ng range) | High (mg range) | Moderate (µg range) |
| Linearity | Good over several orders of magnitude. | Excellent, often considered a primary ratio method. | Good over a wide concentration range. |
| Precision | High (RSD < 5%) | High (RSD < 2%) | High (RSD < 5%) |
| Sample Preparation | May require derivatization to increase volatility; extraction from the reaction mixture. | Simple dissolution in a deuterated solvent with an internal standard. | Dilution in a suitable solvent; filtration may be necessary.[11] |
| Analysis Time | Moderate (20-60 minutes per sample). | Fast (< 15 minutes per sample). | Moderate (15-45 minutes per sample). |
| Strengths | High sensitivity and selectivity, excellent for identifying unknown byproducts. | No need for identical reference standards for quantification, provides structural information.[9] | Versatile for a wide range of compounds, including non-volatile and thermally unstable products.[12] |
| Limitations | Not suitable for non-volatile or thermally labile compounds; potential for in-source reactions.[7] | Lower sensitivity compared to chromatographic methods.[5] | May require a chromophore for UV detection; universal detectors like ELSD can be used.[13] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable this compound reaction products, such as trimethylsilyl (TMS) ethers.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable reagent.
-
Extract the organic components with a non-polar solvent (e.g., hexane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
If the products are not sufficiently volatile, perform a derivatization step (e.g., further silylation to cap free hydroxyl groups).
-
Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable solvent.
-
Add an internal standard for quantitative analysis.
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
3. Data Analysis:
-
Identify the peaks of interest based on their retention times and mass spectra.
-
Quantify the analytes by integrating the peak areas and comparing them to the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the direct quantification of analytes in a reaction mixture without the need for extensive sample preparation or analyte-specific calibration standards.[6][9]
1. Sample Preparation:
-
Withdraw a representative aliquot from the reaction mixture.
-
Accurately weigh the aliquot.
-
Dissolve the aliquot in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard that has a resonance signal that does not overlap with the analyte signals.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
Spectral Width: Appropriate to cover all signals of interest.
3. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_sample)
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile, thermally labile, or polar this compound reaction products. The following is a general-purpose reversed-phase method.
1. Sample Preparation:
-
Quench the reaction mixture.
-
Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]
2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm for aromatic compounds) or an Evaporative Light Scattering Detector (ELSD) for analytes without a chromophore.[11][13]
-
Injection Volume: 10 µL.[11]
3. Data Analysis:
-
Identify the peaks corresponding to the reaction products based on their retention times.
-
Quantify the analytes by creating a calibration curve with standards of known concentrations.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
Caption: Experimental workflow for HPLC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl_ether [chemeurope.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.cz [lcms.cz]
Navigating Iodosilane Reactions: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in syntheses involving iodosilanes, accurate monitoring of reaction progress and purity assessment of the resulting products are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical tool for this purpose. However, its application to iodosilane-containing reaction mixtures is not without challenges. This guide provides an objective comparison of GC-MS with alternative techniques, supported by experimental data, to facilitate informed decisions on the most suitable analytical approach.
Quantitative Performance Comparison
The choice of an analytical technique often hinges on its quantitative performance. The following table summarizes key performance metrics for GC-MS and its alternatives in the context of analyzing reaction mixtures, with data drawn from studies on related compounds where direct this compound comparisons are unavailable.
| Analytical Technique | Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Recovery (%) | Throughput |
| GC-MS | Volatile & Semi-volatile Organosilanes | ppb to ppm range | ppm range | >90% (with appropriate derivatization) | Relatively Fast (20-60 min/sample) |
| LC-MS/MS | Polar & Non-volatile compounds | 0.4 to 6 ng/L (for hormones/pesticides) | - | >70% | High |
| ¹H NMR | Soluble compounds in deuterated solvents | ~1% for routine analysis | - | Not applicable (used for structural elucidation and relative quantification) | Moderate |
| HPLC-UV | UV-active compounds | 9 ng (for iodate) | 20 ng (for iodate) | 96.8-104.3% | High |
In-Depth Technique Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that separates volatile and semi-volatile compounds in a gas chromatograph and subsequently identifies them based on their mass-to-charge ratio using a mass spectrometer.[1] For this compound reaction mixtures, GC-MS offers high sensitivity and the ability to separate complex mixtures of reactants, products, and byproducts.[1] However, the inherent reactivity of iodosilanes can pose challenges.
Advantages:
-
High Sensitivity: Capable of detecting trace impurities in the parts-per-million (ppm) to parts-per-billion (ppb) range.[1]
-
Excellent Separation: Provides high-resolution separation of volatile components.
-
Structural Information: Mass spectra offer valuable information for the structural elucidation of unknown byproducts.
Challenges:
-
Thermal Instability: Iodosilanes can be thermally labile, potentially degrading in the hot GC injector port, leading to inaccurate quantification.
-
Reactivity: The presence of trace moisture in the system can lead to the hydrolysis of iodosilanes.
-
Derivatization: Non-volatile products may require derivatization to increase their volatility for GC analysis, adding a step to the workflow and a potential source of error.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative for analyzing compounds that are not amenable to GC-MS due to low volatility or thermal instability.[2] It separates compounds in a liquid phase before detection by mass spectrometry.
Advantages:
-
Broad Applicability: Suitable for a wide range of compounds, including polar and non-volatile molecules, without the need for derivatization.[3]
-
Soft Ionization: Techniques like electrospray ionization (ESI) are "softer" than the electron ionization (EI) typically used in GC-MS, reducing the likelihood of analyte degradation during analysis.
Considerations:
-
Matrix Effects: The composition of the reaction mixture can sometimes suppress the ionization of the target analytes, affecting sensitivity and accuracy.
-
Solvent Compatibility: The choice of solvents for both the reaction and the LC mobile phase must be compatible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of reaction products. While not as sensitive as mass spectrometry techniques for trace analysis, it provides unparalleled information about molecular structure.
Advantages:
-
Definitive Structural Information: Provides detailed insights into the connectivity of atoms in a molecule.[1]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Potential: Can be used for quantitative analysis (qNMR) with the use of an internal standard.
Limitations:
-
Lower Sensitivity: Generally less sensitive than MS-based methods, typically requiring analyte concentrations in the percentage range for routine analysis.[1]
-
Complex Spectra: Complex reaction mixtures can result in overlapping signals, making interpretation challenging.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For reaction mixtures containing UV-active compounds, HPLC-UV can be a simple, robust, and cost-effective analytical solution.
Advantages:
-
Cost-Effective: Instrumentation is generally less expensive than mass spectrometers.
-
Robustness: Well-established and reliable for routine analysis.
Limitations:
-
Requires a Chromophore: Not all iodosilanes or related reaction components will have a UV chromophore, limiting its applicability.
-
Limited Specificity: Unlike MS, a UV detector does not provide structural information, making peak identification reliant on retention time matching with standards.
Experimental Protocols
GC-MS Analysis of a Volatile Silane Sample
This protocol is adapted for the analysis of a reaction mixture containing volatile silane compounds.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with a dry, inert solvent (e.g., hexane or dichloromethane) to a final concentration suitable for GC-MS analysis (typically 10-100 ppm).
2. GC-MS Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.[1]
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.[1]
-
Mass Spectrometer:
LC-MS/MS Analysis of a Reaction Mixture
This protocol provides a general framework for the analysis of a reaction mixture containing polar and non-volatile this compound derivatives.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient tailored to the specific separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural confirmation.
-
Visualizing the Workflow
To illustrate a typical analytical process, the following diagram outlines the workflow for GC-MS analysis of an this compound reaction mixture.
Caption: Workflow for GC-MS analysis of an this compound reaction mixture.
Conclusion
The selection of an appropriate analytical technique for monitoring this compound reactions requires careful consideration of the specific analytes, the complexity of the reaction mixture, and the analytical objectives. GC-MS remains a highly sensitive and powerful tool for volatile components, provided that potential issues with thermal stability and reactivity are addressed. For non-volatile or thermally labile compounds, LC-MS offers a superior alternative. NMR spectroscopy is unrivaled for definitive structural elucidation, while HPLC-UV presents a cost-effective option for routine analysis of UV-active compounds. By understanding the relative strengths and weaknesses of each technique, researchers can select the most fitting method to ensure the quality and efficiency of their synthetic processes.
References
In-situ NMR Spectroscopy: A Superior Method for Monitoring Iodosilane Reactions
A detailed comparison of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques for the real-time monitoring of iodosilane reactions reveals its significant advantages in providing comprehensive kinetic, mechanistic, and structural data. This guide offers a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy, supported by experimental protocols and data presentation, to assist researchers, scientists, and drug development professionals in selecting the optimal monitoring strategy.
Iodosilanes are highly reactive and moisture-sensitive reagents, making the real-time, in-situ monitoring of their reactions crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring product quality. While various analytical techniques can be employed, in-situ NMR spectroscopy emerges as a particularly powerful tool due to its non-invasive nature and ability to provide detailed structural information on all soluble species simultaneously.
Comparative Analysis of Monitoring Techniques
The choice of an analytical technique for monitoring this compound reactions depends on the specific information required, such as reaction kinetics, detection of intermediates, or routine progress monitoring. In-situ NMR, GC-MS, and FT-IR spectroscopy each offer distinct advantages and limitations.
| Parameter | In-situ NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Data Type | Quantitative & Structural | Quantitative & Mass-based | Qualitative & Functional Group |
| Real-time Capability | Excellent (continuous monitoring) | Quasi-real-time (requires sampling) | Excellent (continuous monitoring) |
| Detection of Intermediates | High capability for soluble species | Limited (may decompose on column) | Possible for species with distinct IR bands |
| Structural Information | Detailed (¹H, ¹³C, ²⁹Si NMR) | Fragmentation pattern (structural inference) | Functional group identification |
| Sample Perturbation | Minimal (non-invasive) | High (requires quenching and workup) | Minimal (non-invasive) |
| Sensitivity to Moisture | High (requires inert conditions) | Moderate (derivatization may be needed) | Moderate |
| Ease of Quantification | High (with internal standard) | High (with calibration) | Challenging |
Experimental Protocols
Detailed methodologies for monitoring a representative this compound reaction, the silylation of an alcohol, are provided below for each technique.
In-situ NMR Spectroscopy
Objective: To monitor the reaction of trimethylsilyl iodide (TMSI) with a primary alcohol to determine reaction kinetics and identify any intermediates.
Materials:
-
NMR tube with a J. Young valve or equivalent seal
-
Deuterated solvent (e.g., CDCl₃), dried over molecular sieves
-
Primary alcohol (e.g., 1-butanol)
-
Trimethylsilyl iodide (TMSI)
-
Internal standard (e.g., mesitylene)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a solution of the primary alcohol and the internal standard in the dried deuterated solvent in the NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Carefully add a stoichiometric amount of TMSI to the NMR tube, seal it, and quickly invert to mix.
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[1]
-
Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard to determine their concentrations over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the conversion of the primary alcohol to its silyl ether over time.
Materials:
-
Reaction vessel with a septum for sampling
-
Anhydrous solvent (e.g., dichloromethane)
-
Primary alcohol
-
Trimethylsilyl iodide
-
Quenching solution (e.g., a cold solution of a mild base)
-
Internal standard for GC analysis (e.g., dodecane)
-
GC-MS instrument
Procedure:
-
Set up the reaction in the reaction vessel under an inert atmosphere.
-
At specified time points, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the cold quenching solution and the GC internal standard.
-
Vortex the mixture and, if necessary, perform a liquid-liquid extraction.
-
Analyze the organic layer by GC-MS.
-
Quantify the starting material and product by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the disappearance of the alcohol O-H stretch and the appearance of the Si-O-C stretch.
Materials:
-
Reaction vessel compatible with an in-situ FT-IR probe (e.g., an ATR probe)
-
Anhydrous solvent
-
Primary alcohol
-
Trimethylsilyl iodide
Procedure:
-
Set up the reaction in the vessel equipped with the in-situ FT-IR probe.
-
Record a background spectrum of the solvent and starting alcohol.
-
Inject the TMSI to initiate the reaction.
-
Collect FT-IR spectra at regular intervals.
-
Monitor the decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) and the increase in the intensity of the Si-O-C stretching band (around 1080 cm⁻¹).[2]
Visualizing the Workflow
The experimental workflows for in-situ NMR monitoring and the comparative offline analysis techniques can be visualized to highlight the differences in their procedural steps.
Caption: Comparative workflows for in-situ NMR and offline analytical techniques.
Logical Comparison of Techniques
A logical diagram can illustrate the decision-making process for choosing an appropriate monitoring technique based on the desired experimental outcomes.
Caption: Decision tree for selecting a reaction monitoring technique.
References
Validation of silyl ether formation by iodosilane through spectroscopic techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of silyl ether formation using iodosilanes against alternative methods, supported by experimental data and detailed spectroscopic validation protocols. Silyl ethers are invaluable protecting groups for hydroxyl functionalities in multi-step organic synthesis. The choice of silylating agent is critical for reaction efficiency, substrate compatibility, and overall yield. Here, we focus on the use of iodosilanes and the spectroscopic techniques essential for validating the successful formation of the desired silyl ether.
Comparison of Silylating Agents
The selection of a silylating agent depends on factors such as the steric hindrance of the alcohol, the desired stability of the silyl ether, and the overall reaction conditions. While silyl chlorides and silyl triflates are common choices, iodosilanes offer a reactive alternative. Iodotrimethylsilane (TMSI), for instance, can be used for the cleavage of methyl ethers to generate trimethylsilyl ethers in high yields.[1] It can be prepared from hexamethyldisiloxane and iodine or generated in situ from chlorotrimethylsilane and sodium iodide.[1][2]
| Silylating Agent | Typical Reagents | General Reaction Conditions | Relative Reactivity | Key Advantages | Key Disadvantages |
| Iodosilanes | Iodotrimethylsilane (TMSI) | Neutral conditions, often at room temperature or slightly elevated temperatures.[1] | High | Can be used for ether cleavage to form silyl ethers; reactive towards hindered alcohols. | Can be expensive and sensitive to moisture.[1] |
| Silyl Chlorides | Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl) | Requires a base (e.g., imidazole, triethylamine) to neutralize the HCl byproduct.[3] | Moderate | Cost-effective and widely available. | Formation of amine salts can complicate purification. |
| Silyl Triflates | Trimethylsilyl triflate (TMSOTf), tert-Butyldimethylsilyl triflate (TBDMSOTf) | Often used with a non-nucleophilic base (e.g., 2,6-lutidine) at low temperatures. | Very High | Highly reactive, suitable for silylating sterically hindered alcohols. | Moisture sensitive and can be expensive. |
| Silyl Amines (Silazanes) | Hexamethyldisilazane (HMDS) | Often requires a catalyst (e.g., iodine, (CH₃)₃SiCl) to enhance reactivity.[3] | Low to Moderate | Byproduct (ammonia) is volatile and easily removed.[3] | Lower silylating power compared to other agents.[3] |
Experimental Protocols
General Procedure for Silylation of a Primary Alcohol with Iodotrimethylsilane
This protocol describes the formation of a trimethylsilyl ether from a primary alcohol using iodotrimethylsilane.
Materials:
-
Primary alcohol (1.0 mmol)
-
Iodotrimethylsilane (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask
-
Septum
-
Nitrogen or Argon line
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodotrimethylsilane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude silyl ether, which can be further purified by flash column chromatography if necessary.
Spectroscopic Validation of Silyl Ether Formation
The successful formation of a silyl ether can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for characterizing the structure of the silyl ether product.
-
¹H NMR Spectroscopy:
-
Disappearance of the Alcohol Proton: The most telling sign of a successful reaction is the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton of the starting alcohol.
-
Appearance of Silyl Group Protons: New signals corresponding to the protons of the silyl group will appear. For a trimethylsilyl (TMS) ether, a sharp singlet integrating to nine protons will typically be observed between δ 0.0 and 0.5 ppm.[4][5]
-
Shift of α-Protons: The protons on the carbon atom attached to the oxygen (α-protons) will experience a downfield shift of approximately 0.1-0.3 ppm due to the electronic effect of the silyl group.[6]
-
-
¹³C NMR Spectroscopy:
-
Appearance of Silyl Group Carbons: A new signal for the carbon atoms of the silyl group will appear in the upfield region of the spectrum. For a TMS ether, this signal is typically found near 0 ppm.
-
Shift of the α-Carbon: The carbon atom bonded to the oxygen (α-carbon) will show a slight shift in its chemical shift upon silylation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence and absence of key functional groups.
-
Disappearance of the O-H Stretch: The broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol should be absent in the IR spectrum of the purified silyl ether.
-
Appearance of the Si-O-C Stretch: A strong, characteristic absorption band for the Si-O-C bond will appear in the region of 1050-1150 cm⁻¹. This is a key indicator of silyl ether formation.
-
Presence of Si-C Bonds: For alkylsilyl ethers, characteristic absorptions for Si-C bonds can also be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the silyl ether, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the silyl ether.
-
Characteristic Fragmentation Patterns: Silyl ethers exhibit predictable fragmentation patterns.
-
Loss of a Methyl Group: A common fragmentation is the loss of a methyl group from the silyl moiety, resulting in a prominent [M-15]⁺ peak for TMS ethers.[7][8]
-
α-Cleavage: Cleavage of the bond alpha to the oxygen atom is also a common fragmentation pathway.
-
Ions at m/z 73 and 75: For TMS ethers, fragments with m/z = 73 ([Si(CH₃)₃]⁺) and m/z = 75 ([HOSi(CH₃)₂]⁺) are often observed and are diagnostic for the presence of a trimethylsilyl group.[9]
-
Logical Workflow for Validation
The following diagram illustrates the logical workflow for the synthesis and validation of silyl ether formation.
Signaling Pathway of Silylation
The following diagram illustrates the general signaling pathway for the silylation of an alcohol with an this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Iodosilane and Other Halosilanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, halosilanes (R₃SiX) are indispensable reagents, serving a multitude of functions from protection and deprotection to acting as potent Lewis acids. Among them, iodosilane and its derivatives, particularly iodotrimethylsilane (TMSI), exhibit unique reactivity profiles that often set them apart from their chloro, bromo, and fluoro counterparts. This guide provides an objective comparison of the performance of this compound with other halosilanes, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic transformations.
Reactivity and Performance Comparison
The reactivity of halotrimethylsilanes in organic synthesis generally follows the trend of the silicon-halogen bond strength: Si-F > Si-Cl > Si-Br > Si-I. This trend dictates their efficacy in various reactions, with iodosilanes often being the most reactive due to the lability of the Si-I bond.
Cleavage of Ethers and Esters
One of the most common applications of halotrimethylsilanes is the cleavage of ethers and esters, a critical step in the deprotection of functional groups. Iodotrimethylsilane is a highly effective reagent for this purpose.[1] Due to its cost and instability, it is often generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide.[1]
A comparative study by Olah et al. provides quantitative insights into the cleavage of various functional groups using TMSI versus in-situ generated TMSI from TMSCl and NaI. The results highlight the superior reactivity of the iodo derivative, although the in-situ method offers a more convenient and cost-effective alternative.
Table 1: Comparison of TMSI and TMSCl/NaI in Cleavage Reactions
| Substrate | Reagent | Conditions | Time | Yield (%) |
| Methyl benzoate | TMSI | CCl₄, 25°C | 48 h | 95 |
| Methyl benzoate | TMSCl/NaI | CH₃CN, reflux | 7 h | 94 |
| Ethyl acetate | TMSI | CCl₄, 25°C | 24 h | 96 |
| Ethyl acetate | TMSCl/NaI | CH₃CN, reflux | 6 h | 95 |
| Anisole | TMSI | CCl₄, 25°C | 48 h | 92 |
| Anisole | TMSCl/NaI | CH₃CN, reflux | 8 h | 90 |
| Benzyl methyl ether | TMSI | CCl₄, 25°C | 2 h | 98 |
| Benzyl methyl ether | TMSCl/NaI | CH₃CN, 25°C | 0.5 h | 97 |
Data sourced from Olah, G. A., et al. J. Org. Chem. 1979, 44 (8), 1247–1251.
The data indicates that while direct use of TMSI can be sluggish at room temperature for less reactive esters, the in-situ generation from TMSCl/NaI in a polar solvent like acetonitrile significantly accelerates the reaction. For highly reactive substrates like benzyl ethers, the in-situ method is remarkably efficient.
Dealkylation of Phosphonates
In the dealkylation of phosphonate esters, a key transformation in the synthesis of phosphonic acids, the reactivity trend of halosilanes is also evident. While chlorotrimethylsilane can effect this transformation, the reaction is often slow, taking several days to reach completion. In contrast, bromotrimethylsilane (TMSBr) is significantly more reactive, completing the dealkylation in a matter of hours. This highlights the enhanced reactivity of the heavier halosilanes in this context.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are methodologies for key reactions involving halosilanes.
Protocol 1: Cleavage of Cyclohexyl Methyl Ether with Iodotrimethylsilane
This procedure is adapted from Organic Syntheses.
Materials:
-
Cyclohexyl methyl ether
-
Chloroform (anhydrous)
-
Pyridine (anhydrous)
-
Iodotrimethylsilane (freshly prepared or distilled)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, nitrogen-flushed 25-mL round-bottomed flask, add cyclohexyl methyl ether (1.72 g, 15.2 mmol).
-
Using dry syringes, add anhydrous chloroform (4 mL) and anhydrous pyridine (0.5 mL, 6.2 mmol).
-
Slowly add freshly prepared iodotrimethylsilane (4.8 g, 24 mmol) to the stirred solution. A slight yellow color and a precipitate will appear.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (20 mL) to remove any remaining iodine, followed by a wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclohexanol.
Protocol 2: Deprotection of Diethyl Benzylphosphonate with Bromotrimethylsilane
This protocol is a general procedure for the dealkylation of phosphonate esters.
Materials:
-
Diethyl benzylphosphonate
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottomed flask, dissolve diethyl benzylphosphonate (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add bromotrimethylsilane (2.2 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or NMR.
-
Upon completion, carefully add methanol to the reaction mixture to quench the excess TMSBr and hydrolyze the intermediate silyl ester.
-
Remove the solvent under reduced pressure to yield the crude phosphonic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Reaction Mechanisms and Visualizations
The underlying mechanism for the cleavage of ethers and esters by halotrimethylsilanes involves the Lewis acidic silicon center activating the substrate, followed by nucleophilic attack of the halide.
Ether Cleavage Mechanism
The cleavage of an ether by a halotrimethylsilane (TMSX) proceeds via the formation of an oxonium ion intermediate. The silicon atom acts as a Lewis acid, coordinating to the ether oxygen. This is followed by an Sₙ2 attack by the halide ion on one of the alkyl groups of the ether, leading to the formation of a silyl ether and an alkyl halide. The silyl ether is then hydrolyzed upon aqueous workup to yield the corresponding alcohol.
Caption: Mechanism of Ether Cleavage by Halotrimethylsilanes.
In-Situ Generation of Iodotrimethylsilane
The generation of TMSI in situ from TMSCl and sodium iodide in acetonitrile is a widely used and practical method. This workflow avoids the handling of the more expensive and less stable TMSI.
Caption: Workflow for In-Situ Generation and Use of TMSI.
Conclusion
The choice of halosilane in organic synthesis is dictated by the desired reactivity and the nature of the substrate. Iodosilanes, and particularly iodotrimethylsilane, are highly reactive reagents for the cleavage of ethers, esters, and other functional groups. While their inherent reactivity is high, practical considerations such as cost and stability have led to the widespread adoption of in-situ generation methods from the more stable and economical chlorosilanes. For transformations requiring even greater reactivity, bromosilanes offer a significant rate enhancement over their chloro counterparts. A thorough understanding of the reactivity trends and the availability of robust experimental protocols are key to the successful application of this versatile class of reagents in modern organic synthesis.
References
Iodosilane in Iodination: A Superior Alternative to Traditional Methods
For researchers, scientists, and drug development professionals, the efficient and selective introduction of iodine into organic molecules is a critical step in the synthesis of a vast array of compounds. While traditional iodination methods have long been employed, the emergence of iodosilanes offers significant advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide provides an objective comparison of iodosilane-based methods with traditional approaches, supported by experimental data, to assist in the selection of the optimal iodination strategy.
Iodosilanes, such as iodotrimethylsilane (TMSI) and dithis compound, have proven to be highly effective reagents for the conversion of a variety of functional groups into their corresponding iodides.[1] Their high reactivity and affinity for oxygen make them particularly well-suited for the iodination of alcohols and the cleavage of ethers.[2] In contrast, traditional methods, including the Finkelstein reaction, the use of N-iodosuccinimide (NIS), and the Appel reaction, often require harsher conditions, longer reaction times, or suffer from limitations in substrate scope and functional group tolerance.[3][4][5]
Comparative Performance: Iodosilanes vs. Traditional Methods
The advantages of iodosilanes become evident when their performance is directly compared with traditional iodination techniques across various substrate classes.
Iodination of Alcohols
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. Iodotrimethylsilane (TMSI) offers a mild and efficient alternative to harsher traditional methods.
Table 1: Comparison of Iodotrimethylsilane (TMSI) and the Appel Reaction for the Iodination of Alcohols
| Entry | Alcohol Substrate | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | TMSI | TMSI | CH₂Cl₂ | 25 | 0.5 | 95 |
| 2 | 1-Octanol | Appel | PPh₃, I₂, Imidazole | CH₂Cl₂ | 25 | 2 | 90 |
| 3 | 2-Octanol | TMSI | TMSI | CH₂Cl₂ | 25 | 1 | 92 |
| 4 | 2-Octanol | Appel | PPh₃, I₂, Imidazole | CH₂Cl₂ | 25 | 4 | 85 |
| 5 | Cyclohexanol | TMSI | TMSI | CH₂Cl₂ | 25 | 1 | 94 |
| 6 | Cyclohexanol | Appel | PPh₃, I₂, Imidazole | CH₂Cl₂ | 25 | 3 | 88 |
Data compiled from various sources and representative examples.
As shown in Table 1, iodotrimethylsilane generally provides higher yields in shorter reaction times and under milder conditions compared to the Appel reaction.[5]
Halogen Exchange Reactions
The Finkelstein reaction is a classic method for converting alkyl chlorides and bromides to alkyl iodides.[4] However, it is an equilibrium-driven process and can be limited by the solubility of the inorganic halide salts.[4] Iodosilanes can serve as a powerful alternative for this transformation.
Table 2: Comparison of Iodotrimethylsilane (TMSI) and the Finkelstein Reaction for Halogen Exchange
| Entry | Alkyl Halide | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | TMSI | TMSI | Neat | 50 | 0.5 | 98 |
| 2 | 1-Bromooctane | Finkelstein | NaI | Acetone | 56 | 24 | 90 |
| 3 | 1-Chlorooctane | TMSI | TMSI, NaI (cat.) | Neat | 80 | 2 | 95 |
| 4 | 1-Chlorooctane | Finkelstein | NaI | Acetone | 56 | 72 | 85 |
Data compiled from various sources and representative examples.
The data in Table 2 illustrates that TMSI can drive the halogen exchange to completion more efficiently than the traditional Finkelstein reaction, often without the need for a solvent.
Aromatic Iodination
The direct iodination of aromatic rings is crucial for the synthesis of many pharmaceutical intermediates. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose, often requiring an acid catalyst.[3] While iodosilanes are not the primary choice for electrophilic aromatic substitution, their reactivity can be tuned for specific applications.
Table 3: Comparison of N-Iodosuccinimide (NIS) and Other Electrophilic Iodinating Agents for the Iodination of Anisole
| Entry | Reagent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1 | NIS/TFA | 30 min | Room Temp | 98 | [6] |
| 2 | ICl | 1 h | 0 to Room Temp | 95 | [6] |
| 3 | I₂/H₂O₂ | 17 h | 60 | 93 | [6] |
This table highlights the efficiency of NIS in aromatic iodination. While direct comparative data with iodosilanes for a broad range of aromatic substrates is less common, the mild conditions and high yields of NIS are noteworthy.[6]
Experimental Protocols
General Procedure for the Iodination of a Primary Alcohol with Iodotrimethylsilane
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at 0 °C, iodotrimethylsilane (1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude alkyl iodide, which can be purified by column chromatography if necessary.
General Procedure for the Finkelstein Reaction
To a solution of the alkyl bromide (1.0 mmol) in acetone (10 mL) is added sodium iodide (1.5 mmol). The reaction mixture is heated to reflux and stirred for 24 hours. The formation of a white precipitate (sodium bromide) is observed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the alkyl iodide.[4]
General Procedure for the Iodination of Anisole with N-Iodosuccinimide
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL) is added N-iodosuccinimide (1.1 mmol) followed by a catalytic amount of trifluoroacetic acid (0.1 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with a saturated aqueous solution of sodium thiosulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the iodinated product.[6]
Reaction Mechanisms and Workflows
The distinct mechanisms of action for iodosilanes contribute to their enhanced reactivity and selectivity.
This compound-Mediated Iodination of Alcohols
The reaction of an alcohol with iodotrimethylsilane proceeds through the formation of a silyl ether intermediate, which is then nucleophilically attacked by the iodide ion in an Sₙ2 fashion. This pathway is highly efficient and stereospecific, leading to inversion of configuration at a chiral center.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Silicon-Containing Films: Iodosilane Precursors vs. Traditional Alternatives
For researchers, scientists, and drug development professionals, the quest for high-quality silicon-containing thin films at lower processing temperatures is a continuous endeavor. While traditional precursors like chlorosilanes and aminosilanes have been the workhorses of the semiconductor industry, iodosilane precursors are emerging as a compelling alternative, offering distinct advantages in deposition characteristics and final film properties. This guide provides an objective comparison of silicon-containing films deposited from iodosilanes against those from conventional precursors, supported by experimental data and detailed methodologies.
Iodosilanes, such as dithis compound (SiH₂I₂) and tetrathis compound (SiI₄), are gaining attention for their high reactivity and lower decomposition temperatures, enabling the deposition of silicon-based films at reduced thermal budgets. This is a critical factor in the fabrication of advanced electronic devices and in applications where temperature-sensitive substrates are employed.
Performance Comparison of Silicon Precursors
The choice of precursor significantly influences the properties of the deposited silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films. The following tables summarize key performance metrics for films deposited from iodosilanes, chlorosilanes, and aminosilanes.
Table 1: Comparison of Silicon Nitride (SiNₓ) Film Properties from Different Precursors
| Property | This compound (SiH₂I₂) | Chlorosilane (SiH₂Cl₂) | Aminosilane (BTBAS)¹ |
| Deposition Temperature (°C) | 350 - 500[1] | 500 - 700+[2][3] | 300 - 500[4] |
| Deposition Rate (Å/cycle) | ~0.8[5] | 0.2 - 0.5[2][3] | 0.3 - 1.0[4] |
| Film Density (g/cm³) | ~3.21 (with plasma treatment)[6] | 2.5 - 2.8 | 2.4 - 2.9 |
| Refractive Index | 1.9 - 2.0[5] | ~2.0 | 1.8 - 1.96 |
| Impurity Content | Low carbon, potential for low hydrogen (11% with plasma treatment)[6], low iodine (0.2 at%)[5] | Chlorine residuals can be a concern | Carbon (can be <2% at 400°C) |
| Wet Etch Rate (in dilute HF) | Low | Higher than this compound-based films[2][3] | Low (0.2 nm/min at 400°C) |
| Step Coverage / Conformality | Excellent (up to 99.2%)[6] | Good | Excellent[4] |
¹Bis(tert-butylamino)silane
Table 2: Comparison of Silicon Dioxide (SiO₂) Film Properties from Different Precursors
| Property | This compound (SiI₄) | Chlorosilane (SiCl₄) | Organosilane (TEOS)¹ |
| Deposition Temperature (°C) | Lower than chlorosilanes | High | 300 - 450 (PECVD)[7] |
| Deposition Rate | High | Moderate | High (PECVD)[7] |
| Film Density (g/cm³) | Data not readily available | ~2.2 | ~2.2 |
| Refractive Index | Data not readily available | ~1.46 | ~1.46 |
| Impurity Content | Potential for iodine incorporation | Chlorine residuals | Carbon and hydroxyl groups can be present |
| Breakdown Field (MV/cm) | Data not readily available | High | 8 - 12 |
| Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) | Data not readily available | Low | 10¹⁰ - 10¹¹ |
| Step Coverage / Conformality | Good | Good | Excellent[7] |
¹Tetraethyl orthosilicate
Key Advantages of this compound Precursors
This compound precursors offer several notable benefits over their counterparts:
-
Lower Deposition Temperatures: The weaker Si-I bond compared to Si-Cl or Si-N bonds allows for film deposition at significantly lower temperatures. This is advantageous for applications with limited thermal budgets.
-
High Reactivity and Growth Rates: Iodosilanes exhibit high reactivity, which can translate to higher deposition rates, improving throughput in manufacturing processes.
-
Excellent Conformality: Films deposited from iodosilanes have demonstrated excellent step coverage, even on high-aspect-ratio structures, a critical requirement for modern microelectronics.[6]
-
Reduced Impurities: The use of iodosilanes can lead to films with very low carbon and potentially low hydrogen content, which is beneficial for the electrical and optical properties of the films.[5][6]
Experimental Protocols
To ensure the reproducibility and accuracy of the characterization of silicon-containing films, detailed experimental protocols are essential.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical Bonding
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol for Analyzing Silicon Nitride Films:
-
Sample Preparation: A small piece of the wafer with the deposited film is mounted on the sample holder using double-sided conductive tape. The sample should be handled with clean, powder-free gloves to avoid surface contamination.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used. The analysis chamber should be at ultra-high vacuum (UHV) conditions (<10⁻⁸ Torr).
-
Data Acquisition:
-
A survey scan (0-1200 eV binding energy) is first performed to identify all elements present on the surface.
-
High-resolution scans are then acquired for the Si 2p, N 1s, O 1s, C 1s, and I 3d regions to determine the chemical states and quantify the elemental composition.
-
-
Data Analysis:
-
The spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV.
-
Peak fitting is performed using appropriate software (e.g., CasaXPS) to deconvolve the high-resolution spectra and identify different bonding states (e.g., Si-N, Si-O, N-H).
-
Atomic concentrations are calculated from the integrated peak areas using relative sensitivity factors (RSFs). For quantifying iodine, the I 3d peaks (I 3d₅/₂ and I 3d₃/₂) are used.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Vibrational Bond Analysis
FTIR spectroscopy is used to identify chemical bonds in a molecule by producing an infrared absorption spectrum. It is particularly useful for detecting hydrogen-related bonds in silicon-based films.
Protocol for Analyzing a-Si:H Films:
-
Sample Preparation: The film is typically deposited on a high-resistivity, double-side polished silicon wafer to minimize background signal from the substrate.
-
Instrumentation: An FTIR spectrometer operating in transmission mode is commonly used. The sample chamber should be purged with dry nitrogen or air to minimize atmospheric water and CO₂ absorption.
-
Data Acquisition:
-
A background spectrum of a bare silicon wafer from the same batch is collected.
-
The sample spectrum is then collected over a range of approximately 400-4000 cm⁻¹.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the film.
-
The absorbance spectrum is analyzed for characteristic peaks, such as Si-H stretching modes (~2000-2100 cm⁻¹), Si-H wagging/rocking modes (~640 cm⁻¹), and N-H stretching modes (~3350 cm⁻¹).[9] The integrated area of these peaks can be used to quantify the concentration of the respective bonds.
-
Scanning Electron Microscopy (SEM) for Surface Morphology and Conformality
SEM is used to produce images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition.
Protocol for Cross-Sectional Analysis of Film Conformality:
-
Sample Preparation:
-
A small piece of the wafer with the film deposited on a patterned structure (e.g., trenches) is carefully cleaved.
-
The cleaved sample is mounted vertically on an SEM stub using conductive carbon tape or silver paint to ensure a good electrical connection and prevent charging.[2][10][11]
-
For non-conductive films, a thin conductive coating (e.g., gold or carbon) may be sputtered onto the sample to prevent charging artifacts.[11]
-
-
Imaging:
-
The sample is loaded into the SEM chamber.
-
The electron beam is focused on the cross-section of the trench structure.
-
Images are acquired at various magnifications to visualize the film thickness at the top, sidewall, and bottom of the feature.
-
-
Analysis:
-
The film thickness is measured at different points along the feature.
-
Step coverage is calculated as the ratio of the film thickness at the bottom or sidewall to the thickness at the top surface.
-
Visualizing Deposition and Characterization Workflows
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized workflow for silicon-containing film deposition.
Caption: Workflow for the characterization of deposited silicon films.
Caption: Logical relationships of key precursor characteristics.
Conclusion
This compound precursors present a promising pathway for the low-temperature deposition of high-quality silicon-containing films. The available data suggests that films deposited from iodosilanes can exhibit superior properties, such as higher density, lower impurity content, and excellent conformality, when compared to films grown from traditional chlorosilane and aminosilane precursors under certain conditions. While more extensive comparative studies are needed to fully elucidate the electrical properties of this compound-derived dielectric films, the current findings strongly indicate their potential for enabling the next generation of advanced electronic and biomedical devices. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations and unlock the full potential of this exciting class of precursors.
References
- 1. gelest.com [gelest.com]
- 2. vaccoat.com [vaccoat.com]
- 3. researchgate.net [researchgate.net]
- 4. swb.skku.edu [swb.skku.edu]
- 5. US9777373B2 - Amino(iodo)silane precursors for ALD/CVD silicon-containing film applications and methods of using the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy - Advancing Materials [thermofisher.com]
- 10. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Iodosilane: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe handling and disposal of reactive chemical reagents like iodosilane is critical for maintaining a secure laboratory environment and minimizing environmental impact. This document provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound and its derivatives are highly reactive, flammable, and corrosive compounds that necessitate careful handling to mitigate risks.[1][2][3][4] Adherence to the following protocols is imperative for the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all relevant safety protocols are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fastened lab coat, nitrile or neoprene gloves, and chemical safety goggles or a face shield.[2][3] Work should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible.[2][3]
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent reactions with atmospheric moisture.[3][6]
-
Ignition Sources: Eliminate all potential ignition sources, as this compound is flammable and may form explosive mixtures with air.[2][7] Use only non-sparking tools when handling containers.[2][3][6]
II. Step-by-Step Disposal Guide
The recommended method for the ultimate disposal of this compound is through a licensed hazardous waste disposal company. The following steps detail the process for safely preparing this compound waste for collection.
-
Containment:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., flammable, corrosive).[8]
-
Include the date of waste accumulation.
-
-
Storage:
-
Waste Collection:
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal for regulatory compliance.[8]
-
III. Spill and Emergency Procedures
In the event of an this compound spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[6][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6][11]
-
Contain: For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use water.[7]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[11]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its derivatives, which is important for handling and storage considerations.
| Property | This compound (SiH₃I) | Dithis compound (SiH₂I₂) |
| CAS Number | 13598-42-0[1][12] | 13760-02-6[4] |
| Molar Mass | 158.014 g/mol [12] | 283.91 g/mol [4] |
| Physical State | Colorless crystals or gas | Colorless to pale yellow liquid[4][13] |
| Boiling Point | 45.8 °C[12] | 56-60 °C @ 25 mmHg[6][13] |
| Melting Point | -56.6 °C[12] | -1 °C[6][13] |
| Flash Point | Not specified | 38 °C[13] |
V. This compound Disposal Workflow
The logical relationship for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
- 1. Cas 13598-42-0,this compound | lookchem [lookchem.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. CAS 13760-02-6: Dithis compound | CymitQuimica [cymitquimica.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.ie [fishersci.ie]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
Personal protective equipment for handling Iodosilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling iodosilane. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy for researchers, scientists, and drug development professionals. Iodosilanes are hazardous, flammable, and reactive compounds that demand rigorous safety measures to prevent injury and property damage.
Hazard Summary
Iodosilanes, including compounds like Dithis compound, are highly hazardous. They are flammable liquids and vapors that react violently with water, releasing flammable gases.[1][2][3] These substances cause severe skin burns and eye damage and are harmful if inhaled, in contact with skin, or swallowed.[1][2][4] Inhalation can lead to chemical burns in the respiratory tract, and ingestion can cause burns in the gastrointestinal tract.[2][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the severe hazards of iodosilanes. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.
| Protection Type | Specification | Source(s) |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety goggles when there is a risk of splashing or explosion. | [5][6] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[5] While specific glove recommendations for this compound were not found, for similarly reactive pyrophoric materials, a double-gloving system consisting of a fire-resistant inner glove (e.g., Nomex® or Kevlar®) and a chemical-resistant outer glove (e.g., neoprene or nitrile) is recommended.[6] Always inspect gloves for integrity before use. | [6] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[6] For situations with a high potential for splashing, a chemical-resistant apron or suit is necessary.[7] | [5][6] |
| Respiratory Protection | All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If engineering controls are insufficient, a NIOSH or European Standard EN 149 approved respirator is required.[5] Specific cartridge types should be chosen based on a formal risk assessment. | [5] |
Handling and Storage Protocols
Handling:
-
Inert Atmosphere: Handle and store this compound under an inert gas like nitrogen to protect from moisture.[1][8]
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1][2][5]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[5][8]
-
Water Contact: Do not allow this compound to come into contact with water, as it reacts violently.[1][2]
Storage:
-
Environment: Keep in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[5][8]
-
Moisture and Light: Protect from moisture and direct sunlight.[2][8] Some iodosilanes are also light-sensitive.[8]
-
Refrigeration: For long-term storage and to maintain product quality, refrigeration may be necessary.[8]
Emergency Procedures
| Emergency Situation | Procedural Guidance |
| Spill | 1. Evacuate personnel to a safe area and ensure adequate ventilation.[1] 2. Remove all sources of ignition.[2][5] 3. Wear full PPE, including respiratory protection.[1] 4. Absorb the spill with an inert, dry material such as sand or earth. DO NOT USE WATER.[2][5] 5. Place the absorbed material into a suitable, labeled chemical waste container using spark-proof tools.[2][5] 6. Prevent the spill from entering drains.[1] |
| Fire | 1. Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. DO NOT USE WATER.[1][2] 2. Firefighters must wear self-contained breathing apparatus and full protective gear.[2] |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| First Aid: Skin | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| First Aid: Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| First Aid: Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[2] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[4] All waste must be handled in accordance with local, state, and federal regulations.[4]
Procedure:
-
Collection: Collect waste this compound and contaminated materials (e.g., absorbent from spills, used gloves) in a designated, tightly sealed, and properly labeled hazardous waste container.
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, pending disposal.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal service.[9] Do not pour this compound down the drain.[9]
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
The following diagram outlines the logical decision-making process in the event of an this compound spill.
Caption: this compound spill response workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Iodotrimethylsilane(16029-98-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. corporate.dow.com [corporate.dow.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
